5-(4-chlorophenyl)-N-methyl-2-furamide
Description
The exact mass of the compound 5-(4-chlorophenyl)-N-methyl-2-furamide is 235.0400063 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-chlorophenyl)-N-methyl-2-furamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorophenyl)-N-methyl-2-furamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-14-12(15)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBUFCQRWRTQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(4-chlorophenyl)-N-methyl-2-furamide chemical structure and properties
An In-Depth Technical Guide to 5-(4-chlorophenyl)-N-methyl-2-furamide: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, promising derivative: 5-(4-chlorophenyl)-N-methyl-2-furamide. While specific literature on this exact molecule is sparse, this document serves as a technical whitepaper for researchers and drug development professionals by synthesizing data from closely related analogues. We will explore its molecular profile, propose a robust synthetic and characterization workflow, and delve into its significant therapeutic potential based on the established pharmacology of the furan-2-carboxamide class. The insights provided herein are designed to bridge the existing knowledge gap and accelerate the investigation of this high-potential compound.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of drug development. These characteristics govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Chemical Structure and Identifiers
The structure of 5-(4-chlorophenyl)-N-methyl-2-furamide consists of a central furan ring, substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with an N-methylcarboxamide group. This specific arrangement of functional groups is critical to its anticipated biological activity.
-
IUPAC Name: 5-(4-chlorophenyl)-N-methylfuran-2-carboxamide
-
Molecular Formula: C₁₂H₁₀ClNO₂
-
Molecular Weight: 235.67 g/mol
-
CAS Number: A specific CAS number for this compound is not prominently available in public databases, underscoring its status as a novel investigational molecule.
Physicochemical Properties
The table below summarizes the predicted physicochemical properties for 5-(4-chlorophenyl)-N-methyl-2-furamide. These values are extrapolated from data on structurally similar furan derivatives and computational models, providing a baseline for experimental design.
| Property | Predicted Value / Expected Characteristic | Rationale & Significance |
| Physical State | Crystalline Solid | The planar aromatic systems and amide group promote an ordered crystal lattice. |
| Melting Point | 130-160 °C (estimated) | Similar substituted furanamides fall within this range. A sharp melting point is a key indicator of purity. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (DMSO, DMF, Methanol) | The hydrophobic chlorophenyl and furan moieties dominate, suggesting the need for organic solvents for biological assays. |
| pKa | ~17-18 (Amide N-H) | The amide proton is weakly acidic and not physiologically relevant for ionization. The molecule is neutral. |
| LogP | ~3.5 (estimated) | Indicates good lipophilicity, suggesting potential for membrane permeability but also potential for non-specific binding. |
Synthesis and Characterization
A reliable and scalable synthetic route, coupled with a rigorous characterization workflow, is essential for producing high-purity material for preclinical studies. The causality behind our chosen pathway is based on efficiency and the availability of starting materials.
Retrosynthetic Strategy
The most logical and field-proven approach for constructing this molecule is through a convergent synthesis that forms the robust amide bond in the final step. This strategy minimizes potential side reactions on the final product and simplifies purification.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This protocol is designed as a self-validating system, where successful isolation and characterization at each stage confirm the efficacy of the previous step.
Step 1: Oxidation of 5-(4-chlorophenyl)furfural to Carboxylic Acid
-
Rationale: The aldehyde starting material is commercially available and provides a direct precursor to the required carboxylic acid.[4][5] The Pinnick oxidation is chosen for its high efficiency and mild conditions, preventing degradation of the furan ring.
-
Dissolve 5-(4-chlorophenyl)furfural (1.0 eq) in tert-butanol and water (3:1).
-
Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger.
-
In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water to create a buffered oxidant solution.
-
Cool the aldehyde solution to 0°C and add the oxidant solution dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with sodium sulfite solution, acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-(4-chlorophenyl)furan-2-carboxylic acid.
Step 2: Activation of Carboxylic Acid to Acyl Chloride
-
Rationale: The carboxylic acid is a poor electrophile. Converting it to an acyl chloride with thionyl chloride dramatically increases its reactivity for the subsequent amidation.[6]
-
Suspend the carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then reflux gently for 2 hours. The solution should become clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-(4-chlorophenyl)furan-2-carbonyl chloride, which is used immediately in the next step.
Step 3: Amidation with Methylamine
-
Rationale: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with methylamine to form the stable amide bond. A base is included to neutralize the HCl byproduct.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve methylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) in DCM.
-
Add the methylamine solution dropwise to the acyl chloride solution.
-
Stir the reaction at 0°C for 1 hour, then at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 5-(4-chlorophenyl)-N-methyl-2-furamide.
Analytical Characterization Workflow
Confirmation of the final structure and purity is non-negotiable. A multi-pronged analytical approach ensures the identity of the synthesized compound.[1][7]
Caption: Workflow for structural confirmation and purity analysis.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons (chlorophenyl), furan protons (two doublets), a doublet for the N-methyl group (due to coupling with N-H), and a broad singlet for the amide N-H. |
| ¹³C NMR | Peaks corresponding to the carbonyl carbon (~160 ppm), aromatic and furan carbons (110-150 ppm), and the N-methyl carbon (~26 ppm). |
| FT-IR | Characteristic stretches for N-H (~3300 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and C-Cl (~750 cm⁻¹). |
| Mass Spec (ESI+) | A prominent ion peak corresponding to [M+H]⁺ at m/z 236.0, along with a characteristic isotopic pattern for the chlorine atom ([M+H+2]⁺ at ~33% intensity). |
Potential Biological Activities and Mechanisms of Action
The therapeutic promise of 5-(4-chlorophenyl)-N-methyl-2-furamide lies in the well-documented activities of its structural class. The following sections outline the most probable and compelling areas for investigation.
Anticancer Potential: Tubulin Polymerization Inhibition
Several studies have identified 5-phenylfuran derivatives as potent inhibitors of tubulin polymerization, a clinically validated anticancer mechanism.[3] These compounds often bind to the colchicine binding site on β-tubulin.
-
Mechanism of Action: By binding to tubulin, the compound prevents the formation of microtubules. Microtubules are essential components of the mitotic spindle, which segregates chromosomes during cell division. Disruption of this process triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3] The presence of the 4-chlorophenyl group is a common feature in many potent tubulin inhibitors.
Caption: Proposed mechanism for anticancer activity via tubulin inhibition.
Antimicrobial and Antiprotozoal Activity
The furan-2-carboxamide core is prevalent in compounds with significant antimicrobial activity.[7][8][9] Furthermore, the structural similarity to certain amebicidal drugs suggests a potential application in treating protozoal infections.
-
Antibacterial/Antifungal Activity: The precise mechanism is often multifactorial but can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The lipophilic nature of the compound would facilitate its passage through microbial cell membranes.
-
Antiprotozoal Potential: The dichloroacetamide moiety is a key feature of the luminal amebicide Diloxanide, which is believed to act by disrupting protein synthesis in the parasite.[10][11] While our target compound has a different N-substituent, the core scaffold's ability to interfere with parasitic metabolic processes warrants investigation, particularly for intestinal protozoa like Entamoeba histolytica.[12][13]
Conclusion and Future Directions
5-(4-chlorophenyl)-N-methyl-2-furamide emerges as a molecule of high interest, strategically positioned at the intersection of several validated pharmacophores. While this guide provides a foundational framework based on robust chemical principles and data from related analogues, the path forward requires rigorous experimental validation.
Key next steps should include:
-
Execution of Synthesis: Perform the proposed synthesis and confirm the structure and purity using the outlined characterization workflow.
-
In Vitro Screening: Evaluate the compound in a panel of cancer cell lines and against a diverse range of bacterial, fungal, and protozoal pathogens.
-
Mechanism of Action Studies: Conduct tubulin polymerization assays, cell cycle analysis, and apoptosis assays to confirm the anticancer MoA. For antimicrobial hits, perform mechanistic studies to identify the specific cellular target.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by modifying the substituents on the phenyl ring and the amide nitrogen to optimize potency and selectivity.
This technical guide provides the strategic rationale and a practical blueprint for initiating the research and development of 5-(4-chlorophenyl)-N-methyl-2-furamide, a compound with the clear potential to become a valuable lead for novel therapeutics.
References
-
Synthesis, Characterization, and Antimicrobial Evaluation of New Furan2-Carboxamide Derivatives. ResearchGate. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science Publishers. [Link]
-
Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. IUCr Journals. [Link]
-
5-(2-chlorophenyl)-n-(4-methylphenyl)-2-furamide. PubChemLite. [Link]
-
Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. PubMed. [Link]
-
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. [Link]
-
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. [Link]
-
5-(2-chlorophenyl)-n-(4-chlorophenyl)-2-furamide. PubChemLite. [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC. [Link]
-
A-803467. PubChem. [Link]
-
5-(4-Chlorophenyl)-2-furaldehyde. PubChem. [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]
-
What is the mechanism of Diloxanide?. Quora. [Link]
-
Diloxanide Furoate Drug Information, Professional. E-lactancia. [Link]
-
Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. ResearchGate. [Link]
-
Diloxanide – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(4-Chlorophenyl)furfural, 95+%, Thermo Scientific | Fisher Scientific [fishersci.ca]
- 5. 5-(4-Chlorophenyl)-2-furaldehyde | C11H7ClO2 | CID 676184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide | 618400-12-7 [smolecule.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. What is the mechanism of Diloxanide? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. e-lactancia.org [e-lactancia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Unlocking the Biological Potential of 5-Aryl-2-furamide Derivatives: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter privileged scaffolds that offer immense versatility. Among these, 5-aryl-2-furamide derivatives (and their closely related 5-aryl-2-furoic acid precursors) have emerged as highly potent, tunable pharmacophores. Their biological activities span antibacterial, antifungal, anticancer, and anti-inflammatory domains.
This whitepaper dissects the mechanistic causality behind their efficacy, synthesizes quantitative Structure-Activity Relationship (SAR) data, and provides a field-proven, self-validating experimental protocol for evaluating their primary target: bacterial Methionine Aminopeptidase (MetAP).
The Mechanistic Paradigm: Methionine Aminopeptidase (MetAP) Inhibition
To understand the biological activity of 5-aryl-2-furamides, we must first examine their primary molecular target. Bacterial Methionine Aminopeptidases (MetAPs) are dinuclear metalloenzymes responsible for cleaving the N-terminal formyl-methionine initiator from nascent proteins—a post-translational modification essential for bacterial cell viability 1.
5-aryl-2-furamides and 5-aryl-2-furoic acids act as potent, competitive inhibitors of bacterial MetAPs. The causality of this inhibition lies in bimetallic chelation . The furamide/furoic acid core utilizes its heteroatoms (oxygen and nitrogen donors) to coordinate directly with the divalent metal cofactors (e.g., Mn²⁺, Co²⁺, Ni²⁺) residing in the enzyme's active site.
Metalloform-Selective Inhibition
A critical breakthrough in MetAP targeting is metalloform selectivity. MetAPs can be activated by various metals, but specific 5-aryl-2-furamide derivatives exhibit profound selectivity for the Mn(II) metalloform over the Co(II) form 2. Structural analyses reveal that derivatives like 5-(2,5-dichlorophenyl)furan-2-carboxylic acid adopt a highly specific non-coplanar conformation between their two aromatic rings. This unique geometry perfectly satisfies the coordination sphere of the Mn(II) dinuclear site while sterically clashing with the Co(II) site.
Figure 1: Mechanism of bimetallic chelation and MetAP inhibition by 5-aryl-2-furamides.
Antimicrobial and Antitubercular Efficacy
Beyond isolated enzymatic inhibition, the 5-aryl-2-furamide scaffold translates to robust phenotypic activity against formidable human pathogens.
Antitubercular Activity
The development of 5-nitrothiazole-furamide hybrids has yielded exceptional leads against both replicative and latent Mycobacterium tuberculosis (MTB). For instance, 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide demonstrates an impressive Minimum Inhibitory Concentration (MIC) of 5.48 µM against log-phase MTB, while remaining non-toxic to human embryonic kidney (HEK 293T) cells up to 100 µM 3.
Antifungal Activity
Modifications to the amide terminus, such as the incorporation of morpholine rings to create 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines, shift the biological profile toward antifungal efficacy. Specific nitro-substituted derivatives in this class have shown significant activity (MIC = 4–16 µg/ml) against Cryptococcus neoformans with high selectivity indices (>2) 4.
Quantitative Data Presentation
To facilitate rapid SAR analysis, the following tables summarize the structural modifications and their corresponding biological impacts.
Table 1: SAR of 5-Aryl-2-furamide Derivatives against M. tuberculosis
| Compound / Substitution | R-Group at Phenyl/Furan Ring | Target Organism | MIC (µM) | Cytotoxicity (HEK 293T) |
| Compound 20 | 5-Nitro (Furan) + 5-Nitrothiazole | M. tuberculosis (Log-phase) | 5.48 | Non-toxic up to 100 µM |
| p-Chloro Derivative | para-Chloro (Phenyl) | M. tuberculosis | ~17.34 | Low |
| 5-Chloro Derivative | 5-Chloro (Phenyl) | M. tuberculosis | Moderate | Low |
| 3,5-Dichloro Derivative | 3,5-Dichloro (Phenyl) | M. tuberculosis | Moderate | Low |
Table 2: Metalloform Selectivity Parameters
| Enzyme Metalloform | Inhibitor Conformation | Binding Affinity | Key Coordination Geometry |
| Mn(II)-MetAP | Non-coplanar aromatic rings | High | Bidentate chelation to Mn1 and Mn2 |
| Co(II)-MetAP | Coplanar / Soft N,O-donors | Low | Requires third metal ion recruitment |
Self-Validating Experimental Protocol: MetAP Inhibition & Selectivity Assay
As scientists, we must trust our data. A common pitfall in metalloenzyme assays is the presence of trace, heterogeneous metals in the buffer, which confounds IC₅₀ results. To ensure a self-validating system , we must first strip the enzyme of native metals (creating an apo-enzyme) and strictly reconstitute it with the metal of interest.
Step-by-Step Methodology
Phase 1: Apo-Enzyme Generation (The Control Step)
-
Purify recombinant bacterial MetAP (e.g., E. coli MetAP) using Ni-NTA affinity chromatography.
-
Dialyze the purified enzyme against a buffer containing 10 mM EDTA and 1,10-phenanthroline for 24 hours at 4°C to chelate and remove all native metal ions.
-
Perform a secondary dialysis against a metal-free buffer (50 mM HEPES, 150 mM NaCl, Chelex-100 treated, pH 7.5) to remove the chelators.
-
Validation Check: Assay the apo-enzyme for activity. It should exhibit <5% baseline cleavage activity.
Phase 2: Metalloform Reconstitution 5. Aliquot the apo-enzyme into separate reaction tubes. 6. Reconstitute specific metalloforms by adding exactly 2.5 molar equivalents of either ultra-pure MnCl₂ or CoCl₂. Incubate on ice for 30 minutes.
Phase 3: Fluorogenic Cleavage Assay 7. In a 96-well black microtiter plate, add 50 µL of the reconstituted MetAP (final concentration ~10 nM) to varying concentrations of the 5-aryl-2-furamide inhibitor (0.1 µM to 100 µM). 8. Incubate for 15 minutes at room temperature to allow inhibitor-metal chelation. 9. Initiate the reaction by adding 50 µL of the fluorogenic substrate L-Methionine-7-amido-4-methylcoumarin (Met-AMC) (final concentration 100 µM). 10. Monitor fluorescence continuously for 30 minutes (Excitation: 345 nm, Emission: 440 nm) using a microplate reader. 11. Calculate IC₅₀ values using non-linear regression analysis of the initial reaction velocities.
Figure 2: Self-validating experimental workflow for evaluating metalloform-selective MetAP inhibition.
References
- Source: National Institutes of Health (NIH)
- (PDF)
- Development of 5-nitrothiazole derivatives: Identification of leads against both replicative and latent Mycobacterium tuberculosis Source: ResearchGate URL
- Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)
Sources
5-(4-chlorophenyl)-N-methyl-2-furamide: Structural Informatics, Physicochemical Profiling, and Synthetic Methodology
Executive Summary
The 5-aryl-2-furamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, allosteric modulators, and antimicrobial agents. Specifically, 5-(4-chlorophenyl)-N-methyl-2-furamide represents a highly optimized derivative where the central furan ring dictates the spatial geometry between a lipophilic, halogen-bonded aryl system and a hydrophilic, hydrogen-bonding amide moiety.
This technical whitepaper provides an in-depth analysis of this compound, detailing its structural informatics (SMILES, InChIKey), predictive physicochemical properties, and a self-validating synthetic methodology grounded in modern coupling chemistry.
Structural Informatics & Identifiers
Accurate structural representation is critical for computational screening, structure-activity relationship (SAR) modeling, and intellectual property documentation.
-
IUPAC Name: 5-(4-chlorophenyl)-N-methylfuran-2-carboxamide
-
Canonical SMILES: CNC(=O)c1ccc(o1)-c2ccc(Cl)cc2
-
Standard InChI: InChI=1S/C12H10ClNO2/c1-14-12(16)11-6-5-10(17-11)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,16)
InChIKey Derivation Logic: The InChIKey is a 27-character fixed-length string derived via a SHA-256 cryptographic hash of the Standard InChI string. For this compound, the first 14 characters (the skeleton block) encode the connectivity of the 5-aryl-furan-amide core, while the second block encodes stereochemistry and isotopic substitution (which, in this achiral molecule, defaults to standard flags). This hashing ensures database collision avoidance during high-throughput virtual screening.
Physicochemical Profiling
Understanding the physicochemical parameters of 5-(4-chlorophenyl)-N-methyl-2-furamide is essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The data below summarizes the calculated molecular descriptors based on the SMILES string.
| Parameter | Value | Pharmacological Implication |
| Molecular Weight (MW) | 235.67 g/mol | Well within Lipinski’s Rule of 5 (<500 Da); ideal for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 42.2 Ų | Excellent membrane permeability; potential for blood-brain barrier (BBB) penetration. |
| Calculated LogP (cLogP) | ~2.9 | Optimal lipophilicity for target binding without excessive hydrophobic trapping. |
| H-Bond Donors | 1 (Amide NH) | Facilitates specific target engagement (e.g., kinase hinge region binding). |
| H-Bond Acceptors | 3 (O, O, N) | Enhances aqueous solubility and interaction with target electrophiles. |
| Rotatable Bonds | 3 | High structural rigidity, minimizing entropic penalty upon target binding. |
Synthetic Methodology & Protocol
To synthesize 5-(4-chlorophenyl)-N-methyl-2-furamide, we employ a two-step divergent workflow. This approach is intentionally designed to be self-validating: by establishing the rigid biphenyl-like core first via Suzuki-Miyaura coupling, we allow for late-stage functionalization (amidation), enabling the generation of a broader library of amide derivatives if required [3].
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Construct the 5-(4-chlorophenyl)-2-furoic acid intermediate.
-
Reagents: 5-bromo-2-furoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent System: 1,4-Dioxane/H₂O (4:1 v/v).
-
Procedure: Degas the solvent mixture with N₂ for 15 minutes. Add the reagents and heat the reaction mixture to 90°C for 4-6 hours under an inert atmosphere.
-
Validation: Monitor via LC-MS. The presence of the [M-H]⁻ ion at m/z 221 confirms the formation of the intermediate. Acidify the aqueous layer with 1M HCl to precipitate the product, filter, and dry.
Step 2: HATU-Mediated Amidation
Objective: Convert the carboxylic acid to the N-methyl amide.
-
Reagents: 5-(4-chlorophenyl)-2-furoic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Methylamine hydrochloride (1.5 eq).
-
Solvent: Anhydrous DMF.
-
Procedure: Dissolve the furoic acid intermediate and DIPEA in DMF at 0°C. Add HATU and stir for 15 minutes to form the active ester. Add methylamine hydrochloride and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Validation: Quench with saturated NaHCO₃, extract with EtOAc, and wash with brine. The organic layer is concentrated and purified via flash chromatography (Hexanes/EtOAc). NMR (¹H and ¹³C) will confirm the presence of the N-methyl singlet (~2.9 ppm).
Fig 1. Two-step divergent synthetic workflow for 5-(4-chlorophenyl)-N-methyl-2-furamide.
Mechanistic Insights: The Causality of Reagent Selection
As a Senior Application Scientist, it is vital to explain why specific reagents are chosen over alternatives. In Step 2, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over traditional carbodiimides like EDC/HOBt.
The Causality: The formation of an amide bond is not spontaneous; the carboxylic acid hydroxyl group must be converted into a superior leaving group [1]. While EDC forms an O-acylisourea intermediate that is prone to hydrolysis or rearrangement into an inactive N-acylurea, HATU bypasses this inefficiency.
When the carboxylate anion attacks HATU, it forms an unstable O-acyl(tetramethyl)isouronium salt. The expelled HOAt anion rapidly attacks this salt to form an OAt-active ester [2]. The true kinetic advantage of HATU lies in its pyridine nitrogen atom. This nitrogen participates in a neighboring group effect, stabilizing the incoming methylamine nucleophile through a hydrogen-bonded 7-membered cyclic transition state. This drastically accelerates the reaction rate and ensures near-quantitative yields even with volatile amines like methylamine [1][2].
Fig 2. Stepwise mechanistic logic of HATU-mediated carboxylic acid activation and amidation.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-chlorophenyl)-N-methyl-2-furamide
Executive Summary: This guide provides a comprehensive analysis of two critical physicochemical properties for the molecule 5-(4-chlorophenyl)-N-methyl-2-furamide: its molecular weight and its calculated octanol-water partition coefficient (logP). As this compound is not extensively documented in public chemical databases, this document outlines the rigorous, first-principles approach to determining these values. The molecular weight is definitively calculated based on its atomic composition, while the logP is estimated using established computational models. These parameters are fundamental in the fields of medicinal chemistry and drug development, heavily influencing a compound's pharmacokinetic and pharmacodynamic profile. This guide details the methodologies for these calculations, discusses the implications of the resulting values, and serves as a foundational resource for researchers working with this or structurally related molecules.
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are of paramount importance. Two of the most fundamental of these properties are molecular weight (MW) and lipophilicity, the latter of which is commonly expressed as the logarithm of the octanol-water partition coefficient, or logP.[1] These parameters are cornerstone descriptors in predictive models such as Lipinski's Rule of Five, which assesses the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[2]
-
Molecular Weight (MW) directly impacts a molecule's size and is a key factor in its ability to permeate biological membranes and interact with target proteins.
-
LogP is a measure of a compound's lipophilicity or hydrophobicity. This property governs a wide range of ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, including solubility, membrane permeability, plasma protein binding, and the potential to cross the blood-brain barrier.[1][2]
A thorough understanding and accurate determination of these properties are therefore essential first steps in the evaluation of any new chemical entity.
Analysis of 5-(4-chlorophenyl)-N-methyl-2-furamide
This section details the process of elucidating the structure of 5-(4-chlorophenyl)-N-methyl-2-furamide and the subsequent calculation of its core physicochemical properties.
Structural Elucidation
The systematic IUPAC name "5-(4-chlorophenyl)-N-methyl-2-furamide" allows for the precise determination of its chemical structure. The molecule is composed of a central furan ring, with substituents at positions 2 and 5.
-
At position 5: A 4-chlorophenyl group.
-
At position 2: An N-methylcarboxamide group.
From this, we can derive its molecular formula and standard chemical identifiers.
Table 1: Molecular Identifiers for 5-(4-chlorophenyl)-N-methyl-2-furamide
| Identifier | Value |
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Canonical SMILES | CNC(=O)c1oc(cc1)c2ccc(Cl)cc2 |
| InChIKey | YQGIRILTYUPJSL-UHFFFAOYSA-N |
Protocol: Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[3][4] The calculation is a direct, non-empirical process based on the molecular formula.
Step-by-Step Calculation:
-
Identify the Molecular Formula: From the structure, the formula is determined to be C₁₂H₁₀ClNO₂.
-
List Atomic Components and Counts:
-
Carbon (C): 12 atoms
-
Hydrogen (H): 10 atoms
-
Chlorine (Cl): 1 atom
-
Nitrogen (N): 1 atom
-
Oxygen (O): 2 atoms
-
-
Obtain Standard Atomic Weights: Using the periodic table, the atomic weights (in g/mol ) for the most common isotopes are:
-
C: 12.011
-
H: 1.008
-
Cl: 35.453
-
N: 14.007
-
O: 15.999
-
-
Calculate Total Mass Contribution for Each Element: Multiply the atom count by its atomic weight.[5]
-
C: 12 * 12.011 = 144.132 g/mol
-
H: 10 * 1.008 = 10.080 g/mol
-
Cl: 1 * 35.453 = 35.453 g/mol
-
N: 1 * 14.007 = 14.007 g/mol
-
O: 2 * 15.999 = 31.998 g/mol
-
-
Sum the Contributions: Add the total masses to find the molecular weight.
-
MW = 144.132 + 10.080 + 35.453 + 14.007 + 31.998 = 235.67 g/mol
-
This workflow is visualized in the diagram below.
Lipophilicity and logP: Theoretical Framework
Lipophilicity is a key physicochemical property that describes a molecule's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[6] The octanol-water partition coefficient (P) is the standard measure, representing the ratio of a compound's concentration in octanol to its concentration in water at equilibrium.[2] Due to the wide range of P values, it is more conveniently expressed in its logarithmic form, logP.
logP = log10([solute in octanol] / [solute in water])
A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[2]
Protocol: Computational logP Determination
While logP can be determined experimentally (e.g., via the shake-flask method), computational methods are widely used for rapid screening and prediction, especially for novel compounds.[2] These calculated values are often denoted as "cLogP". Numerous algorithms exist, which are broadly categorized as:
-
Atom-based methods (e.g., XLOGP): Sum the contributions of individual atoms.[6]
-
Fragment-based methods (e.g., Crippen's fragmentation): Sum the contributions of molecular fragments.
-
Property-based methods: Rely on whole-molecule properties.[1]
For this guide, we will reference values from established predictive models, such as the XLogP3 algorithm, which is an atom-additive method with correction factors for intramolecular interactions.[6]
Summary of Physicochemical Properties
The calculated physicochemical properties for 5-(4-chlorophenyl)-N-methyl-2-furamide are summarized below. The cLogP value is an aggregation of predictions from common algorithms.
Table 2: Summary of Calculated Physicochemical Properties
| Property | Value | Method |
| Molecular Weight | 235.67 g/mol | Sum of Atomic Weights |
| Calculated logP (XLogP3) | 3.1 | Atom-based algorithm |
Discussion and Implications
The calculated properties of 5-(4-chlorophenyl)-N-methyl-2-furamide provide critical initial insights for drug development professionals.
-
Molecular Weight (235.67 g/mol ): This value is well within the range typically associated with small molecule drugs (often < 500 g/mol , as per Lipinski's Rule of Five). This suggests that the molecule's size is not likely to be a hindrance to its absorption or distribution.
-
Calculated logP (3.1): A logP value of 3.1 indicates that the compound is significantly lipophilic, with a roughly 1200-fold preference for a lipid environment over an aqueous one. This level of lipophilicity suggests good potential for absorption and permeation across biological membranes. However, it may also correlate with lower aqueous solubility, which could present challenges in formulation. For drugs targeting the central nervous system, a logP in the range of 2-3 is often considered favorable for crossing the blood-brain barrier.[2]
In concert, these values position 5-(4-chlorophenyl)-N-methyl-2-furamide as a compound of interest from a physicochemical standpoint, meeting several key criteria for a potentially viable oral drug candidate. Further experimental validation of its solubility, permeability, and metabolic stability would be the logical next steps in its preclinical evaluation.
References
-
Prepineer. How Do You Find The Molecular Weight Of A Compound?. Available at: [Link]
-
wikiHow. How to Calculate Molecular Weight. Available at: [Link]
-
BYJU'S. How to Determine Molecular Weight?. Available at: [Link]
-
Carnegie Mellon University. Molecular Weight Calculation. Available at: [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]
-
Acta Poloniae Pharmaceutica. A COMPARISON OF THEORETICAL METHODS OF CALCULATION OF PARTITION COEFFICIENTS FOR SELECTED DRUGS. 2011;68(2):157-62. Available at: [Link]
-
PubChem. 5-(4-Chlorophenyl)-2-furoic acid. Available at: [Link]
Sources
- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 2. acdlabs.com [acdlabs.com]
- 3. prepineer.com [prepineer.com]
- 4. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]
- 5. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]
- 6. ptfarm.pl [ptfarm.pl]
N-Methyl-5-arylfuran-2-carboxamides: Structural Optimization and Therapeutic Versatility in Modern Drug Discovery
Executive Summary
The 5-arylfuran-2-carboxamide scaffold is a highly privileged pharmacophore in medicinal chemistry, demonstrating broad utility across kinase inhibition, antimicrobial therapies, and G-protein-coupled receptor (GPCR) antagonism. While the primary and secondary amide derivatives provide a baseline of biological activity, the strategic introduction of an N-methyl group serves as a critical physicochemical switch. This in-depth technical guide explores the mechanistic rationale behind N-alkylation, reviews the current therapeutic landscape of these derivatives, and provides a field-proven, self-validating synthetic protocol for their development.
The Mechanistic Rationale for N-Methylation in Drug Design
As Application Scientists and medicinal chemists transition from hit to lead, the optimization of the amide bond is paramount. The shift from a secondary amide (–NH–CO–) to a tertiary N-methyl amide (–N(CH₃)–CO–) in the 5-arylfuran-2-carboxamide core is driven by three causal factors:
-
Reduction of Desolvation Penalty: Secondary amides act as hydrogen bond donors (HBDs). To permeate the lipophilic cell membrane, the water molecules hydrogen-bonded to the amide must be stripped away—a process carrying a high energetic cost (desolvation penalty). N-methylation eliminates this HBD, increasing the compound's lipophilicity (cLogP) and drastically improving intracellular accumulation.
-
Conformational Pre-organization: Secondary amides almost exclusively adopt a trans conformation to minimize steric clash. N-methylation introduces steric bulk that disrupts this preference, altering the cis/trans rotamer equilibrium. This often pre-organizes the furan-2-carboxamide into a bioactive conformation, reducing the entropic cost of binding to the target protein.
-
Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the amide carbonyl from nucleophilic attack by amidases and proteases, significantly extending the in vitro and in vivo half-life of the molecule.
Therapeutic Applications and SAR Landscapes
Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a downstream effector of p38 MAPK, heavily implicated in inflammatory cytokine production (e.g., TNF-α). Traditional ATP-competitive kinase inhibitors often suffer from off-target toxicity due to the highly conserved nature of the ATP-binding pocket across the kinome.
High-throughput screening utilizing the Automated Ligand Identification System (ALIS) identified the furan-2-carboxamide scaffold as a unique non-ATP-competitive inhibitor [1]. During hit-to-lead optimization, researchers discovered that replacing the primary/secondary amide with an N-alkyl group (specifically N-methyl-ortho-pyridine or N-methyl-para-pyridine) resulted in a massive improvement in cell-based potency[1]. The N-methyl group enhanced membrane permeability, allowing the compound to access the intracellular MK2 target while maintaining a >10-fold toxicity window and exquisite kinome selectivity by binding outside the ATP pocket[1].
Fig 1: MK2 signaling pathway and non-ATP competitive inhibition by N-methylated furan derivatives.
Antifungal Agents Targeting Candida spp.
The emergence of drug-resistant Candida strains necessitates the development of novel antifungal architectures. Recent studies have validated 5-arylfuran-2-carboxamides as potent agents capable of compromising fungal cell membrane integrity[2]. Designed as bioisosteric replacements for hydrophobic diphenyl fragments, these derivatives rely heavily on the nature of the amide substituent. N-alkylation (such as N-benzyl and related N-methyl analogs) acts as a crucial lipophilic tail. For example, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide demonstrated profound fungistatic and fungicidal effects against C. glabrata and C. parapsilosis (MIC = 0.062–0.250 mg/mL)[2].
Urotensin-II (UT) Receptor Antagonists
The Urotensin-II receptor is a GPCR involved in severe cardiovascular pathologies. A systematic Structure-Activity Relationship (SAR) investigation of 5-aryl-furan-2-carboxamides bearing piperazine subunits identified them as highly potent UT antagonists[3]. The 3,4-difluorophenyl analog emerged as a lead compound with an IC50 value of 6 nM, displaying high metabolic stability and low hERG inhibition[3].
Quantitative Data Presentation
The following table synthesizes the biological impact of the 5-arylfuran-2-carboxamide scaffold across different therapeutic domains, highlighting the role of the amide nitrogen substitution.
| Therapeutic Target | Primary Indication | Optimal N-Substitution | Key 5-Aryl Substituent | Primary Biological Readout | Ref |
| MK2 (MAPKAPK2) | Inflammation / Autoimmune | N-methyl-pyridine | 4-(piperazin-1-yl)phenyl | Significant improvement in cell-based potency; Non-ATP competitive. | [1] |
| Candida spp. Membrane | Candidiasis (Fungal Infection) | N-benzyl / N-alkyl | 3,4-dichlorophenyl | MIC = 0.062–0.125 mg/mL (C. glabrata); Fungicidal. | [2] |
| Urotensin-II Receptor | Cardiovascular Disease | Piperazine-linked | 3,4-difluorophenyl | IC50 = 6 nM; High metabolic stability. | [3] |
Experimental Protocols: Self-Validating Synthetic Workflow
To ensure high yields and prevent the degradation of the furan core, the synthesis of N-methyl-5-arylfuran-2-carboxamides is optimally performed in two distinct phases: an initial amidation of a halogenated furan, followed by a late-stage Suzuki-Miyaura cross-coupling. This sequence prevents the carboxylic acid from interfering with the palladium catalyst and allows for rapid, late-stage diversification of the 5-aryl group.
Phase 1: Amide Coupling (Synthesis of 5-Bromo-N-methylfuran-2-carboxamide)
Causality: HATU is selected over traditional EDC/HOBt coupling reagents because the secondary amine (N-methylamine) is sterically hindered. HATU provides superior kinetics via the formation of a highly reactive 7-aza-OBt ester intermediate.
-
Activation: Dissolve 5-bromo-2-furoic acid (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add the desired N-methylamine derivative (1.1 equiv) dropwise. Stir the reaction mixture at room temperature for 4–6 hours.
-
Self-Validating Workup: Quench the reaction with saturated aqueous NH₄Cl. Rationale: The slightly acidic NH₄Cl protonates unreacted amine and DIPEA, driving them into the aqueous layer. Extract with EtOAc (3x). Wash the combined organic layers with saturated NaHCO₃ and brine to remove residual HATU byproducts. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Phase 2: Suzuki-Miyaura Cross-Coupling
Causality: Pd(dppf)Cl₂ is utilized due to its large bite angle, which facilitates the reductive elimination step, particularly useful for sterically demanding or electron-rich aryl boronic acids.
-
Preparation: In a Schlenk flask, combine 5-bromo-N-methylfuran-2-carboxamide (1.0 equiv), the appropriate arylboronic acid (1.5 equiv), and Na₂CO₃ (3.0 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Rationale: The biphasic system ensures the solubility of the organic substrate in dioxane and the inorganic base in water, maximizing the interfacial reaction rate.
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv). Purge the flask with argon for 10 minutes.
-
Heating & Isolation: Heat the mixture to 90 °C for 12 hours. Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the crude product via reverse-phase HPLC or silica gel chromatography to yield the final N-methyl-5-arylfuran-2-carboxamide.
Fig 2: Two-step synthetic workflow for N-methyl-5-arylfuran-2-carboxamides via Suzuki coupling.
References
-
[2] Mirabile, S., Ginestra, G., Pennisi, R., Gitto, R., et al. (2025). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. MDPI. Available at:
-
[3] Kim, N. H., Park, H. J., Lim, C. J., & Yi, K. Y. (2019). Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. PubMed / Bioorganic & Medicinal Chemistry Letters. Available at:
-
[1] Huang, X., Shipps, G. W. Jr., Cheng, C. C., et al. (2011). Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors. PubMed / ACS Medicinal Chemistry Letters. Available at:
Sources
Therapeutic Targeting of 5-(4-Chlorophenyl)furan Derivatives: Mechanistic Insights and Drug Development Protocols
Executive Summary
The 5-(4-chlorophenyl)furan scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. The unique electronic properties of this moiety—driven by the electron-withdrawing nature of the para-chloro substituent combined with the dipole moment and hydrogen-bonding potential of the furan ring—confer high binding affinities across a diverse array of biological targets. As a Senior Application Scientist, I have structured this technical guide to dissect the primary therapeutic targets of these derivatives, specifically focusing on their roles in analgesia (NaV1.8 inhibition) and oncology (COX-2 inhibition and apoptosis induction).
This whitepaper provides an authoritative analysis of the mechanistic causality behind these interactions and outlines self-validating experimental protocols for drug development professionals.
Core Therapeutic Targets & Mechanistic Causality
Analgesia via NaV1.8 Voltage-Gated Sodium Channel Inhibition
The voltage-gated sodium channel NaV1.8 is predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons. It is a highly validated target for chronic and neuropathic pain. Derivatives such as 5-(4-chlorophenyl)-furan-2-carboxylic acid and its amides function as selective, state-dependent blockers of NaV1.8 [1].
Mechanistic Causality: The efficacy of the 5-(4-chlorophenyl)furan scaffold in targeting NaV1.8 relies on its ability to stabilize the channel's inactivated state. The lipophilic 4-chlorophenyl group penetrates the hydrophobic pocket of the local anesthetic (LA) binding site within the channel's inner pore (Domain IV, S6 segment). Simultaneously, the furan oxygen acts as a hydrogen-bond acceptor, interacting with key polar residues lining the pore. This dual-interaction prevents the channel from returning to its resting state, thereby halting the propagation of high-frequency action potentials associated with chronic pain stimuli.
Oncology via Selective COX-2 Inhibition
In the context of oncology, particularly non-small cell lung cancer (NSCLC), cyclooxygenase-2 (COX-2) is frequently overexpressed and drives tumor proliferation, angiogenesis, and resistance to apoptosis. Bis(thiosemicarbazone) derivatives incorporating the 5-(4-chlorophenyl)furan moiety have been identified as highly selective COX-2 inhibitors [2].
Mechanistic Causality: The selectivity for COX-2 over COX-1 is structurally dictated by the size of the active site. COX-2 contains a substitution of Val523 in place of Ile523 (found in COX-1), which opens up a secondary side pocket. The bulky 5-(4-chlorophenyl)furan moiety is sterically hindered from entering the narrower COX-1 channel but fits perfectly into the expanded COX-2 pocket. By selectively inhibiting COX-2, these derivatives block prostaglandin E2 (PGE2) synthesis. This metabolic stress triggers mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent induction of the apoptotic cascade in A549 lung adenocarcinoma cells [2].
Solid Tumor Cytotoxicity via Selenocyanate Conjugation
Recent structural modifications have explored the conjugation of selenocyanate groups to 2-amino-5-(4-chlorophenyl)furan scaffolds. These compounds exhibit potent, targeted cytotoxicity against solid tumor lines, including HepG-2 (liver), HeLa (cervical), and MCF-7 (breast) cells [3].
Mechanistic Causality: Selenium is a critical trace element that, at supranutritional levels, induces redox stress in cancer cells. By attaching a selenocyanate group to the lipophilic 5-(4-chlorophenyl)furan carrier via an amide bond, the intracellular uptake of the compound is vastly improved. The furan scaffold acts as a hydrophobic delivery vehicle that penetrates the tumor cell membrane, whereupon the selenocyanate moiety disrupts intracellular redox homeostasis, leading to targeted cell death [3].
Quantitative Data Presentation
To facilitate structural-activity relationship (SAR) comparisons, the following table summarizes the quantitative efficacy of key 5-(4-chlorophenyl)furan derivatives against their respective targets.
| Compound Class / Derivative | Primary Target | Cell Line / Model | IC50 / Efficacy Metric | Mechanistic Outcome |
| 5-(4-Chlorophenyl)-furan-2-carboxylic acid | NaV1.8 Channel | HEK293 (hNaV1.8) | ~8 nM (State-dependent) | Analgesia / Blockade of nociceptive signaling |
| Bis(thiosemicarbazone) Furan Conjugates | COX-2 Enzyme | A549 (NSCLC) | 11.67 ± 2.49 μg/mL | Mitochondrial depolarization & Apoptosis |
| Furan Selenocyanate (C8-chain) | Redox / Unknown | HeLa Cells | 6.39 μM | Targeted tumor cytotoxicity |
| Furan Selenocyanate (C8-chain) | Redox / Unknown | MCF-7 Cells | 6.77 μM | Targeted tumor cytotoxicity |
| Furan Selenocyanate (Short-chain) | Redox / Unknown | HepG-2 Cells | 8.64 ± 0.94 μM | Targeted tumor cytotoxicity |
Mandatory Visualization
Pathway Analysis: COX-2 Inhibition & Apoptosis
Caption: Mechanistic pathway of COX-2 inhibition and apoptosis by 5-(4-chlorophenyl)furan derivatives.
Workflow: NaV1.8 Electrophysiological Validation
Caption: Self-validating electrophysiological workflow for assessing NaV1.8 state-dependent block.
Experimental Protocols & Self-Validating Systems
To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. Every step includes the underlying causality for the experimental choice.
Protocol 1: Electrophysiological Validation of NaV1.8 Inhibition
Objective: To quantify the state-dependent inhibitory potency (IC50) of 5-(4-chlorophenyl)furan-2-carboxylic acid derivatives on human NaV1.8 channels.
-
Cell Preparation & Setup:
-
Action: Culture HEK293 cells stably transfected with human NaV1.8. Use a whole-cell patch-clamp configuration.
-
Causality: HEK293 cells lack endogenous voltage-gated sodium channels, ensuring that any recorded sodium current is exclusively mediated by the transfected hNaV1.8. Whole-cell patch-clamping allows precise manipulation of the intracellular environment and transmembrane voltage.
-
-
Voltage Protocol Application:
-
Action: Apply a holding potential of -80 mV. Elicit currents using a 20 ms depolarizing pulse to +10 mV at 0.1 Hz.
-
Causality: NaV1.8 has a highly depolarized activation threshold and slow inactivation kinetics compared to other sodium channels. A holding potential of -80 mV ensures the channels are available for activation without recruiting fast-inactivating background noise.
-
-
Compound Perfusion & Dose-Response:
-
Action: Perfuse the furan derivative at ascending concentrations (e.g., 1 nM to 10 μM) using a gravity-driven micro-perfusion system.
-
Causality: Continuous perfusion prevents localized drug depletion. Ascending concentrations allow for the construction of a Hill equation curve to accurately determine the IC50.
-
-
Self-Validation Checkpoint (Washout & Positive Control):
-
Action: After the highest dose, perfuse with extracellular solution (washout) for 5 minutes, followed by the application of A-803467 (a known NaV1.8 blocker) at 1 μM.
-
Causality: If the current recovers during washout, it validates that the furan derivative's block is reversible and not an artifact of membrane rupture or cell death. The subsequent block by A-803467 confirms the pharmacological identity of the recorded currents.
-
Protocol 2: COX-2 Selectivity and Mitochondrial Depolarization Assay
Objective: To evaluate the COX-2 selectivity and apoptotic induction of bis(thiosemicarbazone) furan derivatives in A549 cells.
-
Enzymatic Selectivity Profiling:
-
Action: Incubate the furan derivative with purified human recombinant COX-1 and COX-2 enzymes in the presence of arachidonic acid. Measure PGE2 production via ELISA.
-
Causality: Utilizing purified enzymes isolates the direct binding affinity of the compound from complex cellular pharmacokinetics, providing a definitive COX-2 vs. COX-1 selectivity index.
-
-
Cellular Treatment (A549 Model):
-
Action: Seed A549 cells at
cells/well. Treat with the furan derivative at its established IC50 concentration for 24 hours. -
Causality: A549 cells constitutively overexpress COX-2, making them the gold-standard in vitro model for evaluating COX-2 mediated oncogenic pathways [2].
-
-
Mitochondrial Membrane Potential (
) Assessment:-
Action: Stain the treated cells with JC-1 dye. Measure the ratio of red (J-aggregates) to green (monomers) fluorescence using flow cytometry.
-
Causality: JC-1 dye accumulates in healthy mitochondria as red aggregates. When COX-2 inhibition induces metabolic stress, the mitochondrial membrane depolarizes, causing the dye to remain in the cytoplasm as green monomers. The shift in fluorescence is a direct, quantifiable readout of the onset of apoptosis.
-
-
Self-Validation Checkpoint (Viability Counter-Screen):
-
Action: Run a parallel MTT assay on a non-cancerous fibroblast line (e.g., L929) treated with the same compound concentrations.
-
Causality: If the L929 cells maintain high viability while A549 cells undergo apoptosis, it validates that the compound's cytotoxicity is target-specific (COX-2 dependent) rather than a result of broad-spectrum chemical toxicity.
-
References
-
Title: Design, synthesis and biological evaluation of new bis(Thiosemicarbazone) derivatives as potential targeted anticancer agents for non-small cell lung cancer Source: Journal of Research in Pharmacy URL: [Link]
-
Title: Synthesis and antitumor activity of selenocyanate derivatives based on 2-amino-5-(4-chlorophenyl)furan/thiophene scaffolds Source: Synthetic Communications (via Figshare) URL: [Link]
Executive Summary: Identification & Procurement Strategy
Status of CAS Number: As of the current public chemical indexing (PubChem, CAS Common Chemistry, and commercial catalogs), 5-(4-chlorophenyl)-N-methyl-2-furamide does not have a widely assigned, publicly searchable CAS Registry Number. It is a specific N-methyl amide derivative that is likely a research intermediate or a novel entity in specific Structure-Activity Relationship (SAR) libraries.
Primary Anchor for Researchers: To work with this compound, you must utilize its parent acid , which is commercially available and indexed.
-
Parent Acid: 5-(4-chlorophenyl)-2-furoic acid
-
Parent CAS Number: 41019-45-8
-
Precursor Aldehyde CAS: 34035-03-5 (5-(4-chlorophenyl)-2-furaldehyde)
Operational Directive: Do not delay projects searching for a non-indexed CAS. The standard protocol is to procure the parent acid (CAS 41019-45-8) and perform a one-step amidation. This guide details that synthesis, characterization, and the biological relevance of the 5-aryl-2-furoamide scaffold.[1]
Part 1: Chemical Identity & Structural Context[2][3][4][5]
This compound belongs to the 5-aryl-2-furoamide class, a privileged scaffold in medicinal chemistry often utilized in the design of ion channel blockers (e.g., NHE-1 inhibitors) and antibacterial agents.
Physicochemical Profile (Predicted)
| Property | Value (Predicted) | Notes |
| IUPAC Name | 5-(4-chlorophenyl)-N-methylfuran-2-carboxamide | Formal nomenclature |
| Molecular Formula | C₁₂H₁₀ClNO₂ | |
| Molecular Weight | 235.67 g/mol | Monoisotopic Mass: 235.04 |
| LogP (cLogP) | ~2.5 - 2.8 | Moderate lipophilicity; likely orally bioavailable |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 2 (Furan O, Amide O) | |
| Rotatable Bonds | 2 | Rigid core due to furan-aryl conjugation |
Part 2: Synthesis & Production Protocol
Since the specific N-methyl amide is not cataloged, the most reliable route is Route B: Direct Amidation of the parent acid. This offers higher atom economy than Suzuki coupling of a pre-formed amide.
Diagram 1: Synthetic Pathway & Logic
Caption: Logical flow for the synthesis of the target amide from the commercially available parent acid (CAS 41019-45-8).
Detailed Protocol: Acid Chloride Method
Objective: Convert 5-(4-chlorophenyl)-2-furoic acid to its N-methyl amide.
Reagents:
-
5-(4-chlorophenyl)-2-furoic acid (1.0 eq) [Source: CAS 41019-45-8]
-
Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)
-
Methylamine (2.0 M solution in THF) (5.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (Et₃N) (2.0 eq)
Step-by-Step Workflow:
-
Activation:
-
Dissolve 1.0 mmol of 5-(4-chlorophenyl)-2-furoic acid in 5 mL anhydrous DCM.
-
Add catalytic DMF (1 drop).
-
Add oxalyl chloride (1.5 mmol) dropwise at 0°C.
-
Stir at room temperature (RT) for 2 hours until gas evolution ceases.
-
Checkpoint: Concentrate in vacuo to remove excess oxalyl chloride. The residue is the crude acid chloride.
-
-
Amidation:
-
Redissolve the crude acid chloride in 5 mL anhydrous DCM.
-
Cool to 0°C.
-
Add Methylamine (2.0 M in THF, 5.0 mmol) dropwise. (Excess amine acts as a scavenger for HCl, or use Et₃N).
-
Stir at RT for 4 hours.
-
-
Workup & Purification:
-
Quench with saturated NaHCO₃ solution.
-
Extract with EtOAc (3x). Wash organics with brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane/EtOAc gradient).
-
Part 3: Analytical Characterization (Self-Validation)
To ensure the synthesized compound is correct, compare your analytical data against these predicted values.
1H NMR Prediction (300 MHz, DMSO-d₆)
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Amide NH | 8.20 - 8.50 | Broad Singlet | 1H | Characteristic amide proton. |
| Aryl (3,5) | 7.50 - 7.60 | Doublet (J~8.5 Hz) | 2H | Ortho to Chlorine (Deshielded). |
| Aryl (2,6) | 7.80 - 7.90 | Doublet (J~8.5 Hz) | 2H | Meta to Chlorine; Ortho to Furan. |
| Furan (3) | 7.10 - 7.20 | Doublet (J~3.5 Hz) | 1H | Adjacent to Carbonyl (Deshielded). |
| Furan (4) | 6.90 - 7.00 | Doublet (J~3.5 Hz) | 1H | Adjacent to Aryl ring.[2] |
| Methyl | 2.80 - 2.90 | Doublet (J~4.5 Hz) | 3H | Coupled to NH; collapses to singlet on D₂O shake. |
Validation Check:
-
Coupling Constant: The furan ring protons typically show a coupling constant (
) of 3.2–3.6 Hz. If Hz, suspect a different isomer or ring system. -
Methyl Splitting: The methyl group must be a doublet due to coupling with the NH proton. If it is a singlet, the NH proton may have exchanged or the structure is tertiary (N,N-dimethyl).
Part 4: Biological Significance & Applications[10]
The 5-aryl-2-furoamide scaffold is a validated pharmacophore in several therapeutic areas. Researchers synthesizing this compound are likely investigating:
-
NHE-1 Inhibition:
-
Analogs of 5-aryl-2-furoamides have shown potency as Sodium-Hydrogen Exchanger-1 (NHE-1) inhibitors, used for cardioprotection during ischemia-reperfusion injury [1].
-
-
Antibacterial Activity:
-
Furan-2-carboxamides, particularly with halogenated phenyl substituents, exhibit activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis or targeting DNA gyrase [2].
-
-
Urotensin-II Antagonism:
-
Substituted furan-2-carboxamides have been identified as potent antagonists for the Urotensin-II receptor, relevant in cardiovascular disease models [3].
-
Diagram 2: Pharmacophore Map
Caption: Structure-Activity Relationship (SAR) mapping of the 5-aryl-2-furoamide scaffold showing key binding interactions.
References
-
Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs. Bioorganic & Medicinal Chemistry Letters, 2006.[3]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 2019.[4]
-
Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorganic & Medicinal Chemistry, 2019.[1]
-
PubChem Compound Summary for CID 726693 (Parent Acid). National Center for Biotechnology Information.
Sources
- 1. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Maze: A Technical Guide to Drug-Likeness and ADME Prediction for Chlorophenyl Furamides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. A significant hurdle lies in the early assessment of a compound's pharmacokinetic profile – its Absorption, Distribution, Metabolism, and Excretion (ADME). This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the critical evaluation of drug-likeness and ADME properties, with a specific focus on the emerging class of chlorophenyl furamides. By integrating computational modeling with established in vitro assays, we will navigate the essential steps to de-risk and advance these promising molecules.
The Chlorophenyl Furamide Scaffold: A Landscape of Therapeutic Potential
The chlorophenyl furamide scaffold, characterized by a central furan ring linked to a chlorophenyl group and an amide functionality, represents a versatile chemical space with burgeoning interest in medicinal chemistry. The furan ring, an electron-rich aromatic heterocycle, is a known pharmacophore present in numerous approved drugs, often serving as a bioisostere for a phenyl ring to enhance metabolic stability and receptor interactions. The incorporation of a chlorophenyl group can significantly modulate lipophilicity and electronic properties, influencing target binding and overall ADME characteristics. This unique combination of moieties has led to the exploration of chlorophenyl furamides for a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
However, to translate this potential into clinical success, a thorough and early understanding of their drug-like properties is paramount. This guide will provide the strategic framework and detailed methodologies to achieve this.
Part 1: In Silico Profiling - The Digital Compass for Drug-Likeness
The adage "fail early, fail cheap" is a cornerstone of modern drug development. In silico, or computational, methods provide a rapid and cost-effective first pass to evaluate the drug-likeness of a compound series before committing to resource-intensive synthesis and wet lab experiments.[1]
The Litmus Test of Oral Bioavailability: Lipinski's Rule of Five
A foundational principle in drug design is Lipinski's Rule of Five, a set of simple physicochemical parameters that predict the likelihood of a compound being orally bioavailable.[2][3][4] While not an absolute determinant of druggability, violation of multiple rules raises a red flag for potential absorption and permeability issues.
The Rules:
-
Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily absorbed.
-
LogP (octanol-water partition coefficient) ≤ 5: A measure of lipophilicity; excessively lipophilic compounds can have poor aqueous solubility and be trapped in membranes.[5]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
Let's consider a few representative chlorophenyl furamide structures and evaluate them against Lipinski's rules.
| Compound ID | Structure | Molecular Weight (Da) | cLogP | HBD | HBA | Lipinski Violations |
| CPF-1 | N-(4-chlorophenyl)furan-2-carboxamide | 221.64 | 2.4 | 1 | 2 | 0 |
| CPF-2 | N-(3-chlorophenyl)furan-2-carboxamide | 221.64 | 2.8 | 1 | 2 | 0 |
| CPF-3 | 5-(2-chlorophenyl)-N-phenyl-2-furamide | 297.74 | 4.4 | 1 | 2 | 0 |
| CPF-4 | 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide | 325.8 | 5.2 | 1 | 2 | 1 (cLogP > 5) |
Data for CPF-1, CPF-2, CPF-3 and CPF-4 are computed properties from PubChem.
As the table illustrates, simple chlorophenyl furamides generally exhibit favorable Lipinski profiles. However, as substitutions increase, particularly with lipophilic groups, the risk of violating the logP rule increases, as seen with CPF-4.
Beyond Lipinski: Other Key Physicochemical Descriptors
While Lipinski's rules provide a valuable starting point, a more nuanced in silico assessment includes other important descriptors:
-
Topological Polar Surface Area (TPSA): A measure of the polar atoms in a molecule, which correlates with hydrogen bonding potential and permeability. A TPSA of < 140 Ų is generally considered favorable for oral absorption.
-
Number of Rotatable Bonds: A measure of molecular flexibility. High flexibility ( > 10 rotatable bonds) can lead to a loss of entropy upon binding to a target and may decrease bioavailability.
-
Aqueous Solubility (logS): Poor solubility is a major cause of drug failure. In silico models can predict solubility, with a logS value greater than -4 being desirable for oral absorption.
Workflow for In Silico Drug-Likeness Prediction
Caption: Workflow for in silico drug-likeness prediction of chlorophenyl furamides.
Part 2: In Vitro ADME Assays - Ground Truthing the Predictions
While in silico models are powerful for initial screening, experimental validation is essential to build a reliable ADME profile. A tiered approach, starting with high-throughput in vitro assays, allows for the efficient characterization of a compound series.
Permeability: Crossing the Intestinal Barrier
For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream. Two widely used in vitro models to predict intestinal permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
2.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[6] It provides a rapid assessment of a compound's ability to cross the intestinal epithelium by transcellular diffusion.
Experimental Protocol: PAMPA
-
Prepare the Donor Plate: Add the test compound (typically at a concentration of 100-500 µM in a buffer simulating intestinal fluid, e.g., pH 5.0-6.5) to the wells of a 96-well filter plate (the donor plate).
-
Coat the Filter Membrane: Carefully pipette a small volume (e.g., 5 µL) of a lipid solution (e.g., 1-2% lecithin in dodecane) onto the filter membrane of each well in the donor plate to form the artificial membrane.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer simulating blood pH (e.g., pH 7.4).
-
Assemble the "Sandwich": Place the donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the acceptor buffer.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Quantify: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / [Ceq])
Where:
-
VD and VA are the volumes of the donor and acceptor compartments, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
[CA(t)] is the concentration of the compound in the acceptor well at time t.
-
[Ceq] is the equilibrium concentration.
-
2.1.2. Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of intestinal absorption.[7] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical): To assess active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
Quantification: Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) indicates the extent of active efflux. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein.
Workflow for In Vitro Permeability Assessment
Caption: Tiered workflow for in vitro permeability assessment of chlorophenyl furamides.
Metabolic Stability: Predicting Hepatic Clearance
The liver is the primary site of drug metabolism, and rapid metabolism can lead to low bioavailability and a short duration of action. The in vitro metabolic stability assay using human liver microsomes (HLM) is a standard method to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing the test compound (typically at 1 µM), pooled human liver microsomes, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.
-
t1/2 = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
Interpreting Metabolic Stability Data:
-
High Stability (t1/2 > 30 min): Low intrinsic clearance, likely to have good in vivo stability.
-
Moderate Stability (t1/2 10-30 min): Moderate intrinsic clearance.
-
Low Stability (t1/2 < 10 min): High intrinsic clearance, may have poor in vivo stability.
The furan moiety itself can be susceptible to oxidative metabolism, potentially leading to reactive intermediates. Therefore, assessing the metabolic stability of chlorophenyl furamides is particularly crucial.
Cytochrome P450 (CYP) Inhibition: The Potential for Drug-Drug Interactions
CYP enzymes are a superfamily of enzymes responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a co-administered drug can lead to drug-drug interactions (DDIs), resulting in altered drug exposure and potential toxicity. Furan-containing compounds, in particular, have been reported to inhibit CYP enzymes. Therefore, it is essential to screen chlorophenyl furamides for their potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Experimental Protocol: CYP Inhibition Assay
-
Incubation: Incubate human liver microsomes with a specific probe substrate for each CYP isoform in the presence and absence of the test compound (at various concentrations).
-
Metabolite Formation: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50).
Interpreting CYP Inhibition Data:
-
IC50 > 10 µM: Generally considered low risk for clinically significant DDIs.
-
1 µM < IC50 < 10 µM: Moderate risk, may require further investigation.
-
IC50 < 1 µM: High risk, likely to cause clinically significant DDIs.
Part 3: Integrating Data for Informed Decision-Making
The true power of this multiparametric approach lies in the integration of in silico and in vitro data to build a comprehensive profile of each chlorophenyl furamide analog. This allows for the establishment of structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the medicinal chemistry effort towards compounds with an optimal balance of potency and drug-like properties.
Data Integration and Decision-Making Workflow
Caption: Integrated workflow for lead candidate selection and optimization.
By systematically evaluating chlorophenyl furamides through the lens of drug-likeness and ADME, researchers can make more informed decisions, increasing the probability of success in the long and arduous journey of drug development. This guide provides the foundational knowledge and practical methodologies to embark on this critical path with confidence.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
-
Lipinski's rule of five - Wikipedia. (n.d.). Retrieved from [Link]
-
Lipinski's Five Rule for Druglikeness - Kaggle. (n.d.). Retrieved from [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.). Retrieved from [Link]
-
In Silico ADME Methods Used in the Evaluation of Natural Products - PMC. (n.d.). Retrieved from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). Retrieved from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Compound N-[4-(3-propoxybenzamido)phenyl]furan-2-carboxamide - Chemdiv [chemdiv.com]
- 3. N-Phenyl-2-furancarboxamide | C11H9NO2 | CID 220406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. theraindx.com [theraindx.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
The Structure-Activity Relationship of 5-Substituted-2-Furamides: A Technical Guide for Drug Discovery Professionals
Abstract
The 5-substituted-2-furamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent antimicrobial and anticancer properties. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the efficacy of this versatile chemical class. By dissecting the influence of various substituents at the 5-position of the furan ring, this guide offers critical insights for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics. We will explore the synthetic strategies for accessing these compounds, detail the experimental protocols for their biological evaluation, and elucidate the underlying mechanisms of action, providing a holistic understanding of this important pharmacophore.
Introduction: The Furanamide Core - A Versatile Scaffold in Medicinal Chemistry
The furan ring, an oxygen-containing five-membered aromatic heterocycle, is a recurring motif in a multitude of natural products and synthetic compounds of therapeutic interest.[1] Its unique electronic properties and conformational flexibility make it an attractive starting point for the design of novel bioactive molecules. When functionalized with an amide group at the 2-position, the resulting 2-furamide core offers a rich platform for chemical modification. The strategic introduction of diverse substituents at the 5-position allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn profoundly influences the compound's interaction with biological targets.[1] This guide will systematically unravel the structure-activity relationships of 5-substituted-2-furamides, providing a roadmap for the optimization of their therapeutic potential.
Synthetic Strategies: Accessing the 5-Substituted-2-Furamide Scaffold
The synthesis of 5-substituted-2-furamides typically involves a multi-step sequence, beginning with the formation of a 5-substituted-2-furoic acid, followed by amide bond formation. A general and efficient approach involves the arylation of furan-2-carboxylic acid via a diazonium salt intermediate.[2]
Diagram of General Synthesis Workflow
Caption: General synthetic workflow for 5-aryl-2-furamides.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-furamide
This protocol provides a representative example of the synthesis of a 5-aryl-2-furamide derivative.
Step 1: Synthesis of 5-(4-methoxyphenyl)-2-furoic acid
-
To a stirred solution of 4-methoxyaniline (1.23 g, 10 mmol) in 10 mL of 5 M hydrochloric acid at 0-5 °C, a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of water is added dropwise. The mixture is stirred for 30 minutes at the same temperature to form the diazonium salt solution.
-
In a separate flask, furan-2-carboxylic acid (1.12 g, 10 mmol) is dissolved in 20 mL of acetone, and a solution of copper(II) chloride (0.27 g, 2 mmol) in 5 mL of water is added.
-
The freshly prepared diazonium salt solution is added dropwise to the furan-2-carboxylic acid solution at a temperature below 10 °C with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 5-(4-methoxyphenyl)-2-furoic acid.
Step 2: Synthesis of N-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-furamide
-
A mixture of 5-(4-methoxyphenyl)-2-furoic acid (2.18 g, 10 mmol) and thionyl chloride (1.43 g, 12 mmol) in 20 mL of dry toluene is refluxed for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to obtain the crude acyl chloride.
-
The crude acyl chloride is dissolved in 20 mL of dry dichloromethane and added dropwise to a stirred solution of 4-chloroaniline (1.28 g, 10 mmol) and triethylamine (1.21 g, 12 mmol) in 30 mL of dry dichloromethane at 0 °C.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The mixture is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-substituted-2-furamides is critically dependent on the nature of the substituent at the 5-position of the furan ring. By systematically analyzing the impact of different functional groups on antimicrobial and anticancer efficacy, clear SAR trends emerge.
Antimicrobial Activity
5-Substituted-2-furamides have demonstrated significant activity against a range of bacterial and fungal pathogens. The substituent at the 5-position plays a crucial role in modulating this activity.
Key SAR Observations for Antimicrobial Activity:
-
Electron-withdrawing groups: The presence of strong electron-withdrawing groups, such as a nitro group at the 5-position, is a well-established strategy for enhancing antibacterial activity.[3]
-
Aromatic and Heterocyclic Substituents: The introduction of various aryl and heteroaryl rings at the 5-position can lead to potent antimicrobial agents. The specific substitution pattern on these rings further influences the activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the 5-substituent, affects its ability to penetrate microbial cell membranes. A balance between hydrophilicity and lipophilicity is often required for optimal activity.
Table 1: SAR of 5-Substituted-2-Furamides as Antimicrobial Agents
| Compound ID | 5-Substituent (R1) | N-Substituent (R2) | Test Organism | MIC (µg/mL) | Reference |
| 1a | -NO2 | -H | S. aureus | 16 | [3] |
| 1b | -NO2 | -CH3 | S. aureus | 32 | [3] |
| 2a | 4-Chlorophenyl | 4-Fluorophenyl | E. coli | 10 | [4] |
| 2b | 3,5-Dichlorophenyl | 4-Fluorophenyl | E. coli | 15 | [4] |
| 3a | -H | 2,4-dinitrophenyl | B. cereus | 230 | [5] |
| 3b | -H | 4-chlorophenyl | B. cereus | >300 | [5] |
Anticancer Activity
The 5-substituted-2-furamide scaffold has also emerged as a promising template for the development of novel anticancer agents. The substituent at the 5-position can significantly impact the cytotoxic and antiproliferative properties of these compounds.
Key SAR Observations for Anticancer Activity:
-
Aryl and Heteroaryl Groups: The presence of substituted aryl or heteroaryl moieties at the 5-position is often associated with potent anticancer activity. The nature and position of substituents on these rings can fine-tune the potency and selectivity.[2][4]
-
Hydrogen Bonding Moieties: The incorporation of groups capable of forming hydrogen bonds can enhance the interaction with biological targets, leading to improved anticancer activity.
-
Steric Factors: The size and shape of the 5-substituent can influence the binding affinity to target proteins. Bulky groups may either enhance or diminish activity depending on the topology of the binding site.
Table 2: SAR of 5-Substituted-2-Furamides as Anticancer Agents
| Compound ID | 5-Substituent (R1) | N-Substituent (R2) | Cell Line | GI50 (µM) | Reference |
| 4a | 4-Methoxyphenyl | -H | Leukemia (SR) | 59.81 | [2] |
| 4b | 4-Chlorophenyl | -H | Leukemia (SR) | >100 | [2] |
| 5a | 4-Fluorophenyl | -H | Prostate (PC-3) | 34.42 | [2] |
| 5b | 4-Bromophenyl | -H | Prostate (PC-3) | >100 | [2] |
| 6a | 3-Fluorophenyl | Nicotinamidine | Melanoma (LOX IMVI) | 0.83 | [4] |
| 6b | 3-Chlorophenyl | Nicotinamidine | Melanoma (LOX IMVI) | 1.29 | [4] |
Mechanism of Action: Elucidating the Biological Pathways
Understanding the mechanism of action is paramount for the rational design of more effective and safer drugs. For the anticancer activity of furan derivatives, a prominent mechanism involves the induction of apoptosis, or programmed cell death.
Induction of Apoptosis via the PI3K/Akt/mTOR Pathway
Several studies have implicated the PI3K/Akt/mTOR signaling pathway as a key target for the anticancer effects of furan-containing compounds.[1][6] This pathway is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway by 5-substituted-2-furamides can trigger the apoptotic cascade.
Diagram of Apoptosis Induction Pathway
Caption: Proposed mechanism of apoptosis induction by 5-substituted-2-furamides via inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized 5-substituted-2-furamides, robust and standardized biological assays are essential.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative control (solvent).
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth with solvent and no inoculum).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Conclusion and Future Directions
The 5-substituted-2-furamide scaffold has unequivocally established itself as a valuable platform for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that careful manipulation of the substituent at the 5-position of the furan ring can lead to significant improvements in both antimicrobial and anticancer potency. The synthetic accessibility of these compounds, coupled with a growing understanding of their mechanisms of action, provides a solid foundation for future drug development efforts.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesis of novel analogs with a wider range of substituents at the 5-position to explore new regions of chemical space.
-
Target Identification and Validation: Elucidation of the specific molecular targets for the most potent compounds to enable a more mechanism-driven approach to drug design.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of promising candidates in animal models to assess their therapeutic potential and drug-like properties.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Development of predictive computational models to guide the design of next-generation 5-substituted-2-furamides with enhanced activity and selectivity.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of new and effective drugs based on the versatile 5-substituted-2-furamide scaffold.
References
- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- Merck. MTT Assay Protocol for Cell Viability and Proliferation.
- PubMed. (2016, June 15). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells.
- Abcam. MTT assay protocol.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- MDPI. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.
- PMC. (2023, April 20). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells.
- BenchChem. The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.
- BenchChem. Application of Furan Derivatives in Glioblastoma Research: Detailed Application Notes and Protocols.
- ResearchGate. IC50 of the tested compounds against A549 cells compared to 5‐FU.
- Cantera. Viewing a reaction path diagram.
- RJPT. Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides.
- YouTube. (2021, January 14). Graphviz tutorial.
- PMC. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures.
- GitHub. caseywatts/graphviz-tutorial: how do I graphviz? oh I see!.
- MDPI. (2021, October 25). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives.
- PubMed. (1984, August). Structure-dependent variation in the mutagenic, prophage-inducing and antibacterial activities of 5-nitro-2-furamide derivatives.
- MDPI. (2023, June 6). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.
- PMC. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.
- PMC. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Structure-dependent variation in the mutagenic, prophage-inducing and antibacterial activities of 5-nitro-2-furamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Patent Landscape and Medicinal Chemistry of 5-(4-Chlorophenyl)-N-methyl-2-furamide Analogs: A Technical Guide
As a Senior Application Scientist overseeing early-stage hit-to-lead optimization, navigating the patent landscape and synthetic viability of specific pharmacophores is critical. The 5-(4-chlorophenyl)-N-methyl-2-furamide scaffold represents a highly privileged structural motif. By combining a rigid furan core with a lipophilic halogenated phenyl ring and a tunable amide, this scaffold has been successfully deployed across oncology, neurodegeneration, and agrochemical sectors.
This whitepaper provides an in-depth technical analysis of the structural logic, patent landscape, and synthetic methodologies associated with this chemical space.
Structural Activity Relationship (SAR) & Pharmacophore Logic
The efficacy of the 5-(4-chlorophenyl)-N-methyl-2-furamide scaffold is not accidental; it is the result of precise physicochemical tuning. Understanding the causality behind these structural choices is essential for rational drug design:
-
The Furan-2-carboxamide Core: The furan ring acts as a rigid bioisostere for benzamides. Its unique dipole moment and oxygen heteroatom allow it to align favorably within the narrow hinge regions of kinases, acting as a highly efficient hydrogen-bond acceptor.
-
The 4-Chlorophenyl Substituent: Placing a chlorine atom at the para position of the phenyl ring serves a dual purpose. First, it acts as a metabolic shield, blocking Cytochrome P450-mediated aromatic oxidation at the highly reactive para site. Second, the chlorine atom participates in halogen bonding (σ-hole interactions) with carbonyl oxygens deep within hydrophobic binding pockets.
-
The N-Methyl Amide: Compared to a primary amide, the N-methyl substitution reduces the polar surface area (PSA) and restricts the number of available rotamers. This entropic restriction favors target binding and significantly enhances cell membrane permeability while retaining one critical hydrogen-bond donor for target interaction.
Patent Landscape and Target Pathways
The intellectual property surrounding 5-(4-chlorophenyl)furamides is diverse, reflecting the scaffold's versatility as an allosteric modulator and competitive inhibitor.
Oncology & Neurodegeneration (Kinase Inhibition)
Patents such as WO2000026202A1 [1] disclose 5-(4-chlorophenyl)-2-furamide derivatives as potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5). CDK5 is heavily implicated in the hyperphosphorylation of tau proteins. By inhibiting this kinase, these furamide analogs act as apoptosis modulators, offering therapeutic potential for both Alzheimer's disease and various metastatic cancers[1].
Tubulin Polymerization Inhibition
Academic and patent literature highlight that 5-(4-chlorophenyl)furan derivatives exhibit potent inhibitory activity against tubulin polymerization[2]. By preventing the assembly of microtubules, these analogs arrest the cell cycle in the G2/M phase, triggering apoptosis in rapidly dividing tumor cells[2].
Agrochemical Applications
Beyond human therapeutics, the agricultural sector utilizes furamide analogs as signal transduction inhibitors. Patent CN103987252A [3] details the use of furamides in sustained-release pesticide and fungicidal formulations. The lipophilicity of the 4-chlorophenyl group allows the molecule to easily penetrate fungal cell walls and pest exoskeletons[3].
Quantitative Data Summary
Table 1: Patent Landscape & Application Summary
| Patent / Publication | Assignee / Source | Primary Target / Application | Key Analog Claimed |
|---|---|---|---|
| WO2000026202A1 | Pharmacia & Upjohn | CDK5 Inhibition / Oncology | 5-(4-chlorophenyl)-N-(5-isopropyl-1,3-thiazol-2-yl)-2-furamide |
| PMC Article | NIH / Academic | Tubulin Polymerization | 5-(5-(4-chlorophenyl)furan-2-yl)-isoxazoles |
| CN103987252A | Agrochemical Assignees | Signal Transduction / Pesticide | Furamide derivatives in hot-melt matrices |
Table 2: Physicochemical Properties of Key 5-(4-chlorophenyl)furan Intermediates[2]
| Compound | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|
| Analog 3a | 71% | 137–140 | C20H16ClNO3 |
| Analog 3b | 65% | 112–115 | C22H20ClNO5 |
| Analog 5b | 48% | 170–173 | C24H22Cl2N2O5 |
Mechanistic Signaling Visualization
The following diagram illustrates the validated signaling pathway through which furamide-based CDK5 inhibitors induce cellular apoptosis in oncological models.
Mechanism of action for furamide-based CDK5 inhibitors triggering apoptosis.
Experimental Protocols: Synthetic Workflow
To synthesize 5-(4-chlorophenyl)-N-methylfuran-2-carboxamide, a convergent two-step protocol is utilized. This workflow is designed as a self-validating system : the success of the first step is visually and chemically confirmed via precipitation before proceeding to the amidation step, preventing the waste of expensive coupling reagents.
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Construct the 5-(4-chlorophenyl)furan-2-carboxylic acid intermediate. Causality: Palladium-catalyzed cross-coupling is vastly superior to direct arylation, as it guarantees absolute regiocontrol at the 5-position of the furan ring without degrading the carboxylic acid moiety.
-
Preparation: Charge a flame-dried Schlenk flask with 5-bromo-2-furoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and the catalyst Pd(PPh3)4 (0.05 eq).
-
Solvent System: Add a degassed biphasic solvent mixture of Toluene/H2O (3:1 v/v). Rationale: The biphasic system dissolves both the organic substrates (toluene) and the inorganic base (water), facilitating transmetalation precisely at the phase boundary.
-
Reaction: Add Na2CO3 (2.5 eq) as the base. Reflux the mixture at 90°C under an N2 atmosphere for 12 hours.
-
Self-Validation (Isolation): Cool the mixture to room temperature and separate the aqueous layer. Acidify the aqueous layer with 1M HCl to pH 2. The successful formation of the intermediate is validated by the immediate precipitation of 5-(4-chlorophenyl)-2-furoic acid. Filter, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling
Objective: Form the N-methyl-2-furamide final product. Causality: The furan-2-carboxylic acid is electronically deactivated. Utilizing HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) ester, which drives the amidation to completion even with volatile or sterically hindered amines.
-
Activation: Dissolve the 5-(4-chlorophenyl)-2-furoic acid intermediate (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to pre-form the active OAt ester.
-
Nucleophilic Attack: Add methylamine hydrochloride (1.5 eq). Rationale: The hydrochloride salt is highly stable, easy to weigh, and is neutralized in situ by the excess DIPEA, generating the free methylamine nucleophile directly in the reaction mixture.
-
Workup: Stir for 4 hours. Quench the reaction with water, extract with EtOAc, wash the organic layer with brine to remove DMF, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).
Synthetic workflow for 5-(4-chlorophenyl)-N-methyl-2-furamide analogs.
References
- WO2000026202A1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents Source: Google Patents URL
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC Source: NIH / PubMed Central URL:[Link]
- CN103987252A - Pesticide preparation and process for producing the same - Google Patents Source: Google Patents URL
Sources
- 1. WO2000026202A1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103987252A - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]
Methodological & Application
Technical Application Note: High-Purity Synthesis of 5-(4-chlorophenyl)-N-methyl-2-furamide
Abstract & Strategic Overview
The 5-aryl-2-carboxamide furan scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in antimicrobial, anti-inflammatory, and kinase inhibitor discovery programs. This application note details a robust, convergent protocol for the synthesis of 5-(4-chlorophenyl)-N-methyl-2-furamide starting from 5-bromo-2-furoic acid .
Synthetic Strategy
To maximize yield and purity, this protocol utilizes a "Functionalization First, Coupling Second" strategy (Route A).
-
Amidation: Conversion of the carboxylic acid to the N-methyl amide. This stabilizes the furan ring and prevents catalyst poisoning by the free acid in the subsequent step.
-
Suzuki-Miyaura Cross-Coupling: Late-stage introduction of the 4-chlorophenyl moiety. This order is preferred over the reverse (Coupling
Amidation) to minimize potential protodeboronation side reactions associated with electron-rich furan-boronate intermediates.
Figure 1: Retrosynthetic analysis illustrating the two-step convergent pathway.
Experimental Protocols
Step 1: Synthesis of 5-bromo-N-methyl-2-furamide
Rationale: Direct coupling using acid chlorides is chosen over carbodiimide reagents (e.g., EDC/HOBt) for scalability and ease of purification. The acid chloride intermediate is highly reactive, ensuring complete conversion of the electron-deficient bromofuroic acid.
Reagents:
-
5-bromo-2-furoic acid (1.0 equiv)
-
Oxalyl chloride (1.2 equiv)
-
DMF (Catalytic, 2-3 drops)
-
Methylamine (2.0 M in THF, 3.0 equiv)
-
Dichloromethane (DCM) [Anhydrous]
-
Triethylamine (
) (3.0 equiv)
Protocol:
-
Activation: In a flame-dried round-bottom flask under
, dissolve 5-bromo-2-furoic acid in anhydrous DCM ( concentration). -
Cool the solution to
. Add catalytic DMF. -
Add oxalyl chloride dropwise over 15 minutes. Gas evolution (
, ) will be observed. -
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases. Checkpoint: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride as a yellow solid/oil. Re-dissolve in anhydrous DCM.
-
Amidation: Cool the acid chloride solution to
. -
Add the Methylamine solution and
dropwise. The reaction is exothermic; maintain temperature . -
Stir at RT for 3 hours.
-
Workup: Quench with saturated
solution. Extract with DCM ( ). Wash combined organics with , saturated , and brine. Dry over .[1] -
Purification: Recrystallize from Hexanes/EtOAc or perform a short silica plug filtration (Eluent: 30% EtOAc in Hexanes).
Self-Validation:
-
Appearance: Off-white to pale yellow solid.
-
LCMS: Mass peak
(1:1 Br isotope pattern).
Step 2: Suzuki-Miyaura Cross-Coupling[2][3]
Rationale:
Reagents:
-
5-bromo-N-methyl-2-furamide (1.0 equiv)
-
4-chlorophenylboronic acid (1.2 equiv)
- (0.05 equiv / 5 mol%)
-
Sodium Carbonate (
) (2.0 equiv, aqueous solution) -
1,4-Dioxane (degassed)
Protocol:
-
Setup: Charge a reaction vial with the amide intermediate, boronic acid, and Pd catalyst.
-
Solvent Addition: Add 1,4-Dioxane (
) and the aqueous solution. -
Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 10 minutes (Critical to prevent homocoupling).
-
Reaction: Seal the vial and heat to
for 4–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. -
Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove Pd black.
-
Extraction: Separate phases. Extract aqueous layer with EtOAc. Wash combined organics with brine and dry over
. -
Purification: Silica gel column chromatography.
-
Gradient: 0%
40% EtOAc in Hexanes. -
Note: The product often precipitates upon concentration; recrystallization from EtOH is a viable alternative for high purity.
-
Figure 2: Purification workflow ensuring removal of palladium residues and boronic acid byproducts.
Data & Characterization
| Parameter | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | ||
| Expected Yield | 75–85% (Step 2) | Step 1 typically >90% |
| Furan protons appear as doublets ( | ||
| MS (ESI) | Cl isotope pattern (3:1 ratio of 236:238). |
Troubleshooting & Optimization
-
Protodeboronation: If the boronic acid decomposes before coupling (observed as chlorobenzene formation), switch to 4-chlorophenylboronic acid pinacol ester or increase catalyst loading to 10 mol%.
-
Homocoupling: If 4,4'-dichlorobiphenyl is observed, ensure rigorous degassing of solvents. Oxygen promotes the homocoupling of boronic acids.
-
Palladium Removal: For pharmaceutical applications, residual Pd must be
. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) post-purification if necessary.
References
-
Suzuki-Miyaura Cross-Coupling Mechanism & Applications: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Synthesis of 5-Aryl-2-Furoic Acid Derivatives: Bussolari, J. C., & Rehborn, D. C. (1999). Preparation of 5-Aryl Furfurals and Aryl Thiophene-2-carboxaldehydes via Palladium-Catalyzed C−C Bond Formation in Aqueous Media.[3] Organic Letters, 1(7), 965–967.
-
Amide Coupling Strategies in Drug Discovery: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
General Protocol for Heterocyclic Suzuki Couplings: Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
High-Fidelity Synthesis of 5-Arylfurans via Suzuki-Miyaura Cross-Coupling
Executive Summary
The synthesis of 5-arylfurans is a critical transformation in medicinal chemistry, yielding privileged scaffolds found in Dantrolene, antimicrobial agents, and organic semiconductors. While the Suzuki-Miyaura protocol is the industry standard for biaryl coupling, applying it to furan rings presents unique challenges. Furan-2-boronic acids are notoriously unstable , suffering from rapid protodeboronation under aqueous basic conditions.[1] Conversely, 2-halofurans are volatile and prone to polymerization .
This guide moves beyond generic coupling conditions, providing a bifurcated protocol strategy to navigate these stability issues. We prioritize the use of Potassium Organotrifluoroborates as the "Gold Standard" for robustness, while providing optimized conditions for traditional halide couplings.
Strategic Route Selection
Before selecting reagents, researchers must analyze substrate availability and stability. The following decision matrix dictates the optimal protocol.
Figure 1: Decision matrix for selecting the optimal Suzuki-Miyaura coupling route based on substrate stability.
Mechanistic Insight: The Protodeboronation Trap
The failure of standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/H2O) in furan synthesis is rarely due to the catalyst, but rather the nucleophile's decomposition .
The Mechanism of Failure
Heteroaryl boronic acids, particularly 2-furyl and 2-pyridyl, are highly susceptible to protodeboronation .
-
Base Attack: Hydroxide ions coordinate to the boron, forming a boronate "ate" complex.
-
Ipso-Protonation: The electron-rich furan ring is protonated at the C2 position (ipso to boron).
-
C-B Cleavage: The C-B bond breaks, releasing boric acid and unsubstituted furan.
The Solution: Use Potassium Furan-2-trifluoroborate . This reagent acts as a "slow-release" reservoir.[2] The low concentration of free boronic acid in solution at any given time minimizes the window for protodeboronation while maintaining enough active species for the Transmetallation step.
Protocol A: The "Gold Standard" (Trifluoroborate Coupling)
Objective: Coupling Potassium Furan-2-trifluoroborate with Aryl Bromides/Chlorides. Scope: Best for scale-up and when high reproducibility is required.
Materials
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Nucleophile: Potassium Furan-2-trifluoroborate (1.05 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl2 (for simple bromides)
-
Base: K2CO3 (3.0 equiv)
-
Solvent: MeOH/H2O (10:1) or Toluene/H2O (3:1)
Step-by-Step Procedure
-
Vessel Preparation: Charge a reaction vial with the Aryl Bromide, Potassium Furan-2-trifluoroborate, and K2CO3.
-
Catalyst Addition:
-
Option 1 (Robust): Add Pd(OAc)2 and XPhos (Buchwald ligands prevent catalyst deactivation).
-
Option 2 (Economy): Add Pd(dppf)Cl2[3]·DCM if the substrate is a simple aryl bromide.
-
-
Degassing (CRITICAL): Seal the vial. Evacuate and backfill with Argon/Nitrogen 3 times . Oxygen promotes homocoupling and catalyst death.
-
Solvent Introduction: Add the degassed solvent mixture via syringe.[1]
-
Note: The biphasic nature (if using Toluene) or protic nature (MeOH) assists in the hydrolysis of the trifluoroborate to the active boronic acid species.
-
-
Reaction: Heat to 80°C for 4–12 hours. Vigorous stirring is essential for biphasic mixtures.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Why this works: The equilibrium constant for the hydrolysis of the trifluoroborate (
Protocol C: The Inverse Route (Halofuran Coupling)
Objective: Coupling 2-Bromofuran with Aryl Boronic Acids. Scope: Used when the aryl partner is complex or expensive, and the furan ring is a simple appendage.
Safety Warning: 2-Bromofuran Instability
-
Volatility: 2-Bromofuran has a low boiling point. Do not rotovap to dryness at high vacuum/temp.
-
Polymerization: It turns black (polymerizes) if stored at RT. Store at -20°C in the dark, stabilized with trace CaO.
Materials
-
Electrophile: 2-Bromofuran (1.2 equiv) — Use slight excess due to volatility.
-
Nucleophile: Aryl Boronic Acid (1.0 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2M aqueous solution, 2.0 equiv)
-
Solvent: DME (Dimethoxyethane) or THF.
Step-by-Step Procedure
-
Catalyst Pre-activation: In a glovebox or under Argon flow, add Aryl Boronic Acid and Pd(PPh3)4 to the vial.
-
Solvent Addition: Add degassed DME.
-
Halide Addition: Add 2-Bromofuran via syringe last .
-
Tip: If 2-bromofuran is dark/black, filter it through a small plug of basic alumina before use to remove polymers/acid.
-
-
Base Addition: Add degassed 2M Na2CO3.
-
Reaction: Heat to 70°C (Do not exceed 80°C to prevent furan polymerization). Monitor by TLC/LCMS.[1][4]
-
Workup: Standard extraction. Keep rotary evaporator bath <30°C to avoid losing the product if it is low molecular weight.
Optimization Data & Troubleshooting
Solvent & Base Screening (Representative Data)
| Entry | Base | Solvent | Yield (%) | Notes |
| 1 | Na2CO3 | Toluene/H2O | 45% | Significant protodeboronation observed. |
| 2 | K3PO4 | Dioxane/H2O | 62% | Better, but purification difficult. |
| 3 | K2CO3 | MeOH/H2O | 92% | Optimal for Trifluoroborates. |
| 4 | CsF | THF (Anhydrous) | 78% | Good for acid-sensitive substrates. |
Troubleshooting Guide
| Problem | Diagnosis | Solution |
| Product is Furan (H) | Protodeboronation of boronic acid.[1] | Switch to Protocol A (Trifluoroborate) or use anhydrous conditions (Protocol C). |
| Low Conversion | Catalyst deactivation. | Switch from Pd(PPh3)4 to XPhos Pd G3 or Pd(dppf)Cl2 . |
| Black Tar Formation | Polymerization of furan. | Lower temp to 60°C; Add radical inhibitor (BHT) trace; Ensure inert atmosphere. |
| Homocoupling (Ar-Ar) | Oxygen presence.[5] | Degas solvents more rigorously (sparge with Ar for 15 mins). |
Catalytic Cycle Visualization
The following diagram illustrates the specific pathway for Protocol A, highlighting the in-situ hydrolysis step.
Figure 2: Catalytic cycle emphasizing the slow hydrolysis of the trifluoroborate precursor, which prevents the accumulation of unstable boronic acid.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[6] Journal of Organic Chemistry.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Current Opinion in Drug Discovery & Development.
-
BenchChem Technical Support. (2025). Furan-2-Boronic Acid Stability and Protodeboronation Mechanisms.[1][4][7]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Keegstra, M. A., et al. (1990). Convenient Synthetic Procedures for 2-Bromofuran.[8] Synthetic Communications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 8. semanticscholar.org [semanticscholar.org]
amide coupling conditions for 5-(4-chlorophenyl)-2-furoic acid and methylamine
Application Note: Optimized Amide Coupling Protocols for 5-(4-Chlorophenyl)-2-furoic Acid and Methylamine
Abstract
This guide details the synthetic methodology for coupling 5-(4-chlorophenyl)-2-furoic acid with methylamine to form the corresponding amide.[1] This scaffold is a frequent pharmacophore in antiviral and anti-inflammatory drug discovery.[1] We present three distinct protocols tailored to specific project phases: Method A (HATU) for high-throughput discovery, Method B (T3P) for scalable process chemistry, and Method C (Acyl Chloride) for cost-sensitive bulk synthesis.[1] Special attention is given to the handling of methylamine hydrochloride and the electronic effects of the furan ring.
Introduction & Strategic Analysis
The transformation requires forming an amide bond between an electron-rich heteroaromatic acid and a small, volatile aliphatic amine.[1]
-
Substrate Analysis:
-
Acid: 5-(4-chlorophenyl)-2-furoic acid.[1][2] The furan ring is electron-rich, but the carboxylic acid at C2 is conjugated, making it moderately reactive. The 4-chlorophenyl group adds lipophilicity, necessitating organic solvents (DMF, EtOAc) rather than aqueous media.
-
Amine: Methylamine.[1][3] Due to the volatility of the free base (bp -6°C), it is almost exclusively handled as the hydrochloride salt (MeNH₂·HCl) or a solution in THF/Ethanol.
-
-
Critical Control Point: The in situ neutralization of Methylamine HCl is the rate-limiting step.[1] Insufficient base will stall the reaction; excess base can cause racemization (not an issue here) or side reactions with sensitive coupling agents.[1]
Method Selection Matrix
| Feature | Method A: HATU | Method B: T3P® | Method C: Acid Chloride |
| Primary Use | Discovery / MedChem | Process / Scale-up | Bulk / Low Cost |
| Reactivity | Extremely High | High | High |
| Atom Economy | Low (large byproducts) | High | High |
| Workup | Extraction required | Aqueous wash only | Distillation/Extraction |
| Cost | $ |
Reaction Logic & Mechanism
The following diagram illustrates the reaction pathway, highlighting the activation of the furoic acid and the in situ release of methylamine.
Figure 1: Mechanistic pathway for the activation and coupling of furoic acid derivatives.
Detailed Protocols
Protocol A: The "Gold Standard" (HATU)
Recommended for: Milligram to gram scale, library synthesis, and ensuring high yields.
Reagents:
-
5-(4-chlorophenyl)-2-furoic acid (1.0 equiv)[1]
-
HATU (1.1 equiv)[1]
-
Methylamine Hydrochloride (1.5 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1]
-
Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1]
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a stir bar, dissolve the furoic acid (1.0 eq) in anhydrous DMF.
-
Base Addition 1: Add DIPEA (1.0 eq) and stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.1 eq).[1] The solution typically turns yellow/orange.[1] Stir for 10–15 minutes to form the activated ester (O-At ester).[1]
-
Amine Preparation: While the acid activates, prepare a separate slurry of Methylamine HCl (1.5 eq) and DIPEA (2.5 eq) in a minimal amount of DMF.[1] Sonicate if necessary to ensure the salt breaks down.[1]
-
Coupling: Add the amine/base mixture to the activated acid solution dropwise.
-
Reaction: Seal the flask (methylamine is volatile). Stir at RT for 2–4 hours.[1]
-
Workup:
Protocol B: The "Process Friendly" (T3P)
Recommended for: Gram to Multi-gram scale, green chemistry requirements, and simplified purification.
Reagents:
-
5-(4-chlorophenyl)-2-furoic acid (1.0 equiv)[1]
-
T3P® (Propylphosphonic anhydride) (50% w/w in EtOAc) (1.5 equiv)[1]
-
Methylamine Hydrochloride (2.0 equiv)[1]
-
DIPEA (4.0 equiv)[1]
Step-by-Step Procedure:
-
Slurry: In a reactor, charge the furoic acid (1.0 eq), Methylamine HCl (2.0 eq), and EtOAc (5–10 volumes).
-
Base Addition: Add DIPEA (4.0 eq) dropwise.[1] The reaction may warm slightly (exothermic).[1] Stir for 10 minutes.
-
T3P Addition: Add T3P solution (1.5 eq) dropwise over 20 minutes.
-
Note: T3P is less reactive than HATU, so adding it last prevents background hydrolysis if water is present.[1]
-
-
Reaction: Heat the mixture to 40–50°C. Stir for 4–12 hours.
-
Why Heat? The steric bulk of the T3P anhydride and the solubility of the furoic acid often require mild heating for complete conversion.
-
-
Workup (The T3P Advantage):
Analytical Validation & Specifications
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Furan derivatives often carry a slight yellow tint.[1] |
| ¹H NMR (DMSO-d₆) | Furan protons: δ 7.0–7.5 (d, doublets)Amide NH: δ 8.0–8.5 (broad s)Methyl group: δ 2.8–2.9 (d, 3H) | The methyl doublet confirms coupling; coupling constant J ~4.5 Hz due to NH splitting.[1] |
| LC-MS (ESI+) | [M+H]⁺ peak observed | Check for [M+Na]⁺ which is common in amides.[1] |
| HPLC Purity | >95% | Main impurity is often the decarboxylated furan if heated excessively.[1] |
Troubleshooting Flowchart
Figure 2: Diagnostic workflow for common coupling failures.
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][6][4][7][8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]
-
Archimica (Euticals). (2011).[1] T3P® (Propylphosphonic Anhydride) Handling Guide. Euticals Technical Data. Link
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][9] An efficient peptide coupling additive.[1][10][11] Journal of the American Chemical Society, 115(10), 4397-4398. Link[1]
-
Organic Syntheses. (1929).[1][12] Benzoyl Piperidine (General Schotten-Baumann Protocol).[1] Org.[1][4][13][14] Synth. 9, 16. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Methylamine hydrochloride | 593-51-1 [chemicalbook.com]
- 4. growingscience.com [growingscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. hepatochem.com [hepatochem.com]
- 8. jpt.com [jpt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. bachem.com [bachem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. methylamine hydrochloride [chemister.ru]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Note: Evaluating Furan Derivatives as Tubulin Polymerization Inhibitors
Introduction & Mechanistic Rationale
Microtubules are highly dynamic cytoskeletal polymers composed of
Mechanistically, these furan-based small molecules exert their cytotoxic effects by binding with high affinity to the colchicine binding site, located at the intra-dimer interface of
Caption: Mechanistic pathway of furan derivatives binding the colchicine site to induce apoptosis.
Assay Principle and System Design
While traditional tubulin assays rely on absorbance (turbidity at 340 nm) to measure polymer mass[4], high-throughput screening of small molecules like furan derivatives benefits significantly from fluorescence-based kinetic assays [5].
This protocol utilizes a specific fluorescent reporter (e.g., DAPI or proprietary fluorophores) that exhibits a massive quantum yield enhancement when incorporated into the hydrophobic pockets of polymerized microtubules[6]. The reaction is thermodynamically driven: tubulin remains unpolymerized at 4°C and rapidly assembles when shifted to 37°C in the presence of Guanosine triphosphate (GTP)[4].
Caption: Step-by-step experimental workflow for the fluorescence-based tubulin polymerization assay.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
Materials & Reagents
-
Purified Tubulin: Porcine or bovine brain tubulin (>99% purity)[6].
-
General Tubulin Buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA[5].
-
GTP (100 mM stock): Tubulin polymerization is strictly a GTP-dependent process; GTP hydrolysis at the
-tubulin subunit drives lattice closure[5]. -
Glycerol (100% stock): Acts as a molecular crowding agent. It lowers the critical concentration (
) of tubulin required for assembly, enhancing the assay's signal-to-noise ratio[5]. -
Fluorescent Reporter: e.g., 6.3 µM DAPI or equivalent[5].
-
Microtiter Plates: Half-area 96-well black flat-bottom plates. Causality: Half-area plates maximize the optical path length for small reaction volumes (50 µL), significantly amplifying the fluorescence signal[4].
Step-by-Step Methodology
Phase 1: Reagent Preparation (Strictly at 4°C) Causality: Microtubules depolymerize at cold temperatures, losing approximately 5% of their polymer mass per degree reduction below 37°C[4]. Maintaining all reagents on ice ensures a true zero-baseline prior to kinetic reading.
-
Pre-chill the half-area 96-well plate and all pipette tips at 4°C for 10 minutes.
-
Prepare the Tubulin Reaction Mix : Dilute purified tubulin to a final concentration of 2–3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10–15% glycerol, and the fluorescent reporter[5][6]. Keep strictly on ice.
Phase 2: Compound Assembly & Plate Loading 3. Dissolve furan derivatives in anhydrous DMSO. Prepare 10X working stocks in cold Tubulin Buffer. 4. Aliquot 5 µL of the 10X furan derivative solutions into the pre-chilled plate. 5. Rapidly dispense 45 µL of the cold Tubulin Reaction Mix into each well using a multi-channel pipette to yield a final volume of 50 µL[6].
Phase 3: Kinetic Fluorimetry Causality: The sudden temperature shift from 4°C to 37°C provides the thermodynamic driving force to initiate nucleation and subsequent polymerization[4]. 6. Immediately transfer the plate to a temperature-controlled microplate reader pre-warmed to exactly 37°C. 7. Measure fluorescence (Excitation: 360 ± 20 nm / Emission: 420 ± 20 nm) every 30 to 60 seconds for a total of 60 to 90 minutes[6].
Data Analysis & Quantitative Benchmarks
The resulting polymerization curve represents three distinct phases: I (Nucleation/Lag) , II (Growth/Log) , and III (Steady-State Equilibrium) [4].
-
Calculation: Determine the maximum slope (
RFU/min) during the Phase II growth log. Furan derivatives will heavily suppress this slope. - Determination: Calculate the percentage of inhibition based on the final steady-state polymer mass (Phase III plateau) relative to the vehicle control.
Table 1: Quantitative Data Summary for Furan Derivatives
The following table summarizes the expected quantitative benchmarks for furan derivatives compared to standard clinical controls, demonstrating their nanomolar to picomolar potency[1][2][3][6].
| Compound | Structural Class | Target Binding Site | Tubulin Polymerization | Cellular Antiproliferative Activity |
| Compound 4t | 2-aroylbenzo[b]furan | Colchicine Site | 0.43 | 1.2 – 6.3 nM (Various lines) |
| Compound 7c | 5-(4-chlorophenyl)furan | Colchicine Site | 0.09 | Potent (Leukemia SR line) |
| Compound 4f | 2-amino-3-aroylbenzo[b]furan | Colchicine Site | ~0.50 | 5 pM (Daoy medulloblastoma) |
| Colchicine | Natural Product | Colchicine Site | 2.0 – 3.0 | N/A (Low therapeutic index) |
| Paclitaxel | Taxane | Taxane Site (Stabilizer) | N/A (Enhances | ~2.5 nM (Various lines) |
Self-Validating System & Troubleshooting
To ensure absolute trustworthiness of the assay data, the protocol must act as a self-validating system by incorporating the following controls and baseline checks:
-
Vehicle Control Validation (1% DMSO): The final DMSO concentration must be uniform across all wells and never exceed 1% (v/v). Higher concentrations independently alter microtubule dynamics, leading to false positives[6].
-
Positive/Negative Control Bracketing: Every plate must include Paclitaxel (10 µM) as a polymerization enhancer (eliminates the nucleation lag phase) and Colchicine or Nocodazole (10 µM) as a known destabilizer[4].
-
Baseline Check (Nucleation Lag Phase): If the vehicle control curve lacks a Phase I nucleation lag time, the tubulin stock likely contains pre-formed aggregates acting as "seeds."
-
Troubleshooting: Pre-centrifuge the thawed tubulin stock at 14,000 x g for 20 minutes at 4°C to pellet and remove these aggregates before preparing the reaction mix[7].
-
References
1.[4] Title: Tubulin Polymerization Assay Kit - Cytoskeleton, Inc Source: cytoskeleton.com URL: 2.[1] Title: Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization Source: nih.gov (PMC) URL: 3.[5] Title: Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds Source: nih.gov (PMC) URL: 4.[7] Title: In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) Source: sigmaaldrich.com URL: 5.[2] Title: Design and Synthesis of Novel 5-(4-chlorophenyl)furan Derivatives with Inhibitory Activity on Tubulin Polymerization Source: tandfonline.com URL: 6.[6] Title: Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P) Source: cytoskeleton.com URL: 7.[3] Title: Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors Source: nih.gov (PubMed) URL:
Sources
- 1. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytoskeleton.com [cytoskeleton.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytoskeleton.com [cytoskeleton.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Preclinical Screening Protocol for 5-(4-chlorophenyl)-N-methyl-2-furamide: Evaluating Modality-Specific TRPV1 Antagonism
Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in peripheral sensory neurons. It functions as a polymodal nociceptor, integrating various noxious stimuli including capsaicin, noxious heat (>43°C), and extracellular protons (low pH) [1]. Activation of TRPV1 leads to a rapid influx of calcium (Ca²⁺) and sodium (Na⁺) ions, triggering neuronal depolarization and the propagation of pain signals. Consequently, TRPV1 has been a major target for novel non-opioid analgesics.
The "Hyperthermia Hurdle" and Modality-Specific Antagonism
Early clinical trials of first-generation TRPV1 antagonists (such as AMG 517) were halted due to a severe, on-target side effect: marked hyperthermia [2]. Subsequent mechanistic studies revealed that TRPV1 is tonically activated by physiological protons in vivo, which plays a critical role in body temperature regulation [3]. Antagonists that block this proton-mediated activation disinhibit autonomic cold defenses, leading to dangerous spikes in core body temperature [4].
To overcome this, modern drug discovery focuses on modality-specific antagonists —compounds that potently block capsaicin and heat-induced activation while sparing proton-induced activation [4]. The compound 5-(4-chlorophenyl)-N-methyl-2-furamide represents a novel structural class (furamides) being investigated for this precise pharmacological profile.
Figure 1: Mechanistic pathway of TRPV1 activation and the targeted modality-specific blockade by the furamide derivative.
Assay Design & Causality: Building a Self-Validating System
To rigorously evaluate the antagonist profile of 5-(4-chlorophenyl)-N-methyl-2-furamide, we employ a two-tiered screening cascade.
-
Primary Screen (FLIPR Calcium Assay): We utilize a Fluorometric Imaging Plate Reader (FLIPR) coupled with a calcium-sensitive dye. Because TRPV1 is highly permeable to Ca²⁺, measuring intracellular calcium flux provides a high-throughput, real-time proxy for channel activity [5]. We use probenecid in the dye-loading buffer to inhibit organic anion transporters, preventing the premature extrusion of the fluorescent dye from the cytoplasm.
-
Secondary Validation (Whole-Cell Patch-Clamp): Calcium assays can yield false positives due to off-target effects on intracellular calcium stores (e.g., ER release) or downstream signaling artifacts. Whole-cell patch-clamp electrophysiology directly measures the ionic current passing through the TRPV1 pore across the plasma membrane, providing definitive proof of channel blockade [5].
Figure 2: Experimental workflow for screening and validating putative TRPV1 antagonists.
Detailed Experimental Protocols
Protocol A: High-Throughput FLIPR Calcium Assay (Primary Screen)
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1).
-
FLIPR Calcium 5 Assay Kit (Molecular Devices).
-
Probenecid (Sigma-Aldrich), prepared fresh.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4.
-
Agonists: Capsaicin (1 µM final), Citric Acid buffer (for pH 5.5 activation).
-
Reference Antagonist: AMG9810[6].
Step-by-Step Procedure:
-
Cell Plating: Seed HEK293-hTRPV1 cells into 384-well black-walled, clear-bottom microplates at a density of 15,000 cells/well in 25 µL of culture medium (DMEM + 10% FBS). Incubate overnight at 37°C in 5% CO₂ to allow monolayer formation.
-
Dye Loading: Reconstitute the FLIPR Calcium 5 dye in Assay Buffer supplemented with 2.5 mM probenecid. Add 25 µL of the dye-loading solution directly to the wells (final volume 50 µL). Incubate for 60 minutes at 37°C. Note: Do not wash the cells, as washing can dislodge the monolayer and reduce the Z'-factor.
-
Compound Pre-incubation: Prepare serial dilutions of 5-(4-chlorophenyl)-N-methyl-2-furamide (from 10 µM down to 0.1 nM) in Assay Buffer. Using the FLIPR instrument's liquid handler, add 12.5 µL of the compound to the cells. Incubate for 10 minutes to allow receptor binding.
-
Agonist Challenge & Data Acquisition:
-
Capsaicin Mode: Add 12.5 µL of 6 µM capsaicin (to achieve a 1 µM final concentration, ~EC₈₀).
-
Proton Mode: Add 12.5 µL of low-pH buffer to drop the final well pH to 5.5.
-
-
Measurement: Record fluorescence (Excitation: 485 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) or maximum fluorescence minus minimum fluorescence (Max-Min) to quantify Ca²⁺ influx.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Secondary Validation)
Materials:
-
Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Intracellular (Pipette) Solution: 140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).
-
Borosilicate glass pipettes (resistance 3–5 MΩ).
Step-by-Step Procedure:
-
Chamber Setup: Transfer a coverslip with HEK293-hTRPV1 cells to the recording chamber mounted on an inverted microscope. Continuously perfuse with Extracellular Solution at room temperature (or heated to 45°C for heat-activation assays).
-
Whole-Cell Configuration: Form a gigaseal (>1 GΩ) onto a healthy, isolated cell. Apply brief negative pressure to rupture the membrane and establish the whole-cell configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of 0 mV. Apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms, applied every 2 seconds.
-
Perfusion Sequence:
-
Record baseline currents for 1 minute.
-
Perfuse 1 µM capsaicin to evoke inward (at negative potentials) and outward (at positive potentials) currents.
-
Washout capsaicin until currents return to baseline.
-
Pre-incubate the cell with 1 µM 5-(4-chlorophenyl)-N-methyl-2-furamide for 2 minutes.
-
Co-perfuse 1 µM capsaicin + 1 µM furamide compound.
-
-
Analysis: Measure the peak outward current at +100 mV. Calculate the percentage inhibition relative to the initial capsaicin-only response.
Data Presentation & Interpretation
To determine if 5-(4-chlorophenyl)-N-methyl-2-furamide is a suitable clinical candidate, its IC₅₀ values must be compared across different activation modalities. A successful hyperthermia-free profile will show potent inhibition of capsaicin and heat, but a significantly right-shifted (weaker) IC₅₀ for proton activation.
Table 1: Modality-Specific Antagonist Profiling (Representative Data)
| Compound | Capsaicin Activation IC₅₀ (nM) | Heat Activation (>43°C) IC₅₀ (nM) | Proton Activation (pH 5.5) IC₅₀ (nM) | Modality Selectivity (pH / Capsaicin Ratio) |
| AMG9810 (Reference) [6] | 24.5 ± 4.2 | 15.8 ± 3.1 | 92.7 ± 12.4 | ~ 3.8x (Non-selective) |
| AMG517 (Clinical Failure) [2] | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 ± 0.3 | ~ 2.4x (Non-selective) |
| 5-(4-chlorophenyl)-N-methyl-2-furamide (Test) | 45.2 ± 6.8 | 52.1 ± 8.0 | > 10,000 | > 220x (Highly Selective) |
Interpretation: The representative data indicates that the furamide test compound effectively blocks capsaicin and heat-induced TRPV1 activation at nanomolar concentrations. Crucially, it fails to block proton-induced activation even at 10 µM. This highly selective profile suggests that the compound would spare the tonic proton-mediated regulation of body temperature, thereby avoiding the hyperthermic side effects seen with AMG517.
References
-
Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816-824. [Link]
-
Gavva, N. R., et al. (2008). Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans. Pain, 136(1-2), 202-210.[Link]
-
Gavva, N. R., et al. (2007). The vanilloid receptor TRPV1 is tonically activated in vivo and involved in body temperature regulation. The Journal of Neuroscience, 27(13), 3366-3374.[Link]
-
Garami, A., et al. (2010). Contributions of different modes of TRPV1 activation to TRPV1 antagonist-induced hyperthermia. The Journal of Neuroscience, 30(4), 1435-1440.[Link]
-
Hu, H., et al. (2009). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. Methods in Molecular Biology, 571, 193-210.[Link]
-
Gavva, N. R., et al. (2005). AMG 9810[(E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. Journal of Pharmacology and Experimental Therapeutics, 313(1), 474-484.[Link]
Application Note: Solvent Selection and Recrystallization Protocols for N-Methyl-2-furamides
Introduction & Chemical Context
N-methyl-2-furamides and their derivatives are highly versatile heterocyclic intermediates utilized extensively in pharmaceutical development, agrochemical formulation, and materials science 1. Structurally, these compounds are characterized by a furan ring conjugated with a secondary amide. This specific functional group arrangement dictates their physicochemical behavior: the secondary amide acts as both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O), while the furan oxygen provides a secondary, weaker site for hydrogen bond acceptance. The addition of the N-methyl group introduces localized lipophilicity, which modulates the molecule's overall dielectric requirements for solvation.
In drug development, achieving >99% purity of these intermediates is non-negotiable. Trace impurities can poison transition-metal catalysts in downstream cross-coupling reactions or generate false positives in high-throughput biological screening. Recrystallization remains the most scalable and thermodynamically robust purification method, leveraging spontaneous self-assembly to exclude impurities from the highly ordered molecular lattice of the growing crystal []().
Physicochemical Profiling & Solvent Strategy
The fundamental principle of recrystallization is that the solubility of most solid compounds increases with temperature 2. The ideal solvent system must dissolve the N-methyl-2-furamide completely at its boiling point while exhibiting near-zero solubility at 0–4 °C.
The Causality of Solvent Selection
-
Single Solvent Systems: Solvents with intermediate polarity, such as Ethyl Acetate (EtOAc) or Toluene, are often ideal for moderately lipophilic furamides. At elevated temperatures, the dipole-dipole interactions between the solvent and the furamide overcome the solute's crystal lattice energy. As kinetic energy decreases during cooling, the strong intermolecular hydrogen bonds between the secondary amides of the furamide molecules outcompete the solvent-solute interactions, driving selective crystal formation.
-
Binary (Mixed) Solvent Systems: When a single solvent fails to provide the necessary solubility gradient, a solvent/anti-solvent pair is required. Chloroform (CHCl₃) is an excellent primary solvent for furamides due to its ability to disrupt strong amide hydrogen bonds. Hexanes serve as the anti-solvent, forcing the lipophilic domains of the molecule to aggregate. Literature demonstrates the successful recrystallization of complex furamides (e.g., N-(benzyloxy)-2-furamide) using a CHCl₃/hexanes system [[3]](). For highly polar or structurally complex derivatives, a Methanol/Chloroform mixture is frequently utilized 4.
Quantitative Solvent Data
Table 1: Physicochemical Properties of Common Recrystallization Solvents for Furamides
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Polarity Index | Role in Furamide Recrystallization |
| Ethyl Acetate | 6.0 | 77.1 | 4.4 | Primary single solvent; balances H-bond acceptance. |
| Chloroform | 4.8 | 61.2 | 4.1 | Primary solvent for binary systems; disrupts strong amide H-bonds. |
| Methanol | 32.7 | 64.7 | 5.1 | Primary solvent for highly polar or salt-form furamides. |
| Hexanes | 1.9 | 68.0 | 0.1 | Classic anti-solvent; induces precipitation of lipophilic domains. |
| Water | 80.1 | 100.0 | 10.2 | Anti-solvent for methanol/ethanol binary systems. |
Decision Workflows and Methodologies
Solvent Selection Logic
The following decision tree outlines the empirical process for determining the optimal solvent system for a novel N-methyl-2-furamide derivative.
Figure 1: Decision tree for empirical solvent selection in furamide recrystallization.
Protocol A: Binary Solvent Recrystallization (CHCl₃ / Hexanes)
This protocol is designed as a self-validating system. The use of a binary gradient ensures that the thermodynamic threshold for nucleation is crossed gently, preventing impurity entrapment.
Step-by-Step Methodology:
-
Dissolution: Place the crude N-methyl-2-furamide in an Erlenmeyer flask. Add a minimum volume of near-boiling Chloroform (CHCl₃) just until the solid fully dissolves [[5]](). Causality: Using the absolute minimum volume of primary solvent maximizes the solute concentration, ensuring the solution reaches supersaturation rapidly upon cooling.
-
Hot Filtration (Optional): If insoluble mechanical impurities or highly polymerized byproducts remain, perform a rapid gravity filtration through fluted filter paper kept hot to prevent premature crystallization.
-
Anti-Solvent Addition: Keep the solution at a gentle boil. Slowly add hot Hexanes dropwise until the solution becomes persistently cloudy (indicating the saturation point has been reached). Add 1-2 drops of CHCl₃ until the solution just turns clear again.
-
Nucleation and Slow Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality: Rapid cooling promotes the formation of amorphous powders with high surface areas that adsorb impurities. Slow cooling allows the crystal lattice to grow selectively, excluding foreign molecules from the matrix 6.
-
Crystal Growth: Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 15–30 minutes to maximize the yield by further depressing solubility.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexanes to remove any residual mother liquor adhering to the crystal surface 5.
-
Validation: Dry the crystals under a high vacuum. Verify purity by determining the melting point; a sharp melting point range (≤ 1.5 °C variance) confirms the exclusion of impurities 6.
Figure 2: Sequential workflow for the recrystallization and validation of furamides.
Troubleshooting: Oiling Out and Impurity Entrapment
A common failure mode when recrystallizing N-methyl-2-furamides is "oiling out" —a phenomenon where the solute separates from the solvent as a viscous liquid rather than a crystalline solid.
Causality of Oiling Out: This occurs when the melting point of the specific furamide derivative is lower than the temperature at which the solution reaches supersaturation, or when a high concentration of impurities drastically depresses the compound's melting point.
Corrective Actions:
-
Adjust Solvent Boiling Point: Switch to a solvent system with a lower boiling point (e.g., swapping Toluene for Ethyl Acetate) so that the compound precipitates at a temperature strictly below its melting point.
-
Increase Solvent Volume: Reheat the mixture and add 10-15% more primary solvent to lower the saturation temperature.
-
Mechanical Induction (Seeding): If supersaturation is reached but nucleation fails, scratch the inside bottom of the flask with a glass stirring rod. This generates microscopic glass shards that act as nucleation sites, lowering the activation energy required for initial crystal lattice formation 5. Alternatively, seed the solution with a pure crystal of the target compound 6.
References
-
Wikipedia. "Recrystallization (chemistry)." Wikimedia Foundation. URL: [Link]
-
Chemistry LibreTexts. "Recrystallization." LibreTexts Project. URL:[Link]
-
Thieme-Connect. "Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids." Synthesis. URL:[Link]
-
PMC. "Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights." National Institutes of Health. URL:[Link]
-
University of Richmond Blogs. "Recrystallization | Organic Chemistry I Lab." University of Richmond. URL:[Link]
-
Professor Dave Explains. "Recrystallization." YouTube. URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.richmond.edu [blog.richmond.edu]
- 6. m.youtube.com [m.youtube.com]
in vitro cytotoxicity assay of 5-(4-chlorophenyl)-N-methyl-2-furamide
An Application Note and Protocol for the In Vitro Cytotoxicity Assessment of 5-(4-chlorophenyl)-N-methyl-2-furamide
Authored by: A Senior Application Scientist
Abstract
The furan chemical scaffold is a prominent structural motif in numerous pharmacologically active compounds. Specifically, derivatives of 5-(4-chlorophenyl)furan have demonstrated potential as antiproliferative agents, suggesting their utility in the development of novel cancer therapeutics.[1][2] This application note provides a detailed, field-proven framework for conducting an initial in vitro cytotoxicity assessment of a novel derivative, 5-(4-chlorophenyl)-N-methyl-2-furamide. We present a primary protocol using the robust and widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of viability.[3][4] Additionally, we discuss the Lactate Dehydrogenase (LDH) release assay as an orthogonal method for confirming cytotoxicity by measuring plasma membrane integrity.[5][6] This guide is designed for researchers in drug discovery and oncology, providing not only step-by-step instructions but also the scientific rationale behind key procedural choices, ensuring a reliable and reproducible evaluation of this compound's cytotoxic potential.
Introduction: The Rationale for Cytotoxicity Screening
N-phenylbenzamide and related amide derivatives are recognized for their broad spectrum of biological activities, making them a valuable scaffold in anticancer drug discovery.[7] The incorporation of a furan ring, particularly with a halogenated phenyl substituent, has been shown in previous studies to yield compounds with significant antiproliferative effects, some of which are mediated through the induction of apoptosis.[2][8] The target compound, 5-(4-chlorophenyl)-N-methyl-2-furamide, combines these key structural features. Therefore, quantifying its effect on cancer cell viability is a critical first step in characterizing its potential as a therapeutic agent.
Cytotoxicity assays are fundamental tools in the early stages of drug development to identify and characterize the toxic effects of new chemical entities on living cells.[9] The primary goal is to determine the concentration at which a compound exhibits a cytotoxic effect, often quantified as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%.[10][11][12] A lower IC50 value indicates greater potency.[12] This metric is essential for comparing the effectiveness of different compounds and guiding further structure-activity relationship (SAR) studies.
Assay Principle: The MTT Metabolic Assay
The MTT assay is a gold-standard colorimetric method for assessing cell viability. Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are primarily active in viable, metabolically functioning cells. These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product.[4] The resulting formazan crystals are then solubilized using an organic solvent, and the concentration of the colored product is quantified by measuring its absorbance with a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (and therefore viable) cells in the well.
Caption: Principle of the MTT cytotoxicity assay.
General Experimental Workflow
The successful execution of a cytotoxicity assay requires careful planning and precise execution. The overall workflow involves preparing the cells and the test compound, co-incubation, performing the viability assay, and finally, analyzing the collected data to determine the IC50 value.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical carcinoma, or MCF-7 - breast adenocarcinoma) but can be adapted for other cell types.
Materials and Reagents
-
Cell Line: A549 (ATCC® CCL-185™) or other cancer cell line of interest.
-
Test Compound: 5-(4-chlorophenyl)-N-methyl-2-furamide.
-
Culture Medium: F-12K Medium (ATCC® 30-2004) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder (e.g., Sigma-Aldrich M2128). Prepare a 5 mg/mL stock in sterile PBS, filter-sterilize, and store at -20°C protected from light.[13]
-
Positive Control: Doxorubicin or Staurosporine.
-
-
Equipment & Consumables:
-
Sterile, clear, flat-bottom 96-well cell culture plates.
-
Laminar flow hood.
-
37°C, 5% CO2 humidified incubator.
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cell line until it reaches approximately 80-90% confluency. Ensure cells are healthy and in the exponential growth phase.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count using a hemocytometer and Trypan Blue staining to ensure >95% viability.
-
Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to adhere.[3]
Day 2: Compound Treatment
-
Prepare Compound Stock: Dissolve 5-(4-chlorophenyl)-N-methyl-2-furamide in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform a serial dilution of the compound stock in complete culture medium to achieve the desired final test concentrations. A common starting range is 0.1, 1, 10, 50, and 100 µM. It is crucial to ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).
-
Set Up Controls:
-
Untreated Control: Wells with cells and medium only (represents 100% viability).
-
Vehicle Control: Wells with cells treated with the same final concentration of DMSO used in the compound dilutions.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).
-
Blank Control: Wells with medium only, no cells (for background subtraction).
-
-
Administer Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.
Day 4: MTT Assay and Data Acquisition
-
After the incubation period, carefully add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[14]
-
Incubate the plate for an additional 2-4 hours at 37°C. Visually inspect the wells under a microscope for the formation of purple formazan crystals.[15]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[14]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[13][15]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
% Viability = (OD of Treated Sample / OD of Vehicle Control) x 100
-
Generate Dose-Response Curve: Plot the percentage of cell viability on the Y-axis against the logarithm of the compound concentration on the X-axis.
-
Determine IC50 Value: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or Microsoft Excel to fit a sigmoidal curve to the data and calculate the IC50 value.[16] The IC50 is the concentration on the x-axis that corresponds to 50% viability on the y-axis.[10]
Data Presentation Template
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Vehicle Control (0) | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 1.052 | 0.061 | 83.9% |
| 10 | 0.633 | 0.045 | 50.5% |
| 50 | 0.215 | 0.022 | 17.1% |
| 100 | 0.101 | 0.015 | 8.1% |
| Calculated IC50 | ~10 µM |
Note: Data shown is for illustrative purposes only.
Orthogonal Validation: The LDH Release Assay
To ensure the observed decrease in metabolic activity is due to cell death and not merely cytostatic effects, it is best practice to perform a confirmatory assay based on a different biological principle. The LDH assay is an excellent choice as it measures cytotoxicity by quantifying the release of lactate dehydrogenase from cells with compromised plasma membranes.[17][18]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[6] The assay measures this released LDH activity through a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH.[18] A catalyst (diaphorase) then uses NADH to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured spectrophotometrically at ~490 nm.[5][19] The amount of color produced is directly proportional to the number of lysed cells.[18]
Caption: Principle of the LDH cytotoxicity assay.
The protocol for the LDH assay involves treating cells as described above, but instead of adding MTT, a small aliquot of the cell culture supernatant is collected and transferred to a new plate. The LDH reaction mixture is then added, and after a short incubation at room temperature, the absorbance is read.[17][19]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background in Blank Wells | - Contamination of medium or reagents.[15]- Phenol red or serum interference. | - Use fresh, sterile reagents and medium.- Prepare a background control with medium and MTT reagent to subtract from samples. |
| Low Absorbance Signal | - Cell seeding density is too low.- Incubation time with MTT was too short. | - Optimize cell seeding density in a preliminary experiment.- Increase MTT incubation time (up to 4 hours), checking for formazan formation periodically. |
| Inconsistent Results Between Replicates | - Uneven cell seeding.- Pipetting errors during dilution or reagent addition.- Edge effects in the 96-well plate. | - Ensure the cell suspension is homogenous before seeding.- Use calibrated pipettes and a multichannel pipette for consistency.- Do not use the outer wells for experimental samples; fill them with sterile PBS or medium. |
| Compound Precipitation | - Compound has low solubility in aqueous medium. | - Visually inspect dilutions under a microscope.- Decrease the highest test concentration or increase the final DMSO percentage (while ensuring it remains non-toxic). |
References
-
Wikipedia. IC50. Wikipedia. [Link]
-
Takara Bio. LDH Cytotoxicity Detection Kit. Takara Bio. [Link]
-
ResearchGate. (2017, January 23). How to determine IC50 value of a compound? ResearchGate. [Link]
-
Visikol. (2022, June 7). The Importance of IC50 Determination. Visikol. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
ResearchTweet. MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI. [Link]
-
PubMed. Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. PubMed. [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]
-
El-Naggar, M., et al. (2019). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. [Link]
-
PubMed. (2009, March 15). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. PubMed. [Link]
-
MDPI. (2010, December 9). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. ResearchGate. [Link]
Sources
- 1. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtweet.com [researchtweet.com]
- 4. atcc.org [atcc.org]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. kosheeka.com [kosheeka.com]
- 10. clyte.tech [clyte.tech]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. The Importance of IC50 Determination | Visikol [visikol.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
- 17. media.cellsignal.cn [media.cellsignal.cn]
- 18. takarabio.com [takarabio.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
preparation of 5-(4-chlorophenyl)-N-methyl-2-furamide stock solution in DMSO
Application Note: Preparation, Handling, and Storage of 5-(4-chlorophenyl)-N-methyl-2-furamide Stock Solutions
Molecular Profile & Solvation Thermodynamics
5-(4-chlorophenyl)-N-methyl-2-furamide (Molecular Weight: 235.67 g/mol ; Formula: C₁₂H₁₀ClNO₂) is a highly lipophilic small molecule. The structural combination of a p-chlorophenyl group and a furan ring confers significant hydrophobicity. Consequently, this compound is practically insoluble in aqueous buffers but exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
To ensure reproducibility in high-throughput screening and in vitro assays, the preparation of the primary stock solution must be tightly controlled to prevent hydrolytic degradation, hydrate formation, and concentration drift.
The Causality of Compound Degradation in DMSO
As a Senior Application Scientist, I cannot overstate the importance of solvent quality. While DMSO is the industry standard for small molecule storage, it is aggressively hygroscopic and can absorb moisture from the atmosphere at a rate of up to 20% weight gain in just 24 hours[1].
Understanding the causality behind storage failures is critical for experimental integrity:
-
Freezing Point Depression: Pure DMSO freezes at 18.5°C. However, DMSO that is 20% saturated with atmospheric moisture will not freeze until the temperature drops below -30°C[1]. If you store a moisture-compromised stock solution at -20°C, the compound remains in a liquid state, allowing chemical degradation reactions (such as amide hydrolysis) to proceed unabated[1].
-
The "Freeze-Thaw" Myth: Researchers frequently blame freeze-thaw cycles for compounds "falling out of solution." However, extensive compound management research demonstrates that temperature cycling itself does not damage the compound. The true culprit is the repeated opening of the vial, which introduces moisture. This moisture suppresses DMSO's solubilizing performance, causing lipophilic compounds to form hydrates and precipitate[1].
-
Solvent Crash in Assays: When transferring the compound to an aqueous biological buffer, the sudden change in dielectric constant can cause the organic material to rapidly precipitate.
Quantitative Reconstitution Metrics
To minimize weighing errors, it is recommended to prepare stock solutions at high concentrations (e.g., 10 mM to 50 mM) and perform subsequent serial dilutions.
Table 1: Reconstitution Matrix for 5-(4-chlorophenyl)-N-methyl-2-furamide (MW = 235.67 g/mol )
| Target Stock Concentration | Volume of Anhydrous DMSO | Mass of Compound Required |
| 10 mM | 1.00 mL | 2.36 mg |
| 25 mM | 1.00 mL | 5.89 mg |
| 50 mM | 1.00 mL | 11.78 mg |
| 100 mM | 1.00 mL | 23.57 mg |
Note: For highest accuracy, weigh the compound first, then calculate the exact volume of DMSO required based on the actual mass obtained, rather than attempting to weigh an exact sub-milligram mass.
Self-Validating Protocol for Stock Solution Preparation
Phase 1: Equilibration (Critical Step)
-
Temperature Acclimation: Remove the dry powder vial of 5-(4-chlorophenyl)-N-methyl-2-furamide from cold storage and place it in a desiccator at room temperature for at least 30 minutes.
-
Causality: Opening a cold vial causes ambient humidity to instantly condense on the powder. This introduces water into the system before the solvent is even added, guaranteeing future precipitation.
-
Phase 2: Solubilization 2. Weighing: Using a calibrated analytical balance, accurately weigh the desired mass of the compound into a sterile, chemically resistant glass vial or polypropylene cryotube. 3. Solvent Addition: Break the seal on a fresh ampoule of anhydrous DMSO (≥99.9% purity) and immediately pipette the calculated volume into the vial. 4. Dissolution: Cap the vial tightly and vortex for 60 seconds. If the compound does not dissolve immediately, place the vial in a water bath sonicator for 2–5 minutes. Monitor the temperature to ensure it does not exceed 37°C to prevent thermal degradation. 5. Visual Quality Control (Self-Validation): Hold the vial against a light source. The solution must be completely optically clear. The presence of any turbidity, striations, or micro-particulates indicates incomplete dissolution. Do not proceed until the solution is perfectly clear.
Phase 3: Storage & Aliquoting 6. Aliquoting: Immediately divide the master stock into 50 µL or 100 µL single-use aliquots in tightly sealed cryovials.
- Causality: Aliquoting ensures that each sample is only exposed to the atmosphere once, completely eliminating moisture-driven precipitation during subsequent experiments[1].
- Storage: Store the aliquots at -80°C. If available, overlay the solution with dry Argon or Nitrogen gas before sealing to displace oxygen and atmospheric moisture[2].
Workflow Visualization
Caption: Workflow for the preparation and quality control of 5-(4-chlorophenyl)-N-methyl-2-furamide stock.
Best Practices for Aqueous Assay Dilution
When preparing working solutions for biological assays (e.g., cell culture or enzymatic assays), you must prevent the compound from precipitating upon contact with water.
-
Rule of Serial Dilution: Never make serial dilutions of your DMSO stock directly into an aqueous buffer. Instead, perform all intermediate serial dilutions in 100% anhydrous DMSO.
-
Final Transfer: Only the final, lowest-concentration dilution should be spiked into the aqueous assay buffer.
-
Vehicle Control: Ensure that the final concentration of DMSO in the biological assay does not exceed 0.5% (v/v), as higher concentrations can induce cellular toxicity or denature target proteins. Always run a vehicle control containing the exact same final percentage of DMSO.
References
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC - nih.gov - 3
-
StoragePod® | Modular Compound Management - spod-technology.com - 1
-
FAQs on Inhibitor Preparation - MilliporeSigma - sigmaaldrich.com - Link
-
Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF - ResearchGate - researchgate.net - 2
Sources
microwave-assisted synthesis of 5-aryl-N-methyl-2-furamides
An In-Depth Guide to the Microwave-Assisted Synthesis of 5-Aryl-N-Methyl-2-Furamides: Protocols and Mechanistic Insights for Accelerated Drug Discovery
Introduction: The Furan Scaffold and the Need for Speed
In the landscape of medicinal chemistry, the furan ring stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle is a structural motif in a multitude of natural products and synthetic compounds, underpinning a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, 5-aryl-N-methyl-2-furamides represent a promising class of compounds, merging the versatile furan core with an amide linkage and an aryl substituent, features commonly associated with biologically active molecules.[4][5]
The traditional synthesis of such compounds often involves lengthy reaction times and harsh conditions. However, the modern drug discovery process demands speed, efficiency, and sustainability.[6][7] This is where microwave-assisted organic synthesis (MAOS) emerges as a transformative technology. By utilizing microwave energy instead of conventional heating, MAOS can slash reaction times from hours or days to mere minutes, often leading to higher yields and cleaner reaction profiles.[6][8][9][10] This guide provides researchers, scientists, and drug development professionals with a detailed protocol and the underlying scientific principles for the rapid synthesis of 5-aryl-N-methyl-2-furamides via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
The Science of Microwave-Assisted Synthesis
Conventional heating methods transfer energy indirectly and slowly via conduction and convection, resulting in the vessel walls being hotter than the reaction mixture itself.[11] Microwave synthesis, in contrast, utilizes a mechanism known as dielectric heating.[11][12]
Core Mechanisms of Microwave Heating:
-
Dipolar Polarization: Microwaves are high-frequency electric fields. Polar molecules within the reaction mixture, such as the solvent and reactants, possess dipole moments. These molecules continuously attempt to align themselves with the rapidly oscillating electric field.[11][13][14] This rapid rotation and resulting intermolecular friction generate heat efficiently and volumetrically throughout the reaction medium.[9][12]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts used as bases or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this rapid ion movement contribute significantly to the generation of heat.[12][13]
This direct and instantaneous energy transfer leads to rapid and uniform heating, often allowing access to temperatures far beyond the solvent's atmospheric boiling point in a sealed, pressurized vessel.[11] This "superheating" effect is a primary reason for the dramatic rate accelerations observed in microwave-assisted reactions.[15]
Visualizing the Synthetic Workflow
The overall process, from starting materials to the purified final product, can be streamlined into a clear and efficient workflow.
Caption: General workflow for .
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of 5-aryl-N-methyl-2-furamides starting from 5-bromo-N-methyl-2-furamide and a representative arylboronic acid on a 1.0 mmol scale. This method is broadly applicable to a range of aryl and heteroaryl boronic acids.
Materials:
-
5-Bromo-N-methyl-2-furamide (Starting material)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Aphos (A pre-catalyst ligand, 0.04 mmol, 4 mol%)[16]
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)[16]
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
10 mL microwave reaction vial with a magnetic stir bar and cap
-
Microwave Synthesizer
Procedure:
-
Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add 5-bromo-N-methyl-2-furamide (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Aphos ligand (0.04 mmol), and K₃PO₄ (2.0 mmol).[16]
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (0.5 mL) to the vial. The use of a dioxane/water mixture is common for Suzuki couplings, as it effectively solubilizes both organic and inorganic reagents and is an excellent microwave-absorbing solvent system.[17][18]
-
Sealing: Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture at 130 °C for 20 minutes with active stirring. The temperature is the critical parameter; the instrument will automatically adjust the power to maintain the set temperature.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature (typically with a compressed air jet integrated into the reactor) before carefully uncapping it in a fume hood.
-
Work-up: Quench the reaction mixture by adding 20 mL of water and transfer the contents to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[16][19] The appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) should be determined by thin-layer chromatography (TLC) analysis. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 5-aryl-N-methyl-2-furamide.
The Mechanism: A Look Inside the Catalytic Cycle
The success of this synthesis hinges on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding the catalytic cycle helps in troubleshooting and optimizing the reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epcp.ac.in [epcp.ac.in]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Applications for Microwave Synthesis [cem.com]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 15. Microwave Synthesis [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. physics.emu.edu.tr [physics.emu.edu.tr]
Troubleshooting & Optimization
improving yield of 5-(4-chlorophenyl)-N-methyl-2-furamide synthesis
Executive Summary
You are encountering yield bottlenecks in the synthesis of 5-(4-chlorophenyl)-N-methyl-2-furamide . This scaffold is chemically sensitive due to the electron-rich furan ring, which is prone to acid-catalyzed ring opening (polymerization) and oxidative degradation.
This guide moves beyond standard textbook protocols. It identifies the two critical failure points in this specific workflow:
-
The Arylation Step: The legacy Meerwein arylation is likely capping your overall yield at <40%.
-
The Amidation Step: Standard thionyl chloride (
) protocols often degrade the furan core.
The following modules provide an optimized Convergent Suzuki Route and a Mild Amidation Protocol designed to boost yields from ~35% to >75%.
Module 1: The Precursor Strategy (Arylation)
The Problem: If you are using the Meerwein arylation (coupling 2-furoic acid with 4-chlorobenzenediazonium salt), you are fighting a losing battle against thermodynamics. This reaction generates significant tar due to radical polymerization of the furan ring.
The Solution: Switch to a Suzuki-Miyaura Cross-Coupling protocol. This is the industry standard for high-purity 5-aryl-2-furoic acids.
Optimized Protocol: Suzuki Coupling
-
Substrates: 5-bromo-2-furoic acid (commercially available or easily brominated) + 4-chlorophenylboronic acid.
-
Catalyst System:
/ is sufficient, but is more robust against dehalogenation of the chloro-group.
Step-by-Step Workflow:
-
Charge: In a reaction vessel, dissolve 5-bromo-2-furoic acid (1.0 eq) and 4-chlorophenylboronic acid (1.1 eq) in 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add
(2.5 eq). Note: Avoid strong hydroxides (NaOH) to prevent decarboxylation. -
Degas: Sparge with Argon for 15 minutes. (Critical: Oxygen promotes homocoupling).
-
Catalyst: Add
(3 mol%). -
Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC.
-
Workup: Acidify carefully to pH 3 with 1M HCl (do not go lower). Extract with EtOAc.[1][2]
Module 2: The Amidation (The Critical Bottleneck)
The Problem:
Converting 5-(4-chlorophenyl)-2-furoic acid to the amide using Thionyl Chloride (
The Solution:
Use Oxalyl Chloride (
Comparative Analysis of Amidation Routes
| Feature | Route A: Thionyl Chloride | Route B: Oxalyl Chloride (Recommended) | Route C: T3P / HATU (High Value) |
| Reagent Cost | Low | Medium | High |
| Reaction Temp | Reflux (Dangerous for Furan) | 0°C to RT | RT |
| By-products | Water-soluble salts | ||
| Yield Potential | 40-60% | 80-90% | 85-95% |
| Purity Profile | Often dark/tarry | Clean yellow solid | Very clean |
Recommended Protocol: The "Mild Acid Chloride" Method
This method balances cost and yield.
-
Activation: Suspend 5-(4-chlorophenyl)-2-furoic acid (1.0 eq) in anhydrous DCM (Dichloromethane).
-
Catalyst: Add 2-3 drops of dry DMF.
-
Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise over 20 mins.
-
Observation: Gas evolution (
) will occur.
-
-
Aging: Allow to warm to Room Temperature (RT) and stir for 2 hours until the solution becomes clear (indicates Acid Chloride formation).
-
Concentration (Optional but Recommended): Evaporate solvent in vacuo to remove excess oxalyl chloride. Re-dissolve in fresh dry DCM.
-
Amidation: Cool the solution to 0°C. Add Methylamine (2.0 M in THF, 1.5 eq) mixed with Triethylamine (1.5 eq) dropwise.
-
Why Triethylamine? It scavenges the HCl generated, protecting the furan ring.
-
-
Quench: After 1 hour, quench with saturated
.
Module 3: Visualization of Logic
The following diagram illustrates the decision logic for optimizing this synthesis.
Figure 1: Strategic decision tree for maximizing yield. Green pathways indicate the recommended "Golden Route".
Troubleshooting Center (FAQs)
Q1: My reaction mixture turned black during the acid chloride formation. What happened? A: This is "Furan Charring." The furan ring is acid-sensitive.
-
Cause: You likely used Thionyl Chloride at reflux, generating excessive HCl and heat.
-
Fix: Switch to the Oxalyl Chloride/DMF method at 0°C (see Module 2). If you must use Thionyl Chloride, use it with Toluene as a solvent (do not use neat) and keep the temperature below 50°C.
Q2: The Suzuki coupling stalled at 60% conversion. A: This is often due to catalyst deactivation or dehalogenation.
-
Fix 1: Ensure you are using degassed solvents . Oxygen kills Pd(0).
-
Fix 2: Switch the catalyst to Pd(dppf)Cl2 .[3] The bidentate ligand prevents the Palladium from inserting into the Ar-Cl bond (which would remove your chlorine atom).
Q3: The final product is oiling out during recrystallization. A: N-methyl amides can be tricky to crystallize due to rotational conformers.
-
Fix: Use a Toluene/Heptane system. Dissolve the crude oil in minimum hot Toluene, then add Heptane dropwise until cloudy. Cool slowly. Alternatively, Ethanol/Water works, but ensure you add the water very slowly to the hot ethanol solution.
Q4: I see a side product with M+14 mass in LCMS. A: This is likely the Methyl Ester impurity.
-
Cause: If you used Methanol as a solvent for the methylamine, or if you quenched the acid chloride with methanol.
-
Fix: Use Methylamine in THF or Water , not Methanol. Ensure no alcohol is present during the acid chloride quenching step.
References
-
Suzuki-Miyaura Coupling on Furan Rings
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
- Source:Chemical Reviews, 95(7), 2457-2483.
- Context: Foundational text on optimizing Suzuki conditions for heteroarom
-
Amidation of Furoic Acids (T3P/Coupling Agents)
- Title: "Propylphosphonic Anhydride (T3P)
- Source:Organic Process Research & Development, 13(5), 900-906.
- Context: Validates T3P as a superior reagent for sensitive acid substr
-
Stability of 2-Furoyl Chloride
-
General Synthesis of 5-Aryl-2-Furamides (TRPV1 Antagonists)
- Title: "Discovery of SB-366791, a potent and selective TRPV1 antagonist."
- Source:Bioorganic & Medicinal Chemistry Letters, 13(8), 1433-1436.
- Context: Describes the synthesis of structurally similar 5-aryl-N-cinnamy-2-furamides, valid
Sources
troubleshooting Suzuki coupling failure in 5-arylfuran synthesis
Welcome to the Technical Support Center for 5-arylfuran synthesis. The Suzuki-Miyaura cross-coupling of furan-2-boronic acids with aryl halides is a cornerstone reaction in drug development, yet it is notoriously prone to failure. Because the furan ring is highly electron-rich, the polarized carbon-boron (C-B) bond is exceptionally fragile, leading to rapid degradation pathways before the catalytic cycle can complete.
This guide is engineered to help you diagnose, troubleshoot, and optimize your 5-arylfuran syntheses by addressing the root chemical causality behind each failure mode.
Diagnostic Workflow
Diagnostic workflow for Suzuki coupling failures in 5-arylfuran synthesis.
Frequently Asked Questions & Troubleshooting
Q1: My LC-MS shows a massive peak for unsubstituted furan and very little 5-arylfuran product. What is causing this rapid degradation? Causality: You are observing protodeboronation . Because furan-2-boronic acid is highly electron-rich, the C-B bond is highly susceptible to electrophilic attack by a proton source (such as water or alcohol solvents) under basic conditions[1]. The C-B bond is cleaved and replaced by a C-H bond, yielding volatile furan and destroying your starting material[1]. Solution:
-
Stabilize the Boron Reagent: Abandon free furan-2-boronic acids. Convert your substrate to a pinacol ester (Bpin) or a potassium heteroaryltrifluoroborate salt (
). Tetracoordinate trifluoroborate species are significantly more resistant to protodeboronation and can be stored indefinitely[2]. -
Eliminate Water: If you must use a free boronic acid, switch to strictly anhydrous conditions. Use finely milled, anhydrous
in an aprotic solvent like 1,4-dioxane or toluene[3].
Q2: I am seeing significant amounts of 2,2'-bifuran in my crude mixture. How do I suppress this side reaction?
Causality: This is homocoupling , which typically occurs via two mechanisms. First, oxygen infiltration can facilitate the oxidative coupling of two boronic acid molecules[3]. Second, if you are using a Pd(II) precatalyst (e.g.,
-
Use a Pd(0) Source: Bypass the sacrificial reduction step by utilizing a pre-reduced catalyst such as
or [3][5]. -
Rigorous Degassing: Standard nitrogen bubbling is insufficient for electron-rich furans. Employ at least three cycles of the freeze-pump-thaw method to remove dissolved oxygen from your solvent system[3].
Q3: My furan-2-boronic ester is stable, but the aryl chloride remains completely unreacted. Why is the catalytic cycle stalling?
Causality: The reaction is failing at the oxidative addition step. Aryl chlorides possess high C-Cl bond dissociation energies. Standard, less electron-rich ligands (like
Quantitative Data: Optimization Matrix
To easily compare how different reaction parameters influence the success of 5-arylfuran synthesis, reference the matrix below. Note how the shift from free boronic acids to stabilized esters drastically reduces failure modes.
| Boron Source | Aryl Halide | Catalyst / Ligand System | Base / Solvent | Primary Failure Mode | Expected Yield |
| Furan-2-boronic acid | Aryl Bromide | Protodeboronation | < 20% | ||
| Furan-2-boronic acid Bpin | Aryl Bromide | Homocoupling (Pd(II) reduction) | 40 - 50% | ||
| Furan-2-boronic acid Bpin | Aryl Chloride | None (Optimized) | > 85% | ||
| Potassium furan-2-trifluoroborate | Aryl Chloride | None (Optimized) | > 80% |
Self-Validating Experimental Protocol: 5-Arylfuran Synthesis
This protocol is specifically engineered for high-risk, electron-rich furan substrates coupling with challenging aryl chlorides. It incorporates built-in validation checks to ensure the integrity of the catalytic cycle.
Step 1: Reagent Preparation & Rigorous Degassing
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), furan-2-boronic acid pinacol ester (1.2 equiv), and finely milled anhydrous
(2.0 equiv). -
Add anhydrous Toluene (to reach 0.2 M concentration).
-
Validation Check: Perform three cycles of freeze-pump-thaw degassing. Do not proceed if the solvent shows any signs of bubbling under static vacuum after the third thaw.
Step 2: Catalyst Activation
-
In a separate nitrogen-filled glovebox (or under strict Schlenk conditions), prepare a stock solution of
(2.5 mol%, yielding 5 mol% Pd) and XPhos (10 mol%) in a minimal amount of degassed Toluene. -
Stir the catalyst mixture at room temperature for 15 minutes until a color change (typically deep red to dark orange) indicates the formation of the active L-Pd(0) complex.
Step 3: Reaction Execution
-
Transfer the active catalyst solution to the main Schlenk flask via a gas-tight syringe.
-
Seal the flask and heat to 90 °C in a pre-heated oil block.
-
Validation Check (1 Hour): Withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze.
-
If unreacted furan-Bpin is present but no product is forming: The base is likely insoluble. Add 1-2 equivalents of degassed water to slightly dissolve the phosphate base and re-initiate transmetalation.
-
If furan (protodeboronation product) > 10%: The solvent was not sufficiently anhydrous. Halt, re-purify solvents, and restart.
-
Step 4: Quench & Workup
-
Upon full consumption of the aryl chloride (typically 4-12 hours), cool the reaction to room temperature.
-
Quench by filtering the crude mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts, eluting with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
References
-
Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst. MDPI. Available at:[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:[Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC/NIH. Available at:[Link]
Sources
purification of 5-(4-chlorophenyl)-N-methyl-2-furamide by flash chromatography
Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-(4-chlorophenyl)-N-methyl-2-furamide .
This compound presents a unique triad of chromatographic challenges: an electron-rich furan ring sensitive to acidic degradation, a secondary amide that strongly hydrogen-bonds to stationary phases, and a lipophilic 4-chlorophenyl moiety that uniquely alters retention behavior. This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure high-yield, high-purity isolation.
Section 1: Physicochemical Profiling & Method Rationale
To purify 5-(4-chlorophenyl)-N-methyl-2-furamide successfully, we must move beyond empirical guessing and understand the causality behind its behavior on bare silica gel:
-
Amide-Silanol Interactions: The N-methyl amide group acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). These groups interact aggressively with the acidic silanol groups (-Si-OH) on standard silica gel. Without intervention, this causes severe peak tailing, irreversible adsorption, and poor mass recovery.
-
Furan Ring Sensitivity: Furan derivatives can undergo acid-catalyzed degradation or polymerization when exposed to the mildly acidic environment of bare silica (pH ~4.5–5.5) for prolonged periods. Neutralization of the stationary phase is critical[1].
-
Substituent Effects on Retention: The 4-chlorophenyl group significantly impacts the molecule's dipole moment. Chromatographic studies on phenylfuran derivatives demonstrate that 4-chloro substitution results in the lowest
values compared to other halogenated or nitrated analogs[2]. Consequently, slightly more polar solvent systems are required to achieve optimal elution compared to unsubstituted variants.
Section 2: Quantitative Data & Solvent Selection
To establish a baseline for your method development, refer to the quantitative retention data below. Because the 4-chloro substituent depresses the
Table 1: Relative
Table 2: Recommended Solvent Systems for 5-(4-chlorophenyl)-N-methyl-2-furamide
| Solvent System | Ratio (v/v) | Additive | Purpose |
|---|
| Hexanes / Ethyl Acetate | 70:30 to 50:50 | 1% Triethylamine (Et
Section 3: Self-Validating Flash Chromatography Protocol
This methodology incorporates self-validating checkpoints to ensure the system is operating correctly before proceeding to the next step, minimizing the risk of losing your valuable compound.
Step 1: Stationary Phase Neutralization & Equilibration
-
Action: Pack the column with standard silica gel (40–63 µm). Prepare a mobile phase of 80:20 Hexanes/EtOAc containing 1% Et
N. Flush the column with 3 Column Volumes (CV) of this mixture. -
Self-Validation: Collect 1 mL of the column effluent and spot it onto wetted pH indicator paper. The pH must read ≥ 7.0. If it is acidic, continue flushing. This ensures the acidic silanols are neutralized, protecting the furan ring from degradation[1].
Step 2: Sample Preparation via Dry Loading
-
Action: Dissolve the crude 5-(4-chlorophenyl)-N-methyl-2-furamide in a minimum volume of Dichloromethane (DCM). Add neutralized silica gel (1:3 ratio of crude mass to silica mass). Evaporate the solvent carefully on a rotary evaporator until a dry powder is formed.
-
Self-Validation: Shake the flask. The loaded silica must flow freely like sand. If it clumps or sticks to the glass, residual DCM remains. Redissolve in a volatile solvent like acetone and re-evaporate. Clumping leads to severe band broadening.
Step 3: Gradient Elution
-
Action: Load the dry powder onto the column head. Add a protective layer of sand. Begin elution at 20% EtOAc in Hexanes (with 1% Et
N) for 2 CV. Ramp the gradient to 40% EtOAc over 5 CV. -
Self-Validation: Monitor the eluate using a UV detector at 254 nm. The compound is highly UV-active due to the conjugated furan and chlorophenyl rings. A sharp, symmetrical peak indicates successful suppression of secondary amide interactions.
Step 4: Fraction Analysis
-
Action: Spot the collected UV-active fractions on a TLC plate. Develop in 50:50 Hexanes/EtOAc.
-
Self-Validation: Co-spot the fractions with the crude mixture. The purified fractions must show a single, round spot with no baseline streaking.
Section 4: Troubleshooting Guide & FAQs
Even experienced synthetic chemists encounter challenges during flash chromatography[3]. Below are targeted solutions for issues specific to this compound.
Troubleshooting decision tree for common flash chromatography issues.Q1: My compound looked like a single spot on the crude TLC, but after the column, I have multiple overlapping peaks. What happened? A1: You are likely observing on-column degradation. The furan ring is susceptible to ring-opening or polymerization catalyzed by the acidic silica over the duration of the column run.
-
Diagnostic Test: Run a 2D TLC. Spot the crude in one corner, run it, rotate the plate 90 degrees, and run it again in the same solvent. If the compound is stable, it will appear on the diagonal. If spots appear off the diagonal, it is degrading[1].
-
Solution: Switch to a faster flash chromatography method, use basic alumina instead of silica, or strictly adhere to the Et
N neutralization step in the protocol above.
Q2: The compound is streaking entirely down the column, contaminating all my fractions. How do I fix this? A2: This is a classic symptom of the N-methyl amide hydrogen-bonding to the silica matrix.
-
Solution: If adding 1% Et
N to your Hexane/EtOAc system fails, abandon normal phase alkane solvents. Switch to a Dichloromethane/Methanol gradient (starting at 100% DCM and ramping to 5% MeOH). Methanol is a strong hydrogen bond competitor and will displace the amide from the silanol sites, resulting in sharp elution bands.
Q3: I am getting co-elution with unreacted 4-chlorobenzoic acid (starting material). How can I separate them? A3: Flash chromatography is inefficient for separating a neutral amide from its parent carboxylic acid if both streak.
-
Solution: Do not solve this on the column. Perform a basic liquid-liquid extraction (wash the organic layer with saturated NaHCO
) prior to chromatography. The acid will partition into the aqueous layer, leaving the neutral 5-(4-chlorophenyl)-N-methyl-2-furamide in the organic layer, drastically simplifying your chromatographic purification.
References
- BenchChem Technical Support Team. Technical Support Center: Purification of Polar Furan Derivatives by Chromatography. Benchchem.
- Frontier, A. Chromatography: About. University of Rochester.
- Krutošíková, A., Kováč, J., & Frimm, R. Furan derivatives. XXXVI. Chromatographic determination of some phenylfuran derivatives. Chemical Papers.
Sources
overcoming steric hindrance in N-methylation of 5-arylfuramides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-methylation of 5-arylfuramides, a reaction often complicated by steric hindrance. As Senior Application Scientists, we've compiled this resource to provide in-depth troubleshooting advice, alternative protocols, and a foundational understanding of the mechanistic principles at play.
Frequently Asked Questions (FAQs)
Q1: Why is N-methylation of 5-arylfuramides so challenging?
The primary obstacle is steric hindrance . The bulky 5-aryl substituent on the furan ring restricts access to the amide nitrogen. This steric congestion makes it difficult for the methylating agent to approach and react with the nitrogen atom, leading to slow or incomplete reactions.[1][2] This is particularly true when using traditional, sterically demanding methylating agents.
Q2: My standard methylation protocol with methyl iodide and a common base (e.g., K₂CO₃) is giving low to no yield. What's happening?
This is a classic case of steric hindrance at play. Methyl iodide, while a reactive methylating agent, can be too bulky to effectively reach the sterically shielded amide nitrogen of your 5-arylfuramide. Furthermore, the choice of base is critical. Common inorganic bases may not be strong enough to efficiently deprotonate the amide, a necessary step for methylation. The combination of a sterically hindered substrate and suboptimal reaction conditions often results in unreacted starting material.
Q3: I'm observing O-methylation as a significant side product. How can I improve N-selectivity?
O-methylation is a common competing reaction, especially when the amide nitrogen is sterically hindered. The oxygen of the amide carbonyl can also be methylated, leading to the formation of an imidate ester. Several factors can influence the N- vs. O-methylation ratio:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor N-alkylation.
-
Counter-ion: The nature of the cation from the base can influence the reaction's regioselectivity.
-
Leaving Group: The leaving group on the methylating agent can also play a role.
In some cases, heating the reaction mixture for an extended period can lead to the conversion of the O-methylated product to the more thermodynamically stable N-methylated product, though this is substrate-dependent and may not be suitable for all compounds.[3]
Troubleshooting Guide
This section provides a structured approach to overcoming common issues encountered during the N-methylation of 5-arylfuramides.
Problem 1: Low or No Conversion to the N-methylated Product
If you are observing a significant amount of unreacted starting material, consider the following strategies, starting with the simplest adjustments.
-
Increase Reaction Temperature: Modestly increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential degradation of your starting material or product.
-
Employ a Stronger, Non-Nucleophilic Base: Standard bases like potassium carbonate may not be sufficient. Consider stronger, non-nucleophilic bases to ensure complete deprotonation of the amide.
Base pKa (Conjugate Acid in DMSO) Notes Potassium Carbonate (K₂CO₃) ~10.3 Often insufficient for hindered amides. Cesium Carbonate (Cs₂CO₃) ~10.6 Often more effective due to the larger, more soluble cation.[4][5] Sodium Hydride (NaH) ~36 A strong, non-nucleophilic base. Handle with care. Potassium tert-butoxide (KOtBu) ~32 A strong, sterically hindered base. -
Change the Methylating Agent: If the above steps fail, the steric bulk of your methylating agent is likely the primary issue.
Problem 2: Persistent Low Yields Despite Initial Troubleshooting
If optimizing the temperature and base does not sufficiently improve your yield, a change in methylation strategy is warranted.
The choice of methylating agent is critical when dealing with sterically hindered substrates. Less bulky and more reactive reagents can significantly improve yields.
| Methylating Agent | Key Advantages | Considerations |
| Dimethyl Sulfate (DMS) | More reactive than MeI. | Highly toxic and carcinogenic. |
| Methyl Triflate (MeOTf) | Highly reactive "super" methylating agent. | Can be aggressive and less selective.[6] |
| Phenyl Trimethylammonium Iodide | Excellent for monoselective N-methylation of amides.[5][7][8] Safe and easy to handle.[5] | Requires higher temperatures (e.g., 120°C).[4] |
| (Chloromethyl)dimethylchlorosilane / Fluoride | A two-step, one-pot procedure that can be highly selective for N-methylation.[3] | Involves a more complex reaction mechanism.[3] |
Experimental Protocols
Protocol 1: N-Methylation using Phenyl Trimethylammonium Iodide
This protocol is adapted from a method shown to be effective for the monoselective N-methylation of amides.[4][5]
Objective: To achieve high-yield, selective N-methylation of a sterically hindered 5-arylfuramide.
Materials:
-
5-arylfuramide
-
Phenyl trimethylammonium iodide (2 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 5-arylfuramide, phenyl trimethylammonium iodide, and cesium carbonate.
-
Add anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 120°C and stir for 11-23 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Spectroscopic Analysis of N-Methylation
Confirming the successful N-methylation of your 5-arylfuramide is crucial. Infrared (IR) spectroscopy is a powerful tool for this purpose.
Objective: To confirm the presence of the N-methyl group and the disappearance of the N-H bond.
Procedure:
-
Acquire an IR spectrum of your starting 5-arylfuramide.
-
Acquire an IR spectrum of your purified product.
-
Compare the two spectra, paying close attention to the following regions:
-
N-H Stretch: In the starting material, look for a characteristic N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹.[9] This peak should be absent in the N-methylated product.
-
C=O Stretch (Amide I Band): The carbonyl stretch of the amide will be present in both the starting material and the product, typically in the range of 1630-1680 cm⁻¹.[9] A slight shift in the position of this band may be observed upon methylation.
-
References
- Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. PNAS.
- Strategies to overcome steric hindrance in N-methyl
- Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
- Catalytic N-methyl amidation of carboxylic acids under cooper
- Technical Support Center: Managing Steric Hindrance in N-Methyl
- Catalytic processes for the N‐methylation of amide.
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
- A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool.
- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC.
- Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides.
- A Comparative Guide to Methylation Reagents: Alternatives to Neopentyl Glycol Dimethylsulf
- Different methods for the synthesis of N‐methylated amides.
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
- Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. PMC.
- Densitometric and spectroscopic investigation of interactions of selected N-substituted amides and acetonitrile.
- Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
- Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride.
- N‐methylation of secondary amides and imides. Reaction conditions...
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
- Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis. Benchchem.
- Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymeriz
- Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymeriz
- Pd/Ni catalyzed selective N–H/C–H methylation of amides by using peroxides as the methylating reagents via a radical process. RSC Publishing.
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Universidad de Zaragoza.
- Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. PMC.
- N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst.
- Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymeriz
- Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc c
- Overcoming Steric Hindrance in Aryl‐Aryl Homocoupling via On‐Surface Copolymerization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metabolic Stability of Furan-2-Carboxamide Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-2-carboxamide scaffolds. This guide is designed to provide in-depth, practical solutions to the common and complex challenges associated with the metabolic stability of this important chemical class. My aim is to move beyond simple protocols and offer a deeper understanding of the underlying mechanisms to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the initial questions that often arise during the early stages of a project involving furan-2-carboxamide scaffolds.
Q1: Why is the metabolic stability of the furan ring a primary concern in drug development?
A1: The furan ring, while a valuable scaffold in medicinal chemistry, is often a metabolic "soft spot."[1] It is particularly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, which are abundant in the liver and other tissues involved in drug metabolism.[2][3] This oxidative metabolism can lead to two major issues:
-
Rapid Clearance: If the furan ring is quickly metabolized, the parent compound is eliminated from the body too rapidly to achieve a therapeutic concentration at its target. This results in a short duration of action and poor oral bioavailability.[1]
-
Formation of Reactive Metabolites: The oxidation of the furan ring can generate electrophilic intermediates, such as epoxides or cis-enediones.[2][4] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which is a potential trigger for toxicity, including hepatotoxicity.[2][3][5]
Q2: What are the most common metabolic pathways for furan-2-carboxamide scaffolds?
A2: The primary metabolic liability is the furan ring itself. The most common pathway is CYP-mediated oxidation of the furan ring, which leads to ring opening.[1][2] This process typically forms a reactive γ-ketoenal intermediate.[2] Depending on the substituents on the furan ring and the carboxamide, other potential metabolic pathways include:
-
N-dealkylation: If the carboxamide nitrogen has an alkyl substituent, this can be a site for enzymatic removal.[1]
-
Aromatic Hydroxylation: If the scaffold contains other aromatic rings, these can be hydroxylated by CYP enzymes.[1]
-
Amide Hydrolysis: While generally more stable, the carboxamide bond can be subject to hydrolysis by amidases.
Q3: My compound shows high clearance in a human liver microsomal (HLM) assay. What does this indicate?
A3: High clearance in an HLM assay strongly suggests that your compound is rapidly metabolized by Phase I enzymes, primarily CYP450s.[6][7] Liver microsomes are a subcellular fraction containing a high concentration of these enzymes.[6] This initial screen indicates that the compound in its current form would likely have poor in vivo stability and bioavailability. The next critical step is to identify the specific site(s) of metabolism.
Part 2: Troubleshooting and Optimization Guides
This section provides detailed guidance for overcoming specific experimental hurdles and systematically improving the metabolic stability of your compounds.
Guide 1: Identifying Metabolic "Hot-Spots"
Problem: You've confirmed that your furan-2-carboxamide lead compound is metabolically unstable, but you don't know which part of the molecule is being modified.
Solution: Metabolite Identification Studies
The definitive way to identify metabolic hot-spots is through metabolite identification (MetID) studies.
Experimental Workflow: Metabolite Identification
Caption: Workflow for Metabolite Identification.
Interpreting the Results:
-
A mass shift of +16 Da is indicative of a mono-hydroxylation event.
-
A mass shift of +18 Da following a +16 Da shift can suggest the opening of the furan ring.
-
The absence of the parent compound's molecular ion and the appearance of several new peaks suggest extensive metabolism.
Guide 2: Strategies to Block Furan Ring Metabolism
Once the furan ring is confirmed as the primary site of metabolism, several medicinal chemistry strategies can be employed to improve stability.
Strategy 1: Deuterium Incorporation (Kinetic Isotope Effect)
-
Principle: Replacing a hydrogen atom at a site of metabolism with its heavier isotope, deuterium, can slow down the rate of C-H bond cleavage, which is often the rate-limiting step in CYP-mediated oxidation.[8][9] This is known as the kinetic isotope effect (KIE).
-
Application: Strategically replace the hydrogen atoms on the furan ring with deuterium. This can significantly increase the metabolic half-life of the compound.[10][11]
-
Caution: Deuteration can sometimes lead to "metabolic switching," where the metabolic burden shifts to another part of the molecule.[12] Therefore, it's crucial to re-evaluate the metabolite profile of the deuterated analog.
Strategy 2: Introduction of Electron-Withdrawing Groups (EWGs)
-
Principle: The furan ring's susceptibility to oxidation is due to its electron-rich nature.[13] By placing electron-withdrawing groups (e.g., halogens like fluorine or chlorine, or a trifluoromethyl group) on the furan ring, you can decrease its electron density, making it less favorable for CYP-mediated oxidation.[14]
-
Application: Synthesize analogs with EWGs at the C4 or C5 positions of the furan ring.
-
Consideration: The introduction of EWGs can impact the compound's overall physicochemical properties and its binding affinity to the target.
Strategy 3: Bioisosteric Replacement
-
Principle: A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological properties.[15] Replacing the furan ring with a more metabolically stable heterocycle can be a highly effective strategy.[16][17]
-
Common Furan Bioisosteres:
-
Thiophene
-
Thiazole
-
Pyrazole
-
Pyridine[18]
-
-
Benefit: This approach can not only improve metabolic stability but may also lead to improved potency, selectivity, and physicochemical properties.[19]
Data Summary: Impact of Stabilization Strategies (Hypothetical Data)
| Compound ID | Modification | HLM Intrinsic Clearance (CLint, µL/min/mg) | Half-life (t½, min) |
| Lead-001 | None (Parent) | 150 | 10 |
| Lead-001-D2 | Deuterated Furan | 75 | 20 |
| Lead-001-F | 5-Fluoro Furan | 50 | 30 |
| Lead-001-Thz | Thiazole Replacement | 25 | 60 |
This data is for illustrative purposes only.
Guide 3: Troubleshooting In Vitro Metabolic Stability Assays
Problem: You are observing inconsistent or unexpected results in your microsomal or hepatocyte stability assays.
Q&A Troubleshooting:
-
Q: My compound disappears rapidly even in the absence of the NADPH regenerating system. What could be the cause?
-
Q: I see significant variability between assay runs.
-
A: Ensure consistent experimental conditions, including the concentration of microsomes or hepatocytes, NADPH, and your test compound. Also, consider potential issues with compound solubility. If your compound is precipitating in the assay medium, it will lead to artificially low stability readings.
-
-
Q: My highly lipophilic compound shows very high stability, which seems counterintuitive.
-
A: Highly lipophilic compounds can non-specifically bind to the plasticware of the assay plate or to the microsomal proteins, reducing the free concentration available for metabolism. This can lead to an underestimation of clearance. It's important to measure the fraction of compound unbound in the incubation (fu,inc) to correct for this.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a standard method for assessing the metabolic stability of a compound in the presence of human liver microsomes.[1]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (NRS) Solution (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Positive Control Compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
Procedure:
-
Preparation: Thaw HLM and NRS on ice. Prepare a working solution of your test compound and positive controls by diluting the stock solution in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add the HLM to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5-1 mg/mL). Add the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding pre-warmed NRS solution to each well. The final concentration of the test compound is typically 0.5-1 µM.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the corresponding wells. The 0-minute time point represents 100% of the initial compound.
-
Negative Control: Include an incubation without the NRS to check for non-enzymatic degradation.
-
Sample Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
Protocol 2: Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II enzymes and cofactors.[6][7][20]
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium
-
Test Compound Stock Solution
-
Positive Control Compounds
-
Acetonitrile with an internal standard
-
96-well plates
Procedure:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed incubation medium and determine cell viability and density.
-
Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound to achieve the final desired concentration (e.g., 1 µM).
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and quench the reaction by adding it to cold acetonitrile with an internal standard.
-
Sample Analysis: Process and analyze the samples by LC-MS/MS as described in the HLM protocol.
Data Interpretation:
The data analysis is similar to the HLM assay, with the intrinsic clearance expressed as µL/min/10^6 cells.[21][22] This data can be used to predict in vivo hepatic clearance.[21]
Part 4: Predictive Tools and Advanced Concepts
Computational Tools in Metabolic Stability Prediction
In the early stages of drug discovery, computational models can be used to predict metabolic liabilities before a compound is even synthesized.[23][24] These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict sites of metabolism and metabolic stability.[25][26]
Reactive Metabolite Trapping
To definitively prove the formation of reactive metabolites from furan ring oxidation, trapping experiments can be performed.[2]
Workflow: Reactive Metabolite Trapping
Caption: Workflow for Reactive Metabolite Trapping.
-
Semicarbazide: Traps reactive carbonyl species like the cis-enedione.[2]
The detection of the predicted GSH or semicarbazide adduct by LC-MS/MS provides strong evidence for the formation of a reactive metabolite.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Retrieved from [Link]
-
Boyd, M. R., & Buckpitt, A. R. (1982). Toxicity mediated by reactive metabolites of furans. PubMed. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. PubMed. Retrieved from [Link]
-
Vasanthanathan, P., et al. (2011). Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. Journal of Computer-Aided Molecular Design, 25(2), 115–125. Retrieved from [Link]
-
Zmuidinavicius, D., et al. (2010). Using open source computational tools for predicting human metabolic stability and additional absorption, distribution, metabolism, excretion, and toxicity properties. Journal of Chemical Information and Modeling, 50(11), 2055–2062. Retrieved from [Link]
-
Karlstetter, N., & Mally, A. (2021). Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure. ResearchGate. Retrieved from [Link]
-
Peterson, L. A. (2008). Electrophilic Intermediates Produced by Bioactivation of Furan. Taylor & Francis Online. Retrieved from [Link]
-
Scholl, F. A., et al. (2016). Bioactivation of Furans by Human Lung and Liver Microsomes and S9. ResearchGate. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
-
Lu, J., & Peterson, L. A. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. PubMed. Retrieved from [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. Retrieved from [Link]
-
Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Mafu, S., et al. (2022). Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.). The Plant Journal, 111(4), 1083–1098. Retrieved from [Link]
-
Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Available software packages for the prediction of metabolic stability. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1), 1-10. Retrieved from [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. (2023). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved from [Link]
-
Du, B., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics, 39(8), btad508. Retrieved from [Link]
-
Tervo, C. J., et al. (2012). Computational Tools for Metabolic Engineering. Biotechnology Journal, 7(2), 216–224. Retrieved from [Link]
-
Wang, Z., et al. (2024). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study. Ecotoxicology and Environmental Safety, 279, 116460. Retrieved from [Link]
-
Liu, H., et al. (2018). Improving metabolic stability with deuterium. Chemical Biology & Drug Design, 92(4), 1773-1778. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved from [Link]
-
Ravindranath, V., & Boyd, M. R. (1985). Reactive metabolites from the bioactivation of toxic methylfurans. PubMed. Retrieved from [Link]
-
Kalgutkar, A. S., & Baillie, T. A. (2005). Mechanism of Bioactivation of the Furan Ring. ResearchGate. Retrieved from [Link]
-
JSciMed Central. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Retrieved from [Link]
-
ResearchGate. (2025, November 22). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study. Retrieved from [Link]
-
Jones, R. D., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 999–1003. Retrieved from [Link]
-
Fura, A. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Deuterium Oxide and Deuteration Effects on Pharmacology. Retrieved from [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 481–496. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of ring bioisosterism between drugs belonging to different therapeutic classes. Retrieved from [Link]
-
Evotec. (n.d.). Cyprotex Hepatocyte Stability Fact Sheet. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 29). How to use hepatocytes for intrinsic clearance prediction? Retrieved from [Link]
-
MDPI. (2024, December 22). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Retrieved from [Link]
-
Beguin, C., et al. (2009). Modification of the furan ring of salvinorin A: identification of a selective partial agonist at the kappa opioid receptor. Bioorganic & Medicinal Chemistry Letters, 19(10), 2779–2782. Retrieved from [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
Kaur, J., & Kulkarni, S. S. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2095–2106. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. mdpi.com [mdpi.com]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijabbr.com [ijabbr.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem-space.com [chem-space.com]
- 20. evotec.com [evotec.com]
- 21. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 23. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Using open source computational tools for predicting human metabolic stability and additional absorption, distribution, metabolism, excretion, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Computational Tools for Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
resolving NMR signal overlap in 5-(4-chlorophenyl)furan derivatives
Technical Support Center: NMR Spectroscopy Division Subject: Resolution of Signal Overlap in 5-(4-chlorophenyl)furan Derivatives Ticket ID: NMR-AROM-5CF-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Group
Executive Summary
You are encountering a common but critical bottleneck in the structural characterization of 5-(4-chlorophenyl)furan derivatives. The core issue is the isochronous or near-isochronous overlap between the furan ring protons (H3/H4) and the 4-chlorophenyl aromatic protons.
This overlap is exacerbated by two factors:
-
AA'BB' Complexity: The 4-chlorophenyl ring is not a simple pair of doublets; it is a magnetically non-equivalent AA'BB' system, creating "roofing" effects and additional transitions that broaden the base of the signals, masking the sharper furan doublets.
-
Electronic similarity: In CDCl₃, the electron-withdrawing nature of the 4-Cl-phenyl group deshields the furan protons, pushing them downfield (from their typical ~6.5 ppm to ~6.8–7.2 ppm), directly into the phenyl region.
This guide provides a tiered troubleshooting protocol, moving from chemical manipulation (Solvent Engineering) to advanced acquisition physics (Pure Shift & 2D).
Tier 1: Solvent Engineering (The ASIS Effect)
Diagnosis: Before changing pulse sequences, change the chemical environment. Mechanism: Aromatic Solvent-Induced Shift (ASIS). Benzene-d₆ is an anisotropic solvent. It forms transient solvation complexes based on local electron density.
-
The Furan Ring: Electron-rich. Benzene tends to pack perpendicular to electron-rich systems or avoid them, leading to minimal shielding or slight deshielding.
-
The Chlorophenyl Ring: Electron-deficient (due to Cl). Benzene-d₆ tends to stack parallel to the phenyl ring. This places the phenyl protons in the shielding cone of the solvent, shifting them upfield .
Protocol 1.0: The Solvent Swap
-
Baseline: Run 1H NMR in CDCl₃ . Note the overlap region (typically 7.2 – 7.5 ppm).
-
Swap: Dissolve 5-10 mg of sample in Benzene-d₆ (C₆D₆) .
-
Acquire: Run standard 1H proton scan.
-
Result: The chlorophenyl signals will likely migrate upfield (lower ppm), while furan signals remain relatively stationary or shift slightly downfield, resolving the overlap.
Data Table: Expected Chemical Shift Migration (Δδ)
| Proton ID | Environment | Shift in CDCl₃ (ppm) | Shift in C₆D₆ (ppm) | Δδ (ASIS) |
|---|---|---|---|---|
| Furan H3 | Heteroaromatic | ~6.80 | ~6.75 | -0.05 (Minimal) |
| Furan H4 | Heteroaromatic | ~7.10 | ~7.05 | -0.05 (Minimal) |
| Ph-H (Ortho) | AA'BB' System | ~7.60 | ~7.35 | -0.25 (Significant) |
| Ph-H (Meta) | AA'BB' System | ~7.40 | ~7.15 | -0.25 (Significant) |
Tier 2: Advanced 1D Acquisition (Pure Shift)
Diagnosis: Solvent swap failed or sample is insoluble in Benzene-d₆. Solution: Collapse the J-coupling to simplify the spectrum. Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation).[1][2][3]
Why this works: In your derivative, the 4-chlorophenyl ring exhibits second-order effects (AA'BB'). This creates a complex multiplet structure that "hides" the small coupling (J ~3.5 Hz) of the furan doublets. PSYCHE decouples protons from each other during acquisition, collapsing all multiplets into singlets .[2]
Protocol 2.0: Setting up PSYCHE
-
Prerequisite: High concentration sample (>10 mM) due to sensitivity loss (~1-5% of standard 1H).
-
Pulse Sequence: psyche (Bruker) or pure_shift (Varian/Agilent).
-
Parameters:
-
Sweep Width (SW): Standard (e.g., 10-12 ppm).
-
Flip Angle: Small flip angle (typically 10-20°) for the saltire chirps.
-
Chunk Size: Set to ~15-20 ms (determines resolution vs. artifact level).
-
-
Processing: No special processing required; FT as normal.
Visualizing the Workflow:
Caption: Workflow for deploying PSYCHE pure shift NMR to collapse AA'BB' and furan doublets into discrete singlets.
Tier 3: 2D Structural Elucidation (HSQC)
Diagnosis: 1D methods are insufficient; definitive assignment of carbon backbone is required. Technique: 1H-13C HSQC (Heteronuclear Single Quantum Coherence).[4][5]
The Logic: Even if the proton chemical shifts are identical (e.g., both at 7.45 ppm), the carbon chemical shifts are vastly different due to hybridization and heteroatom effects.
-
Furan Carbons (C3/C4): Typically 105–115 ppm .
-
Phenyl Carbons: Typically 128–132 ppm .
Protocol 3.0: Multiplicity-Edited HSQC
-
Sequence: Select hsqcedetgpsisp2.3 (Bruker) or equivalent. This gives phase information (CH/CH3 positive, CH2 negative).[4]
-
Optimization: Set CNST2 (coupling constant) to 145 Hz (standard for aromatic C-H).
-
Analysis:
-
Look for cross-peaks at proton frequency 7.4 ppm .
-
If the cross-peak correlates to Carbon ~110 ppm , it is the Furan .
-
If the cross-peak correlates to Carbon ~129 ppm , it is the Phenyl .
-
Caption: Logic flow for using Carbon chemical shift dispersion to resolve Proton overlap.
Frequently Asked Questions (FAQ)
Q: Why do my 4-chlorophenyl protons look like a "pseudo-quartet" or distorted triplets instead of clean doublets? A: This is the AA'BB' system effect. Although the molecule has symmetry, the protons meta to each other are magnetically non-equivalent because they couple differently to the protons on the other side of the ring. You are seeing "virtual coupling." Do not try to calculate a simple J-value (Hz) from the peak distances; it will be mathematically incorrect. Rely on Pure Shift (Tier 2) to simplify this, or report it as a multiplet.
Q: I see a small coupling of ~3.5 Hz on one of the aromatic peaks. Is this the phenyl ring? A: Unlikely. A ~3.5 Hz coupling is characteristic of vicinal coupling in the furan ring (J3,4). The aromatic phenyl protons typically show ortho-coupling of ~8 Hz. If you see 3.5 Hz, you have successfully identified the furan signal.
Q: Can I use DMSO-d₆ instead of Benzene-d₆? A: Yes, but the effect is less predictable. DMSO is highly polar and disrupts hydrogen bonding. It often shifts all signals downfield (deshielding). While it will change the spacing, it may not separate the signals as effectively as the anisotropic shielding provided by the benzene ring current in C₆D₆.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 2D methods and HSQC).
-
Foroozandeh, M., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy (PSYCHE). Angewandte Chemie International Edition, 53(27), 6990-6992.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Reich, H. J. (2017). Structure Determination Using NMR: Solvent Effects. University of Wisconsin-Madison. (Detailed analysis of ASIS effects).
Sources
- 1. researchgate.net [researchgate.net]
- 2. University of Ottawa NMR Facility Blog: Pure Shift 1H NMR - PSYCHE [u-of-o-nmr-facility.blogspot.com]
- 3. scispace.com [scispace.com]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
minimizing side reactions during amide coupling of furoic acids
Topic: Minimizing Side Reactions in Furoic Acid Amidation
Status: Operational | Tier: L3 Senior Application Support
Introduction: The "Fragile Warrior" Paradox
Furoic acids (2-furoic and 3-furoic acid) are deceptive. Structurally, they resemble benzoic acid, leading many chemists to employ standard, aggressive coupling conditions (e.g., Thionyl Chloride or HATU/DIEA at room temperature). However, the furan ring is an electron-rich, acid-sensitive diene masquerading as a stable aromatic.
The Core Challenge: You are fighting a war on three fronts:
-
Acid-Catalyzed Resinification: The "Black Tar" effect.[1]
-
Protodecarboxylation: Loss of the carboxyl group under thermal stress.
-
Ring Opening: Hydrolysis of the enol ether moiety within the ring.
This guide provides the mechanistic logic and validated protocols to navigate these instabilities.
Module 1: Mechanistic Intelligence
Why Your Reaction Failed
To fix the problem, you must visualize the failure mode. The furan ring is not benzene; it has significant diene character.
Visualizing the Failure Pathways
The following diagram maps the kinetic competition between the desired amide formation and the catastrophic side reactions.
Figure 1: Kinetic competition in furoic acid coupling. Note that acid catalysis drives the irreversible "Black Tar" pathway.
Module 2: Reagent Selection Matrix
Do not default to EDC/HOBt or HATU without assessment. Use this matrix to select the correct tool.
| Reagent | Suitability | Risk Profile | Technical Notes |
| T3P (Propylphosphonic Anhydride) | Gold Standard | Low | Recommended. Epimerization-free, scavenges water, operates at neutral/mildly basic pH. Byproducts are water-soluble.[2][3][4] |
| Mixed Anhydride (IBCF) | High | Medium | Excellent for cost, but requires strict temp control (-15°C) to prevent disproportionation. |
| HATU / HBTU | Medium | Medium-High | Highly active. Can cause over-activation leading to rearrangements. Must use excess base to prevent acidification. |
| Thionyl Chloride (SOCl₂) | Critical Failure | Extreme | Generates HCl gas and heat. Almost guarantees polymerization (black tar) of the furan ring. Avoid. |
| Oxalyl Chloride / DMF | Low | High | Better than SOCl₂, but Vilsmeier-Haack type side reactions on the furan ring are possible. |
Module 3: Troubleshooting (Q&A)
Q1: My reaction mixture turned into a black, insoluble tar within 30 minutes. What happened?
Diagnosis: Acid-Catalyzed Polymerization (Resinification).[1] The Cause: You likely generated a local acidic environment or used an acid chloride. Furan rings act as nucleophiles; in the presence of protons (H+), they protonate, forming a reactive cation that attacks other furan rings. The Fix:
-
Switch Reagents: Abandon acid chlorides. Move to T3P or a Mixed Anhydride.[5]
-
Buffering: Ensure your base (DIPEA/NMM) is present before adding the coupling agent.
-
Temperature: Never heat furoic acid activation steps above 40°C.
Q2: I see good conversion to an intermediate, but the final yield is low and I detect "furan" in the headspace.
Diagnosis: Protodecarboxylation. The Cause: 2-Furoic acids are prone to losing CO₂. This is accelerated by high temperatures and transition metal contaminants (if using crude material from a cross-coupling). The Fix:
-
Lower Temperature: Perform the activation at 0°C and warm to Room Temp (RT) only after amine addition.
-
Avoid DMSO: DMSO can sometimes facilitate decarboxylation at high temps. Use EtOAc or DMF/DCM mixtures.
Q3: The reaction stalls. Can I add more HATU and heat it up?
Diagnosis: Dangerous Optimization. The Cause: Heating a stalled furoic coupling usually triggers decomposition before it triggers product formation. The Fix:
-
Do NOT Heat: Instead of heat, use a "double addition" strategy. Add 0.5 equiv more reagent and base at RT.
-
Check Solubility: Furoic acids can be polar.[6] If using DCM, try adding a co-solvent like DMF or NMP to improve homogeneity.
Module 4: Validated Protocols
Protocol A: The "Safe Mode" (T3P Coupling)
Best for: High-value intermediates, scale-up, and preventing "black tar."
Reagents:
-
2-Furoic Acid derivative (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step:
-
Charge: Dissolve Furoic Acid and Amine in the solvent (0.1 M concentration).
-
Buffer: Add the Base (Pyridine/DIPEA) first . Stir for 5 mins.
-
Critical: The solution must be basic (pH > 8 on wet paper) before T3P addition to protect the furan ring.
-
-
Activate: Cool to 0°C. Dropwise add T3P solution over 10 minutes.
-
Reaction: Allow to warm to RT naturally. Stir 2–4 hours.
-
Workup: Wash with water, then sat. NaHCO₃ (removes unreacted acid), then 0.5M HCl (removes amine/pyridine).
-
Note: T3P byproducts are water-soluble, ensuring a clean organic layer.
-
Protocol B: The "Legacy" Method (Mixed Anhydride)
Best for: Cost-sensitive projects where T3P is unavailable.
Reagents:
-
2-Furoic Acid (1.0 equiv)
-
Isobutyl Chloroformate (IBCF) (1.1 equiv)
-
N-Methylmorpholine (NMM) (1.2 equiv)
-
Amine (1.1 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step:
-
Dissolve: Dissolve Furoic Acid and NMM in dry THF under Nitrogen.
-
Freeze: Cool strictly to -15°C (Ice/Salt or Acetone/Dry Ice).
-
Activate: Add IBCF dropwise. Stir for 15 mins at -15°C.
-
Warning: Do not let temp rise, or the anhydride will disproportionate (decarboxylate).
-
-
Couple: Add the Amine (predissolved in minimal THF) slowly.
-
Warm: Stir at -15°C for 30 mins, then allow to warm to RT.
Module 5: Decision Support Visualization
Use this flow to determine your experimental path.
Figure 2: Decision Matrix for Reagent Selection.
References
-
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Patterson, J. W. (2014). "Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis."[2] Organic Chemistry Portal.
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
Cioc, R. C., et al. (2021).[7] "Furoic acid and derivatives as atypical dienes in Diels–Alder reactions." Green Chemistry, 23, 5456-5461.
-
BenchChem. (2025).[1] "Common side reactions in the Friedel-Crafts acylation of furan." Technical Support Center.
Sources
- 1. benchchem.com [benchchem.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
Senior Scientist's Guide: Mitigating hERG Liability in Furan-Based Small Molecules
Welcome to the Technical Support Center for Medicinal Chemistry. Topic: hERG Toxicity Reduction in Furan-Based Candidates Ticket ID: HERG-FURAN-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The Furan Paradox
Furan rings are valuable bioisosteres in drug design—they offer a compact, electron-rich aromatic scaffold that can improve potency and metabolic stability relative to phenyl rings. However, they frequently introduce a "dual-hazard" profile:
-
hERG Blockade: The lipophilic, aromatic nature of furan facilitates
- stacking interactions with tyrosine (Y652) and phenylalanine (F656) residues inside the hERG channel pore, leading to QT prolongation. -
Metabolic Toxicity: Furan rings are susceptible to bioactivation by cytochrome P450s (specifically CYP 2E1 and 3A4) into reactive cis-enedials, causing hepatotoxicity.
This guide provides a self-validating workflow to "dial out" hERG affinity while monitoring metabolic risks.
Module 1: Molecular Design Troubleshooting (SAR)
Problem: Your furan-containing lead shows single-digit micromolar (or nanomolar) hERG inhibition (
Root Cause Analysis:
The hERG pharmacophore typically requires a basic amine (protonated at physiological pH) and two hydrophobic/aromatic features. Furan often acts as the distal aromatic feature, stabilizing the drug in the pore via
Strategy A: Lipophilicity Reduction (The "Grease" Factor)
hERG affinity correlates strongly with CLogP. Furan is lipophilic.
-
Action: Lower CLogP by 1–2 units.
-
Protocol: Introduce polar heteroatoms into the linker or the furan substituents.
-
Bioisostere Swap: Replace the furan with less lipophilic 5-membered heterocycles.
-
Furan (
-excessive, lipophilic) Oxazole or Isoxazole (Lower LogP, reduced -stacking potential). -
Note: Thiophene is more lipophilic than furan and often worsens hERG.
-
Strategy B: Electronic Tuning (The -Stacking Disruptor)
The hERG pore residues Y652 and F656 engage in T-shaped or parallel
-
Action: Reduce the electron density of the furan ring or the basic amine.
-
Protocol:
-
Furan Modification: Add electron-withdrawing groups (EWGs) like -CN or -CF3 to the furan or adjacent rings. This weakens the
-interaction with the electron-rich aromatic residues in the pore. -
pKa Modulation: If your molecule has a basic amine (essential for hERG trapping), lower its pKa below 7.5. This reduces the fraction of cationic species.
-
Tactic: Place an oxygen atom (ether/hydroxyl) 2 carbons away from the amine (inductive effect).
-
-
Strategy C: The Zwitterion "Safety Valve"
-
Action: Introduce a carboxylic acid to create a zwitterion.
-
Mechanism: hERG repels negatively charged species (or neutral zwitterions) more effectively than cations. This also drastically lowers LogD.
-
Warning: Ensure this does not kill cell permeability.
Visualization: SAR Decision Matrix
Caption: SAR decision tree for mitigating hERG liability in furan derivatives.
Module 2: Experimental Protocols & Assay Troubleshooting
Problem: Inconsistent hERG data (e.g., "sticky" compound behavior) or discrepancies between binding and functional assays.
Context: Furan-based compounds are often highly lipophilic (LogP > 3). They tend to adsorb to plasticware and the perfusion tubing in patch-clamp rigs, leading to underestimation of potency (false negatives) or slow washout (carryover).
Protocol 1: The "Sticky Furan" Washout Procedure
Standard saline washout is often insufficient for lipophilic furans.
-
Preparation: Use glass-coated plates or low-binding plasticware for serial dilutions.
-
Perfusion System: Replace Tygon tubing with Teflon (PTFE) or PEEK tubing to minimize absorption.
-
Washout Solution:
-
Standard: HEPES-buffered saline.
-
Enhanced (for Furans): Supplement washout buffer with 0.1% BSA (Bovine Serum Albumin) . BSA acts as a "sink" to strip the lipophilic drug off the channel and tubing.
-
-
Validation: If current does not recover >80% after 5 minutes of washout, the data point is suspect for accumulation.
Data Comparison: Choosing the Right Assay
| Feature | Radioligand Binding (Do not use alone) | Thallium Flux (HTS) | Manual Patch Clamp (Gold Standard) |
| Mechanism | Competes with [3H]-Dofetilide. | Measures ion flow via fluorescence. | Measures actual current ( |
| Furan Issue | False Positives: Furan may bind allosterically or nonspecifically, not blocking the pore. | False Negatives: Fluorescent dyes can be quenched by aromatic furans. | Adsorption: Lipophilic furans stick to tubing (see Protocol 1). |
| Throughput | High | High | Low |
| Recommendation | Screening only. | Primary Filter. | Required for Lead Optimization. |
Module 3: Integrated Safety Screening (Metabolism)
Crucial Warning: While fixing hERG, do not ignore the furan metabolic liability. Oxidation of the furan ring by CYP450 leads to a reactive cis-enedial, which conjugates with glutathione (GSH) or proteins (hepatotoxicity).
The "Safe Furan" Checklist:
-
Block Metabolic Soft Spots: Substitute the furan ring at the C-2 or C-5 positions. Unsubstituted furans are high-risk.
-
GSH Trapping Assay: Run early. If GSH adducts are observed (+307 Da shift in Mass Spec), the furan is bioactivating.
-
Replacement: If hERG is fixed but GSH trapping is high, you must replace the furan with a bioisostere (e.g., pyrazole, isoxazole).
Visualization: The Integrated Safety Cascade
Caption: Integrated workflow for assessing hERG and metabolic liability simultaneously.
Frequently Asked Questions (FAQs)
Q: I replaced the furan with a thiophene to improve metabolic stability, but hERG inhibition increased. Why?
A: Thiophene is a "greasier" (more lipophilic) bioisostere than furan. hERG binding is driven by hydrophobic interactions. While thiophene avoids the cis-enedial metabolic toxicity, it often enhances
Q: My compound is potent in the Thallium flux assay but clean in Patch Clamp. Which do I trust? A: Trust the Patch Clamp . Thallium flux is an indirect measure of membrane potential. Furan compounds can sometimes fluoresce or quench the dye used in the flux assay, leading to artifacts. Always validate "hits" with electrophysiology.
Q: Can I just add a fluorine to the furan to stop hERG binding?
A: Not necessarily. Adding fluorine increases lipophilicity (bad for hERG) but withdraws electrons (good for disrupting
References
-
Perry, M., et al. (2004). "Structural determinants of HERG channel block by clofilium and ibutilide." Molecular Pharmacology.
-
Jamieson, C., et al. (2006). "Medicinal chemistry strategies to reduce hERG channel blockade." Current Opinion in Drug Discovery & Development.
-
Waring, M. J., et al. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery.
-
Pike, A., et al. (2011). "hERG pharmacophore models: a critical review." Medicinal Research Reviews.
-
Peterson, L. A. (2013). "Reactive metabolites in the biotransformation of molecules containing a furan ring." Chemical Research in Toxicology.
Technical Support Center: Alternative Catalysts for Furan C-H Activation
Welcome to the Advanced Catalysis Support Center. As drug development increasingly demands sustainable and trace-metal-free synthetic routes, transitioning away from precious metals (Pd, Rh, Ir) for furan C-H activation is critical. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights for utilizing Earth-abundant metals (Fe, Cu), photoredox systems, and metal-free Frustrated Lewis Pairs (FLPs).
I. Quantitative Catalyst Comparison
When selecting an alternative catalyst for furan functionalization, balancing regioselectivity with toxicity and cost is paramount. The table below summarizes the performance metrics of leading alternative systems.
| Catalyst Class | Representative System | Primary Transformation | Typical Yield | Regioselectivity | Key Advantage |
| Iron (Fe) | Fe(OAc)₂ + Peroxide | C-H/C-H CDC (Alkylation) | 65–85% | C2/C5 (Radical) | Earth-abundant, low toxicity |
| Copper (Cu) | Cu(OCOCF₃)₂ + O₂ | C-H Arylation (Boronic Acids) | 60–90% | C2 > C3 | Avoids pre-functionalized halides |
| Photoredox | Eosin Y + Visible Light | C-H Heteroarylation | 50–80% | C2-selective | Mild, room temperature conditions |
| Metal-Free | (1-TMP-2-BH₂-C₆H₄)₂ | C-H Borylation (FLP) | 70–95% | C2-selective | Zero transition metal contamination |
II. Troubleshooting Guides & FAQs
Q1: Why am I getting poor C2-selectivity when using Iron (Fe) catalysts for furan functionalization?
Causality & Insight: Iron-catalyzed functionalizations, such as Fe(OAc)₂-mediated Cross-Dehydrogenative-Coupling (CDC), operate via a radical reaction pathway rather than traditional inner-sphere organometallic coordination[1]. The acetate ligands facilitate single-electron transfer (SET) with the peroxide oxidant, generating a carbon-centered radical that attacks the furan ring based on electron density (Minisci-type reactivity). If your furan substrate possesses electron-withdrawing groups at the C3 position, it alters the spin density, leading to a mixture of C2 and C5 isomers. Solution: Ensure your furan substrate is sufficiently electron-rich at C2, or lower the reaction temperature by 10–15 °C to enhance kinetic control over the radical addition.
Caption: Mechanistic workflow of Iron-Catalyzed Radical Cross-Dehydrogenative-Coupling (CDC) of Furan.
Q2: My Copper-catalyzed C-H arylation with arylboronic acids is yielding mostly homocoupled byproducts. How do I fix this?
Causality & Insight: In Cu-mediated cross-coupling (e.g., using Cu(OCOCF₃)₂), the copper center serves dual roles: it mediates the C-H activation of the furan and facilitates transmetalation with the arylboronic acid[2]. Homocoupling occurs when the rate of transmetalation and subsequent oxidation outcompetes the furan C-H activation step. Solution: Reduce the O₂ pressure (or switch to ambient air) to slow down the oxidative homocoupling of the boronic acid. Alternatively, add the arylboronic acid slowly via a syringe pump over 2 hours to keep its active concentration low relative to the furan substrate.
Caption: Troubleshooting Logic Tree for Low Yields in Cu-Catalyzed C-H Arylation.
Q3: Can I achieve C-H activation of furans completely metal-free?
Causality & Insight: Yes. Frustrated Lewis Pair (FLP) catalysts, such as the borane dimer (1-TMP-2-BH₂-C₆H₄)₂, can activate furan C-H bonds without any transition metals[3]. This is particularly useful for synthesizing pharmaceutical intermediates where trace metal toxicity is a strict regulatory concern. The bulky TMP group acts as a base, while the BH₂ group acts as a Lewis acid, synergistically cleaving the C-H bond while preventing head-to-tail dimerization.
Q4: How do photoredox catalysts dictate regioselectivity in furan functionalization?
Causality & Insight: Inorganic and organic photoredox catalysts (like Eosin Y) generate carbon-centered radicals through reductive quenching pathways[4]. Because the resulting radical species undergo Minisci-type reactivity, they inherently add to the most electron-rich, sterically accessible position. For furans, this naturally dictates a high C2-selectivity without the need for directing groups.
III. Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is confirmed.
Protocol A: Iron-Catalyzed C-H/C-H Cross-Dehydrogenative-Coupling (CDC)
Reference standard based on Fe-catalyzed oxidative annulation[1].
-
Preparation: In a dried Schlenk tube, add the furan derivative (1.0 mmol), activated carbonyl compound (1.5 mmol), and Fe(OAc)₂ (10 mol%).
-
Solvent & Oxidant: Add chlorobenzene (2.0 mL) as the solvent and di-tert-butyl peroxide (DTBP, 2.0 equiv) as the oxidant.
-
Validation Checkpoint 1 (Mechanistic Trap): Before heating the bulk mixture, extract a 50 µL aliquot into a separate vial and add 1.0 equiv of TEMPO. Heat this aliquot to 110 °C. If the reaction completely halts and TEMPO-adducts form (detectable via LC-MS), the radical mechanism is validated, confirming active Fe-mediated SET.
-
Reaction: Stir the main reaction mixture at 110 °C for 12 hours under an inert N₂ atmosphere.
-
Validation Checkpoint 2 (Visual Catalyst Turnover): Monitor the color shift. A transition from pale green/colorless to dark brown indicates the successful oxidation of Fe(II) to the active Fe(III) species. If the solution remains pale, check your peroxide integrity.
-
Workup: Cool to room temperature, quench with saturated Na₂S₂O₃ to neutralize excess peroxide, extract with ethyl acetate, and purify via flash chromatography.
Protocol B: Metal-Free FLP-Catalyzed C-H Borylation
Reference standard based on FLP-mediated heteroarene activation[3].
-
Preparation: In an argon-filled glovebox, charge a J. Young NMR tube with furan (0.5 mmol), pinacolborane (HBpin, 0.6 mmol), and the FLP catalyst (1-TMP-2-BH₂-C₆H₄)₂ (5 mol%).
-
Solvent: Dissolve the mixture in anhydrous CDCl₃ (0.5 mL) and seal the tube tightly.
-
Validation Checkpoint (Active Turnover): Heat the tube to 80 °C and monitor the reaction via ¹H NMR spectroscopy. The appearance of a distinct peak at δ 4.63 ppm indicates H₂ gas evolution. This directly confirms the active turnover of the FLP complex and successful C-H bond cleavage. Do not proceed with scale-up if this peak is absent.
-
Reaction: Continue heating for 5–12 hours until the furan starting material is fully consumed.
-
Workup: Evaporate the solvent under reduced pressure. The borylated furan can be rapidly isolated via short-path distillation or deactivated silica gel (to prevent degradation of the light-sensitive furan).
IV. References
-
Title: Photoredox-Catalyzed C–H Functionalization Reactions Source: Chemical Reviews (via NIH PMC) URL: [Link]
-
Title: Iron-Catalyzed Oxidative C–H Functionalization of Internal Olefins for the Synthesis of Tetrasubstituted Furans Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Copper-Mediated C−H Bond Arylation of Arenes with Arylboronic Acids Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Metal-Free Catalytic C-H Bond Activation and Borylation of Heteroarenes Source: Science (via Université Laval Repository) URL: [Link]
Sources
Validation & Comparative
In-Depth Comparison Guide: IC50 and Tubulin Polymerization Inhibition of 5-(4-chlorophenyl)-N-methyl-2-furamide vs. Colchicine
Executive Summary
The disruption of microtubule dynamics remains one of the most validated pharmacological strategies in oncology. While Colchicine is the classical microtubule-destabilizing agent, its clinical utility is severely bottlenecked by a narrow therapeutic index and high susceptibility to P-glycoprotein (P-gp) mediated multi-drug resistance (MDR). This technical guide provides an objective, data-driven comparison between Colchicine and a highly optimized novel derivative, 5-(4-chlorophenyl)-N-methyl-2-furamide , evaluating their IC50 profiles, mechanisms of action, and the self-validating experimental protocols required to accurately benchmark them.
Mechanistic Overview: Targeting the Colchicine Binding Site
Microtubules, composed of α- and β-tubulin heterodimers, are highly dynamic cytoskeletal structures critical for intracellular transport and mitotic spindle formation[1]. Colchicine-Binding Site Inhibitors (CBSIs) bind to the intra-dimer interface between α- and β-tubulin, inducing a steric conformational change that prevents subsequent dimer addition, ultimately leading to G2/M cell cycle arrest and apoptosis[2].
5-(4-chlorophenyl)-N-methyl-2-furamide represents a rational structural evolution within the furan-based CBSI class.
-
The 4-chlorophenyl moiety is highly lipophilic and designed to penetrate deeply into the hydrophobic pocket of the β-tubulin subunit[1].
-
The N-methyl-2-furamide group acts as a critical anchor, establishing hydrogen bonds with the interface residues without triggering the P-gp efflux pumps that typically recognize the bulky, multi-ring structure of classical colchicine[2].
Diagram 1: Mechanistic pathway of Colchicine Binding Site Inhibitors (CBSIs) inducing apoptosis.
Quantitative Data Comparison: IC50 Profiling
When evaluating tubulin inhibitors, it is imperative to distinguish between cell-free biochemical efficacy (Tubulin Polymerization IC50) and cellular efficacy (Cytotoxicity IC50). The following table synthesizes the comparative performance of the 5-(4-chlorophenyl)furan scaffold against the colchicine standard under equimolar assay conditions[1][3].
| Parameter / Assay | Colchicine | 5-(4-chlorophenyl)-N-methyl-2-furamide | Fold Difference / Notes |
| Tubulin Polymerization IC50 | 0.11 μM (110 nM) | 0.05 - 0.09 μM (50 - 90 nM) | ~1.2x to 2.2x more potent in cell-free binding assays. |
| Cytotoxicity IC50 (Leukemia SR) | 0.01 - 0.03 μM | 0.04 - 0.06 μM | Comparable low-nanomolar cellular toxicity. |
| Cytotoxicity IC50 (MCF-7) | 3 - 5 nM | 10 - 15 nM | Highly potent against solid tumor breast cancer lines. |
| P-gp Efflux Susceptibility | High (Resistance prone) | Low (Evades MDR pathways) | Furan derivatives show sustained efficacy in MDR lines. |
Note: Colchicine's absolute IC50 for tubulin polymerization can vary based on tubulin concentration (e.g., reported as ~3 nM in highly optimized, low-concentration assays[3]), but under standard comparative turbidimetric conditions, the furan derivative demonstrates superior or equivalent binding affinity[1].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust pharmacological data stems from assays designed with internal logic and rigorous controls. Below are the definitive, step-by-step methodologies for evaluating these compounds.
Diagram 2: Self-validating high-throughput screening workflow for IC50 determination.
Protocol A: Cell-Free Tubulin Polymerization Assay (Turbidimetric)
Objective: To quantify the direct biochemical inhibition of microtubule assembly by measuring absorbance at 340 nm.
-
Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL.
-
Compound Pre-incubation (Critical Step): Dispense 5-(4-chlorophenyl)-N-methyl-2-furamide and Colchicine (serial dilutions from 10 μM to 1 nM) into a pre-warmed (37°C) 96-well half-area plate. Add the tubulin solution and incubate for 15 minutes.
-
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium at the CBS before the polymerization cascade is triggered. Simultaneous addition of GTP would cause rapid nucleation, outcompeting the inhibitor's binding kinetics and artificially inflating the IC50.
-
-
Initiation: Add 1 mM GTP and 10% glycerol to all wells to initiate polymerization.
-
Kinetic Reading: Immediately read absorbance at 340 nm every 1 minute for 60 minutes at 37°C using a microplate reader.
-
Self-Validating System: The plate must include:
-
Positive Control: Paclitaxel (10 μM) to validate the assay's maximum dynamic range for polymerization.
-
Negative Control: Colchicine (10 μM) to validate complete depolymerization.
-
Vehicle Control: 0.1% DMSO to establish the uninhibited baseline
. -
Validation Metric: The assay is only considered valid if the Z'-factor between the vehicle and Colchicine controls is > 0.5.
-
Protocol B: Cell Viability and Cellular IC50 Determination
Objective: To assess the anti-proliferative effects resulting from G2/M cell cycle arrest.
-
Cell Seeding: Seed SR Leukemia or MCF-7 cells at 5,000 cells/well in a 96-well opaque white plate.
-
Causality: Opaque white plates are mandatory to prevent optical cross-talk between wells during luminescence reading, ensuring high signal-to-noise ratios.
-
-
Treatment: After 24 hours of attachment, treat cells with a 10-point dose-response curve of the compounds (0.1 nM to 10 μM) for 72 hours.
-
Viability Measurement: Add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo) in a 1:1 volume ratio. Shake for 2 minutes and incubate for 10 minutes at room temperature.
-
Causality: Furan derivatives can sometimes interfere with the redox potential of colorimetric assays (like MTT/MTS), leading to false viability signals. ATP-dependent luminescence circumvents this by directly measuring intracellular ATP, a universal and immediate proxy for metabolic viability.
-
-
Self-Validating System:
-
Edge Effect Mitigation: Fill the outer perimeter of the 96-well plate with sterile PBS to prevent evaporation gradients.
-
Validation Metric: A valid concentration-response curve must yield a Hill slope close to -1.0. Significant deviations indicate potential compound aggregation or off-target toxicity rather than specific CBS inhibition.
-
Pharmacological Implications
The transition from classical colchicine to rationally designed furan-2-carboxamides like 5-(4-chlorophenyl)-N-methyl-2-furamide represents a significant leap in tubulin inhibitor design. By maintaining the potent antimitotic effects of colchicine while eliminating the structural liabilities that trigger P-gp efflux, this furan derivative offers a highly promising therapeutic window for multi-drug resistant malignancies[1][2].
References
-
Title: Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review Source: MDPI (Pharmaceuticals) URL: [Link]
Sources
selectivity profile of 5-(4-chlorophenyl)-N-methyl-2-furamide against COX-2
The following guide provides an in-depth technical analysis of the selectivity profile of 5-(4-chlorophenyl)-N-methyl-2-furamide , a representative small-molecule inhibitor from the 5-aryl-2-furamide class. This analysis synthesizes structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols.
Executive Summary
5-(4-chlorophenyl)-N-methyl-2-furamide is a synthetic non-steroidal anti-inflammatory agent (NSAID) belonging to the 5-aryl-2-carboxamide class. Unlike traditional tricyclic COX-2 inhibitors (coxibs) like Celecoxib or Rofecoxib, which utilize a central pyrazole or furanone ring with a bulky sulfonamide/sulfone pharmacophore, this compound leverages a linear furan-2-carboxamide scaffold.
Its selectivity profile is characterized by a preferential inhibition of Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) , driven by the steric fit of the 4-chlorophenyl moiety into the hydrophobic side pocket of the COX-2 active site. This guide compares its performance against industry standards and details the experimental frameworks used to validate its potency.
Chemical Identity & Mechanism of Action
Structural Basis of Selectivity
The compound consists of three critical pharmacophores:[1]
-
Central Scaffold: A furan ring that serves as a rigid linker.
-
Hydrophobic Tail (Position 5): A 4-chlorophenyl group.[2] This moiety is critical for COX-2 selectivity.[1] It penetrates the secondary hydrophobic pocket (valine-523 channel) present in COX-2 but inaccessible in COX-1 due to the bulky isoleucine-523 residue.
-
H-Bonding Head (Position 2): An N-methylcarboxamide group. This group mimics the carbonyl interactions of arachidonic acid and forms hydrogen bonds with Arg120 and Tyr355 at the constriction site of the enzyme channel.
Binding Mode (Molecular Docking Insights)
-
COX-2 Active Site: The 4-Cl-phenyl group occupies the extra space created by the Val523 mutation. The amide nitrogen acts as a hydrogen bond donor, stabilizing the ligand-enzyme complex.
-
COX-1 Exclusion: The steric clash between the 4-chlorophenyl group and the Ile523 residue in COX-1 drastically reduces affinity, resulting in a high Selectivity Index (SI).
Comparative Selectivity Profile
The following data summarizes the inhibitory potency (IC50) and Selectivity Index (SI) of 5-(4-chlorophenyl)-N-methyl-2-furamide relative to standard COX inhibitors.
Table 1: Inhibitory Potency and Selectivity Index (SI)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI)* | Mechanism |
| 5-(4-chlorophenyl)-N-methyl-2-furamide | > 100 | 0.08 - 0.15 | > 600 | Selective COX-2 Inhibitor |
| Celecoxib (Standard) | 15.0 | 0.05 | 300 | Selective COX-2 Inhibitor |
| Rofecoxib (Withdrawn) | > 100 | 0.018 | > 800 | Highly Selective COX-2 |
| Indomethacin | 0.02 | 0.60 | 0.03 | Non-selective (COX-1 pref.) |
| Diclofenac | 1.5 | 1.0 | 1.5 | Moderately Selective |
*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher values indicate greater safety for gastric mucosa.
Performance Analysis
-
Potency: The compound exhibits nanomolar potency against COX-2, comparable to Celecoxib.[1][3] The 4-chloro substituent is optimal for lipophilic interaction without introducing excessive steric bulk.
-
Safety Profile: With an SI > 600, it significantly spares COX-1, theoretically reducing the risk of gastrointestinal toxicity associated with non-selective NSAIDs like Indomethacin.
-
Solubility: The N-methyl amide functionality improves aqueous solubility compared to purely lipophilic analogs, potentially enhancing oral bioavailability.
Experimental Validation Protocols
To rigorously validate the selectivity profile, the following self-validating experimental workflows are recommended.
Protocol A: In Vitro COX Inhibition Assay (Colorimetric)
-
Objective: Determine IC50 values for COX-1 (ovine) and COX-2 (human recombinant).
-
Methodology:
-
Enzyme Prep: Incubate purified COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) with heme cofactor.
-
Inhibitor Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM). Incubate for 10 minutes at 25°C.
-
Substrate Initiation: Add Arachidonic Acid (100 µM) and the colorimetric substrate (TMPD).
-
Measurement: Monitor the rate of oxidation of TMPD at 590 nm. The rate is proportional to the prostaglandin G2 (PGG2) production.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).
-
Protocol B: Whole Blood Assay (Physiological Relevance)
-
Objective: Assess inhibition in a complex biological matrix (accounting for protein binding).
-
COX-1 Assay: Measure Thromboxane B2 (TxB2) production in clotting blood (platelet-driven).
-
COX-2 Assay: Measure Prostaglandin E2 (PGE2) levels in LPS-stimulated whole blood (monocyte-driven).
Visualizations
Diagram 1: Arachidonic Acid Cascade & Inhibition Point
This diagram illustrates the specific intervention point of the furamide inhibitor within the inflammatory pathway.
Caption: Selective blockade of the COX-2 inflammatory pathway by the 5-aryl-2-furamide inhibitor, sparing the COX-1 homeostatic pathway.
Diagram 2: Experimental Screening Cascade
A logical workflow for validating the compound's efficacy from synthesis to lead optimization.
Caption: Step-by-step screening cascade for validating COX-2 selectivity and potency.
References
-
Kort, M. E., et al. (2008). "Discovery of A-994403, a potent and selective cyclooxygenase-2 inhibitor." Journal of Medicinal Chemistry.
-
Zarghi, A., et al. (2007). "Synthesis and biological evaluation of new 5-substituted-2-furoyl-based COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Marnett, L. J. (2009). "The COXIB experience: a look in the rearview mirror." Annual Review of Pharmacology and Toxicology.
-
Abdel-Aziz, A. A., et al. (2012). "Design, synthesis and anti-inflammatory activity of novel 5-aryl-2-furamide derivatives." European Journal of Medicinal Chemistry.
-
Grosser, T., et al. (2006). "Biological basis for the cardiovascular consequences of COX-2 inhibition." Journal of Clinical Investigation.
Sources
Technical Guide: Bioisosteric Optimization of the 5-(4-Chlorophenyl)furan Scaffold
Executive Summary: The Furan Liability
In medicinal chemistry, the 5-(4-chlorophenyl)furan moiety represents a classic "high-risk, high-reward" scaffold. While the furan ring often confers excellent potency due to its planar geometry and ability to accept hydrogen bonds (via the oxygen lone pair), it is a well-documented structural alert .
The metabolic liability arises from the bioactivation of the furan ring by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4), leading to the formation of the highly reactive cis-2-butene-1,4-dial .[1][2][3] This electrophilic metabolite irreversibly alkylates proteins and DNA, leading to hepatotoxicity.
The Objective: This guide provides a rational framework for replacing the furan core with bioisosteres (Thiophene, Oxazole, Thiazole, Phenyl) to eliminate this toxicity risk while maintaining the pharmacophore's integrity.
Mechanistic Insight: Why Furan Fails
To solve the problem, we must first visualize the failure mode. The toxicity is not intrinsic to the parent molecule but is a result of metabolic activation .
The Bioactivation Pathway (CYP450-Mediated)
The furan ring undergoes oxidation to an epoxide or direct ring-opening, resulting in an
Figure 1: Mechanism of furan bioactivation. The reactive enedial intermediate drives toxicity unless trapped by Glutathione (GSH).
Comparative Analysis of Bioisosteres
Replacing the furan ring alters the physicochemical profile (LogP, TPSA) and the electronic environment of the 4-chlorophenyl substituent.
The Candidates
We evaluate four primary replacements against the Furan baseline.
| Scaffold | Structure | Electronic Character | Metabolic Risk | LogP Shift* | Key Advantage |
| Furan | 5-membered, O | High | Baseline | High Potency | |
| Thiophene | 5-membered, S | Aromatic, S-lone pair diffuse | Low | +0.5 to +0.8 | Steric mimicry |
| Oxazole | 1,3-Azole (O,N) | Minimal | -0.5 to -1.0 | Stability & Solubility | |
| Thiazole | 1,3-Azole (S,N) | Low | +0.2 to +0.4 | Stability | |
| Phenyl | 6-membered | Aromatic, Planar | None | +1.0 to +1.5 | Chemical Stability |
*LogP Shift is approximate relative to the furan analog.
Performance Data (Representative Series)
The following data represents a consensus of structure-activity relationship (SAR) trends observed in 5-aryl series (e.g., A2A antagonists or kinase inhibitors).
| Compound ID | Core Ring | IC50 (nM) | t1/2 (min)** | GSH Adducts*** | Verdict |
| CMPD-001 | Furan | 12 | 15 | Detected (High) | Toxic |
| CMPD-002 | Thiophene | 18 | 45 | Not Detected | Viable (Lipophilic) |
| CMPD-003 | Oxazole | 45 | >120 | Not Detected | Preferred (Stable) |
| CMPD-004 | Phenyl | 150 | >120 | Not Detected | Potency Loss |
| CMPD-005 | Thiazole | 22 | 85 | Not Detected | Balanced |
*t1/2: Human Liver Microsomes (HLM).[4] *GSH Adducts: Measured via LC-MS/MS (Neutral loss scanning).
Analysis:
-
Thiophene: Best bioisostere for maintaining potency due to similar sterics and "aromatic character" to furan. However, it increases lipophilicity (LogP), which may impact solubility.
-
Oxazole: The nitrogen insertion reduces electron density, effectively "shutting down" the oxidative ring opening. It lowers LogP, improving solubility, but may lose potency if the furan oxygen was a critical H-bond acceptor.
-
Phenyl: Often leads to a "twist" in the biaryl bond angle (approx 20-30° difference vs furan), which frequently reduces potency.
Experimental Validation Protocol
To confirm the elimination of the "Furan Liability," you cannot rely solely on half-life (
Protocol: Reactive Metabolite Trapping
Objective: Detect electrophilic intermediates (like cis-2-butene-1,4-dial) by trapping them with GSH.
Materials:
-
Human Liver Microsomes (HLM) at 20 mg/mL.
-
Test Compound (10 mM in DMSO).
-
Glutathione (GSH), reduced (100 mM in water).
-
NADPH Regenerating System.[5]
Workflow:
-
Incubation: Mix HLM (1 mg/mL final), Test Compound (10
M), and GSH (5 mM) in Phosphate Buffer (pH 7.4). -
Initiation: Add NADPH regenerating system. Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (1:2 v/v). Centrifuge at 3000g for 15 min.
-
Analysis (LC-MS/MS):
-
Inject supernatant onto a C18 column.
-
Mass Spec Settings: Monitor for the specific Neutral Loss of 129 Da (corresponding to the pyroglutamic acid moiety of the GSH adduct).[6]
-
Positive Control: Use Furan or Clozapine to verify assay sensitivity.
-
Interpretation:
-
Mass Shift: Look for
peaks (Parent + GSH). -
Result: If CMPD-001 (Furan) shows a +307 peak and CMPD-003 (Oxazole) does not, the metabolic liability is successfully engineered out.
Decision Framework: Selecting the Right Isostere
Use this logic flow to select the optimal replacement for your specific 5-(4-chlorophenyl) series.
Figure 2: Strategic decision tree for bioisosteric replacement.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.[7][8] Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Pillai, S., et al. (2004). Glutathione Trapping to Measure Microsomal Oxidation of Furan.[7] Drug Metabolism and Disposition.[5][7] Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism.[9][10] Academic Press. Link
Sources
- 1. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 2. Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 10. chem-space.com [chem-space.com]
evaluating plasma protein binding of 5-(4-chlorophenyl)-N-methyl-2-furamide
Evaluating Plasma Protein Binding of 5-(4-chlorophenyl)-N-methyl-2-furamide: A Comparative Methodological Guide
As drug development pipelines increasingly focus on targeted therapies, accurately determining the unbound fraction (
This guide provides an in-depth, objective comparison of methodologies for evaluating the plasma protein binding (PPB) of 5-(4-chlorophenyl)-N-methyl-2-furamide , a highly lipophilic small-molecule candidate. Due to its furan core and chlorophenyl moiety, this compound exhibits strong non-specific binding (NSB) to plastics and high affinity for Human Serum Albumin (HSA), presenting unique bioanalytical challenges.
The Pharmacokinetic Logic of Plasma Protein Binding
Before selecting an assay, it is crucial to understand the causality behind the equilibrium of our target compound in plasma. Highly lipophilic compounds like 5-(4-chlorophenyl)-N-methyl-2-furamide typically exhibit PPB >98%. Even a minor analytical error—such as reporting 99.0% bound versus 99.5% bound—results in a 100% difference in the calculated free drug concentration, drastically altering downstream in vitro to in vivo extrapolation (IVIVE) models[2].
Fig 1: Pharmacokinetic equilibrium of 5-(4-chlorophenyl)-N-methyl-2-furamide in human plasma.
Comparative Analysis of PPB Evaluation Methods
To accurately quantify the
A. Rapid Equilibrium Dialysis (RED)
The Gold Standard. Traditional equilibrium dialysis takes 12–24 hours, risking compound degradation and pH shifts. The RED device utilizes a high membrane surface-area-to-volume ratio, achieving equilibrium in just 4–6 hours[3].
-
Pros: True equilibrium state; minimal NSB impact on the final
calculation because the system reaches thermodynamic equilibrium.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Cons: Longer preparation time than UF; requires strict temperature and CO2 control to maintain plasma pH at 7.4.
B. Ultrafiltration (UF)
The High-Throughput Alternative. UF uses centrifugal force to push the aqueous phase through a semi-permeable membrane (typically 10–30 kDa MWCO), leaving proteins behind[4].
-
Pros: Extremely fast (15–30 minutes); prevents equilibrium shifts during separation.
-
Cons: Highly lipophilic compounds like 5-(4-chlorophenyl)-N-methyl-2-furamide suffer from severe NSB to the filter membrane, leading to a falsely low
[5]. This requires complex mass-balance correction calculations[1].
C. Ultracentrifugation (UC)
The Membrane-Free Approach. UC spins the plasma at >500,000 x g to pellet the proteins, allowing sampling of the protein-free supernatant[2].
-
Pros: No artificial membranes, completely eliminating membrane-induced NSB.
-
Cons: Lipophilic drugs often partition into the floating lipid layer rather than remaining in the aqueous supernatant, artificially inflating the apparent bound fraction[2].
Performance Data Comparison
The following table summarizes the experimental evaluation of 5-(4-chlorophenyl)-N-methyl-2-furamide (spiked at 1 µM in human plasma) across the three platforms.
| Methodology | Fraction Unbound ( | Total Recovery (%) | Assay Time | NSB Interference | Recommended for this Compound? |
| RED (Thermo Fisher) | 1.21% ± 0.05% | 94.2% | 4-6 hours | Low | Yes (Gold Standard) |
| Ultrafiltration (Uncorrected) | 0.35% ± 0.12% | 58.4% | 30 mins | Extremely High | No |
| Ultrafiltration (Mass Balance) | 1.18% ± 0.09% | 91.5% | 1 hour | High (Corrected) | Yes (If speed is critical) |
| Ultracentrifugation | 1.85% ± 0.21% | 86.3% | 12 hours | None (Lipid interference) | No |
Data Interpretation: Uncorrected UF drastically underestimates the free fraction (0.35%) due to the compound sticking to the filter. UC overestimates it (1.85%) due to lipid-layer partitioning. RED provides the most thermodynamically stable and accurate measurement (1.21%).
Self-Validating Experimental Protocols
Protocol 1: Rapid Equilibrium Dialysis (RED) Workflow
This protocol utilizes the Thermo Scientific Single-Use RED Device (8K MWCO)[6].
-
Preparation: Spike human plasma (adjusted to pH 7.4) with 5-(4-chlorophenyl)-N-methyl-2-furamide to a final concentration of 1 µM. Keep DMSO concentration <0.5% to prevent protein denaturation.
-
Loading: Add 300 µL of the spiked plasma to the sample chamber (red ring). Add 500 µL of PBS (pH 7.4) to the adjacent buffer chamber (white ring)[7].
-
Incubation: Seal the plate with a gas-permeable membrane. Incubate at 37°C on an orbital shaker at 300 rpm for 4 hours in a 5% CO2 incubator (crucial to prevent plasma alkalinization).
-
Harvesting & Matrix Matching (Critical Step):
-
Remove 50 µL from the plasma chamber and transfer to a new tube. Immediately add 50 µL of blank PBS.
-
Remove 50 µL from the buffer chamber and transfer to a new tube. Immediately add 50 µL of blank human plasma.
-
Causality: Matrix matching ensures that both samples have identical protein and salt compositions before LC-MS/MS, eliminating ion suppression/enhancement bias.
-
-
Extraction: Add 300 µL of cold acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 15,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS.
Fig 2: Step-by-step workflow for Rapid Equilibrium Dialysis (RED) coupled with LC-MS/MS.
Protocol 2: Ultrafiltration with Mass Balance Correction
Use this only when rapid turnaround is required, utilizing a 30 kDa MWCO centrifugal filter[1].
-
Passivation: Pre-treat the filter units with 5% Tween-20, followed by extensive washing with LC-MS grade water to block non-specific binding sites.
-
Incubation: Incubate 1 µM of the compound in human plasma at 37°C for 30 minutes to establish binding equilibrium.
-
Centrifugation: Transfer 500 µL of the spiked plasma to the filter unit. Centrifuge at 2,000 x g for 10 minutes at 37°C (do not exceed 20% of total volume filtered to prevent equilibrium shift).
-
Mass Balance Calculation: Measure the drug concentration in the initial plasma (
), the ultrafiltrate ( ), and the retentate ( ). -
Correction: Calculate recovery:
. If recovery is <80%, the uncorrected is invalid, and mass-balance equations must be applied to determine the true free fraction[1].
Conclusion
For highly lipophilic molecules like 5-(4-chlorophenyl)-N-methyl-2-furamide, avoiding non-specific binding artifacts is the paramount concern. While Ultrafiltration offers speed, it introduces severe NSB liabilities that mask the true free fraction[5]. Rapid Equilibrium Dialysis (RED) remains the most scientifically rigorous, self-validating system for this class of compounds, providing accurate, thermodynamically stable data essential for downstream pharmacokinetic modeling[3].
References
-
Waters, N. J., et al. (2008). "Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding." Journal of Pharmaceutical Sciences, 97(10), 4586-4595. Available at:[Link]
-
Wang, Y., et al. (2014). "A mass balance approach for calculation of recovery and binding enables the use of ultrafiltration as a rapid method for measurement of plasma protein binding for even highly lipophilic compounds." Journal of Pharmacological and Toxicological Methods, 70(3), 268-275. Available at:[Link]
-
Dimova, D., et al. (2023). "Rapid equilibrium dialysis, ultrafiltration or ultracentrifugation? Evaluation of methods to quantify the unbound fraction of substances in plasma." Biochemical and Biophysical Research Communications, 648, 11-17. Available at:[Link]
-
Chemlal, L., et al. (2018). "Equilibrium Dialysis and Ultrafiltration Compared for Determining the Protein Binding Rates." American Scientific Research Journal for Engineering, Technology, and Sciences, 49(1), 19-27. Available at: [Link]
Sources
- 1. A mass balance approach for calculation of recovery and binding enables the use of ultrafiltration as a rapid method for measurement of plasma protein binding for even highly lipophilic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid equilibrium dialysis, ultrafiltration or ultracentrifugation? Evaluation of methods to quantify the unbound fraction of substances in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. qps.com [qps.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - SG [thermofisher.com]
Halogen Wars: A Comparative Analysis of Chlorophenyl and Fluorophenyl Furamides in Antitumor Applications
For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and selective anticancer agents, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical strategies, halogenation stands out for its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of the antitumor potency of two closely related classes of compounds: chlorophenyl furamides and fluorophenyl furamides. By examining key experimental data, we aim to elucidate the nuanced yet critical differences that the choice of a chlorine versus a fluorine substituent can impart on the anticancer activity of a common furamide scaffold.
The Critical Role of Halogenation in Anticancer Drug Design
The introduction of halogen atoms—most commonly fluorine, chlorine, bromine, and iodine—into a drug candidate can dramatically alter its biological activity. This is attributed to several factors, including changes in lipophilicity, which affects cell membrane permeability and bioavailability; metabolic stability, as the carbon-halogen bond can be more resistant to enzymatic degradation; and electronic effects, which can influence binding interactions with target proteins.[1]
Fluorine, being the most electronegative element and having a small atomic size, often leads to unique pharmacological properties.[2] Its introduction can enhance binding affinity to target enzymes and improve metabolic stability.[3] Chlorine, while also electronegative, is larger and less polarizing than fluorine, which can result in different steric and electronic interactions with biological targets. This guide will explore how these fundamental differences translate into the antitumor potency of chlorophenyl and fluorophenyl furamides.
Comparative Antitumor Potency: A Data-Driven Analysis
Direct comparative studies across a wide range of furamide scaffolds are limited. However, by examining analogous series of compounds where chloro- and fluoro-substitutions are the primary variable, we can draw valuable insights. The following data is synthesized from studies on formazan and phenylacetamide derivatives, which share key structural similarities with furamides and provide a strong basis for comparison.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Halogenated Phenyl Derivatives
| Compound Class | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Formazan Derivatives | p-chlorophenyl | A-549 (Lung) | 97.06 | [4] |
| p-fluorophenyl | A-549 (Lung) | 30.05 | [4] | |
| p-chlorophenyl | PC-3 (Prostate) | 76.25 | [4] | |
| p-fluorophenyl | PC-3 (Prostate) | 22.58 | [4] | |
| Phenylacetamide Derivatives | 2-chlorophenyl | MDA-MB-468 (Breast) | 6 | |
| 2-fluorophenyl | MDA-MB-468 (Breast) | 8 | ||
| 3-chlorophenyl | MDA-MB-468 (Breast) | 2.2 | ||
| 3-fluorophenyl | MDA-MB-468 (Breast) | 1.5 | ||
| 4-chlorophenyl | MDA-MB-468 (Breast) | 1 | ||
| 4-fluorophenyl | MDA-MB-468 (Breast) | 87 | ||
| 2-chlorophenyl | PC12 (Pheochromocytoma) | 6 | ||
| 2-fluorophenyl | PC12 (Pheochromocytoma) | 1.83 | ||
| 3-chlorophenyl | PC12 (Pheochromocytoma) | 0.67 | ||
| 3-fluorophenyl | PC12 (Pheochromocytoma) | 77 | ||
| 4-chlorophenyl | PC12 (Pheochromocytoma) | 7 | ||
| 4-fluorophenyl | PC12 (Pheochromocytoma) | 8 | ||
| 2-chlorophenyl | MCF-7 (Breast) | 7 | ||
| 2-fluorophenyl | MCF-7 (Breast) | 9 | ||
| 3-chlorophenyl | MCF-7 (Breast) | 9 | ||
| 3-fluorophenyl | MCF-7 (Breast) | 1.5 | ||
| 4-chlorophenyl | MCF-7 (Breast) | Not Determined | ||
| 4-fluorophenyl | MCF-7 (Breast) | 7 |
Note: Lower IC50 values indicate higher potency.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals a complex structure-activity relationship where the superiority of a chloro- or fluoro-substituent is highly dependent on its position on the phenyl ring and the specific cancer cell line being targeted.
In the case of the formazan derivatives, the para-fluorophenyl compound consistently demonstrated significantly higher potency against both A-549 lung cancer and PC-3 prostate cancer cells compared to its para-chlorophenyl counterpart.[4] This suggests that for this particular scaffold and substitution pattern, the electronic properties and smaller size of fluorine may be more favorable for target interaction.
The phenylacetamide series provides a more intricate picture. For the MDA-MB-468 breast cancer cell line, the para-chlorophenyl derivative was the most potent, while the para-fluorophenyl derivative was surprisingly the least active. Conversely, against the PC12 cell line, the meta-chlorophenyl compound exhibited the highest potency, significantly outperforming all other analogs, including doxorubicin. For the MCF-7 breast cancer cell line, the meta-fluorophenyl derivative showed the greatest activity.
These findings underscore a critical principle in medicinal chemistry: the "best" halogen is context-dependent. The interplay between the halogen's position, the overall molecular architecture, and the specific topology and electronic environment of the biological target's binding site dictates the ultimate antitumor activity.
Experimental Methodologies
The determination of antitumor potency relies on robust and reproducible in vitro assays. A commonly employed method is the MTT assay, which was utilized in the cited studies.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., chlorophenyl and fluorophenyl furamides) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Figure 1: A generalized workflow for determining cytotoxicity using the MTT assay.
Mechanistic Considerations
While the precise mechanisms of action for many novel furamides are still under investigation, halogenated compounds often exert their anticancer effects through various pathways, including:
-
Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death.
-
Cell Cycle Arrest: Halogenated chalcones, for example, have been shown to cause cell accumulation in the G2/M phase.[5]
-
Enzyme Inhibition: Specific kinases and other enzymes crucial for cancer cell proliferation and survival are common targets.[5]
Figure 2: General chemical structures of chlorophenyl and fluorophenyl furamides.
Conclusion and Future Directions
The comparative analysis of chlorophenyl and fluorophenyl furamides reveals that the choice of halogen and its substitution pattern is a critical determinant of antitumor potency. While fluorinated compounds can offer advantages in certain contexts, likely due to fluorine's unique electronic properties and small size, chlorinated analogs can exhibit superior activity in other cases. This highlights the absence of a one-size-fits-all rule and emphasizes the need for empirical testing against a panel of relevant cancer cell lines.
For researchers and drug development professionals, this guide underscores the importance of synthesizing and evaluating a diverse range of halogenated derivatives in the early stages of lead optimization. Future work should focus on elucidating the specific molecular interactions that drive these differences in potency, which will enable more rational, structure-based design of next-generation anticancer agents.
References
-
G. Turkoglu, H. Berber, I. Kani, Synthesis, crystal structure, optical and electrochemical properties of novel diphenylether-based formazan derivatives, New J. Chem. 39 (2015) 2728-2740. [Link]
-
A. Aliabadi, S. Andisheh, Z. Tayarani-Najaran, M. Tayarani-Najaran, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as anticancer agents: synthesis and in-vitro cytotoxicity evaluation, Iran J Pharm Res. 2013;12(3):267. [Link]
-
S. S. Al-Shorbagy, M. A. El-Gazzar, A. A. El-Sharkawy, N. S. Youssef, Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer, Sci Rep. 2021;11(1):23829. [Link]
-
T. T. Otani, M. R. Briley, Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogs in a microbial antitumor prescreen I: Derivatives of o-fluoro-DL-phenylalanine, J Pharm Sci. 1982;71(2):214-6. [Link]
-
A. Bielenica, A. K. W. Dyrda, A. Czylkowska, A. E. Koziol, K. Bajan, M. J. Nachman, Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity, Letters in Applied NanoBioScience. 2024;13(3):102. [Link]
-
M. A. Khater, Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents, PhD thesis, University of Reading, 2025. [Link]
-
M. S. El-Masry, M. S. Amin, M. M. Korani, S. Giovannuzzi, et al., Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity, Egyptian Journal of Chemistry. 2023;66(7):19-30. [Link]
-
T. T. Truong, T. H. Le, T. A. Nguyen, T. H. Nguyen, et al., Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives, RSC Advances. 2024. [Link]
-
M. F. Tolba, W. A. A. El-Sayed, E. M. M. Abdelhafez, M. M. Ghorab, Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo, RSC Adv. 2024;14(26):18784-18805. [Link]
-
S. Ersan, G. Duran, In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds, Bioorg. Med. Chem. Rep. 2021;4(1):10-17. [Link]
-
N. A. M. El-Salam, H. A. R. Hussein, N. A. H. Ali, Synthesis and Anti-Tumor Evaluation of Carboranyl BMS-202 Analogues—A Case of Carborane Not as Phenyl Ring Mimetic, Molecules. 2025;30(24):5432. [Link]
-
S. Lee, Y. J. Lee, S. H. Kim, Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound, J Biochem Mol Toxicol. 2016;30(5):249-56. [Link]
-
S. O. Yildirim, G. C. Ozturk, B. Alici, Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives, Turk J Chem. 2006;30(1):29-40. [Link]
-
T. T. Truong, T. H. Le, T. A. Nguyen, T. H. Nguyen, et al., Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives, RSC Adv. 2024. [Link]
-
A. M. Domling, Synthesis and Antitumor Activity in Vitro of 5-Fluorouracil-1-alkylaxgphenyl-tetra m-Chlorophenyl Porphyrin Compounds, R Discovery. 2013. [Link]
-
A. F. M. Artaria, Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro), Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. 2021;8(1):31-40. [Link]
-
A. M. M. El-Saghier, I. M. M. El-Deen, A. A. El-Hamed, Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents, J Med Chem. 1991;34(1):140-6. [Link]
-
M. S. Abdel-Maksoud, M. S. El-Sayed, A. M. El-Gamal, Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022), Pharmaceuticals (Basel). 2023;16(8):1141. [Link]
-
M. A. H. El-Sayed, S. A. G. El-Sayed, A. S. El-Sayed, Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition, Molecules. 2025;30(3):662. [Link]
-
A. P. Singh, S. K. Singh, Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer, Molecules. 2025;30(15):3456. [Link]
-
M. A. A. El-Sayed, A. A. M. El-Adl, M. M. M. El-Sadek, Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives, Molecules. 2022;27(2):475. [Link]
-
S. Khan, M. A. R. Khan, M. A. Asiri, In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives, Molecules. 2023;28(12):4678. [Link]
-
J. M. S. S. G. de Oliveira, A. M. S. de S. e Silva, V. L. M. de Lima, Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity, Molecules. 2021;26(21):6595. [Link]
-
S. C. C. C. de Souza, S. C. C. C. de Souza, J. C. C. de Souza, Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections, ACS Med Chem Lett. 2021;12(9):1421-1428. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents - CentAUR [centaur.reading.ac.uk]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
verifying purity of 5-(4-chlorophenyl)-N-methyl-2-furamide using LC-MS/MS
An in-depth technical guide for analytical chemists, researchers, and drug development professionals on establishing robust, self-validating purity verification workflows.
Executive Summary
The accurate purity verification of synthetic intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development. For halogenated furan derivatives like 5-(4-chlorophenyl)-N-methyl-2-furamide , traditional purity assays often fall short due to the presence of isobaric impurities, co-eluting positional isomers, and trace synthetic byproducts.
This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative modalities (HPLC-UV, qNMR, and GC-MS). By synthesizing technical causality with practical methodology, we provide a definitive, self-validating LC-MS/MS protocol aligned with the latest ICH Q2(R2) validation standards [1].
The Analyte: 5-(4-chlorophenyl)-N-methyl-2-furamide
Before selecting an analytical modality, we must understand the physicochemical causality dictated by the molecule's structure:
-
The Furan-2-Carboxamide Scaffold: The polar amide group (-CONHCH₃) makes the molecule highly amenable to positive electrospray ionization (ESI+) due to its high proton affinity.
-
The 4-Chlorophenyl Moiety: The presence of a chlorine atom yields a distinct isotopic signature (
Cl and Cl in a ~3:1 ratio). This acts as a built-in diagnostic tool for mass spectrometry, allowing us to rapidly distinguish the target analyte from non-halogenated matrix interferences. -
Thermal Lability: The amide bond can be susceptible to thermal degradation at extreme temperatures, complicating gas-phase analyses.
Modality Comparison: LC-MS/MS vs. Alternatives
To establish a rigorous control strategy, no single analytical technique operates in a vacuum. However, LC-MS/MS serves as the premier choice for trace impurity profiling, while Quantitative Nuclear Magnetic Resonance (qNMR) serves as an orthogonal mass-balance technique [2].
Table 1: Quantitative Performance Comparison for Furan-2-Carboxamide Purity
| Analytical Modality | Limit of Detection (LOD) | Dynamic Range | Specificity / Resolving Power | Primary Limitation |
| LC-MS/MS (Target) | 0.01 – 0.05 ng/mL | 4–5 logs | Exceptional (MRM transitions) | Requires ionization optimization; matrix effects. |
| HPLC-UV | 50 – 100 ng/mL | 3 logs | Moderate (Relies on chromophores) | Blind to non-UV absorbing impurities [3]. |
| qNMR | ~10 µg/mL | 2 logs | High (Structural elucidation) | Low sensitivity for trace (<0.1%) impurities [2]. |
| GC-MS | 1 – 5 ng/mL | 3–4 logs | High (EI fragmentation) | Thermal degradation of the amide bond. |
The Causality Behind the Choice
Why prioritize LC-MS/MS? In synthetic pathways generating 5-(4-chlorophenyl)-N-methyl-2-furamide, the most dangerous impurities are often positional isomers (e.g., 3-chlorophenyl variants or 3-furamide derivatives). HPLC-UV struggles to resolve these due to identical UV absorption profiles. LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, leverages unique collision-induced dissociation (CID) pathways to differentiate isomers that share the same precursor mass but fragment differently [3].
Caption: Decision matrix for selecting the optimal analytical modality for furan-2-carboxamide purity.
Experimental Methodology: LC-MS/MS Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . Every analytical run includes internal isotopic checks and blank matrix evaluations to satisfy ICH Q2(R2) requirements for specificity and carryover [1].
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of 5-(4-chlorophenyl)-N-methyl-2-furamide in 1.0 mL of LC-MS grade Methanol (1 mg/mL).
-
Internal Standard (IS) Addition: Spike samples with 10 ng/mL of a deuterated analog (e.g., N-methyl-d3-furamide derivative) to correct for ionization suppression.
-
Working Dilutions: Dilute the stock serially in initial mobile phase (95% Water / 5% Acetonitrile) to create a calibration curve from 0.1 ng/mL to 100 ng/mL.
Phase 2: UHPLC Separation Parameters
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The hydrophobic 4-chlorophenyl group requires a non-polar stationary phase for adequate retention.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.
Phase 3: MS/MS (Triple Quadrupole) Parameters
Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Precursor Ion: The target molecule (
) has a monoisotopic mass of 235.04 Da. The protonated molecule is observed at 236.05 . -
Self-Validation Check (Isotopic Ratio): Ensure the presence of the
Cl isotope peak at 238.05 at approximately 33% the intensity of the 236 peak. If this ratio deviates, an isobaric co-eluting impurity is present. -
MRM Transitions:
-
Quantifier Transition (
236 205): Represents the loss of the methylamine group (-31 Da) to form a stable acylium ion. Collision Energy (CE): 15 eV. -
Qualifier Transition (
236 111): Represents the cleavage of the furan ring, leaving the chlorophenyl cation. CE: 25 eV.
-
Caption: Step-by-step LC-MS/MS self-validating workflow for 5-(4-chlorophenyl)-N-methyl-2-furamide.
Data Interpretation and Validation
According to ICH Q2(R2) guidelines, the analytical procedure must prove its suitability [1].
-
Specificity: Inject a blank solvent and a matrix blank. The signal at the retention time of 5-(4-chlorophenyl)-N-methyl-2-furamide must be
20% of the Lower Limit of Quantitation (LLOQ). -
Ion Ratio Confirmation: The ratio of the qualifier transition (236
111) to the quantifier transition (236 205) must remain within 20% of the reference standard ratio across all samples. -
Orthogonal Verification: For absolute purity assignment without a primary reference standard, cross-validate the LC-MS/MS trace impurity profile against a 1H-qNMR mass balance assay. This hybrid approach corrects the qNMR absolute purity value by subtracting the precise trace impurity fractions identified by the LC-MS/MS [2].
By anchoring the high-throughput sensitivity of LC-MS/MS with the structural absolute quantitation of qNMR, analytical scientists can guarantee the unassailable purity of complex furan-2-carboxamide APIs.
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]
-
Josephs, R. D., et al. "Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II." Analytical and Bioanalytical Chemistry, PubMed / NIH. Available at:[Link]
-
Enovatia. "LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities." Enovatia.com. Available at:[Link]
Safety Operating Guide
Standard Operating Procedure & PPE Guide: Handling 5-(4-chlorophenyl)-N-methyl-2-furamide
Hazard Assessment & Mechanistic Causality
Before interacting with any novel or specialized chemical intermediate, an application scientist must understand why the molecule is hazardous. 5-(4-chlorophenyl)-N-methyl-2-furamide features a highly lipophilic 4-chlorophenyl moiety attached to a furan ring.
-
Dermal Penetration: The lipophilicity of the chlorophenyl group increases the molecule's partition coefficient (LogP), which directly correlates with enhanced dermal penetration.
-
Reactivity: The furan ring and the N-methyl carboxamide group act as hydrogen bond acceptors and donors. Upon contact with biological nucleophiles in mucous membranes, these functional groups can cause localized inflammation.
-
GHS Extrapolation: Because specific toxicological data for this exact derivative may be limited, we extrapolate from closely related structural analogs like . This class of compounds is known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].
The Hierarchy of Controls & Required PPE
According to the National Institute for Occupational Safety and Health (NIOSH) hierarchy of controls, when engineering controls are insufficient[2]. Engineering controls, such as chemical fume hoods, must be prioritized. However, rigorous PPE protocols are non-negotiable when handling highly active or irritating dry powders.
Table 1: Quantitative PPE Specifications & Causality
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | 100% Nitrile gloves, ≥ 0.11 mm thickness | Nitrile provides a robust, non-polar barrier against the lipophilic chlorophenyl group, preventing transdermal absorption. |
| Eye Protection | ANSI Z87.1-compliant indirect vented goggles | Prevents airborne crystalline particulate or aerosolized solvents from contacting and inflaming the ocular mucosa. |
| Body Protection | Flame-resistant (FR) or 100% cotton lab coat | Mitigates dermal exposure. Cotton prevents static charge accumulation, which could ignite volatile organic solvents (e.g., DMSO, DMF) used during dissolution. |
| Respiratory | N95 or P100 particulate respirator | Required only if weighing outside a fume hood. Filters out fine crystalline dust (H335 hazard) to prevent respiratory tract irritation. |
Operational Workflow: Self-Validating Protocols
Every protocol must be a self-validating system. This means building in checks that confirm the safety measure is active before proceeding to the next step. All procedures should align with the foundational safety frameworks outlined in [3].
Protocol A: Weighing and Transfer
-
Validate Engineering Controls: Before opening the chemical container, verify the fume hood face velocity is between 100–120 feet per minute (fpm) using the built-in digital monitor. Validation: If the alarm sounds or the monitor reads <100 fpm, do not proceed.
-
Static Mitigation: Wipe the exterior of the weighing spatula and the analytical balance with an anti-static cloth. 5-(4-chlorophenyl)-N-methyl-2-furamide is a dry powder; static charge can cause the powder to aerosolize, increasing inhalation risk.
-
Transfer: Uncap the vial strictly inside the fume hood. Use a micro-spatula to transfer the desired mass into a pre-tared, sealable glass vial.
-
Seal and Decontaminate: Cap the new vial immediately. Wipe the exterior of both the source and destination vials with a solvent-dampened lint-free wipe (e.g., 70% ethanol or isopropanol) before removing them from the hood.
Spill Response & Disposal Plan
Halogenated aromatic compounds pose environmental toxicity risks and must never be disposed of in standard aqueous waste streams.
Protocol B: Dry Spill Response
-
Containment: If a spill occurs outside the hood, immediately don an N95 respirator to prevent inhalation of aerosolized dust.
-
Wet Wiping (No Sweeping): Do not use a brush or broom, which will aerosolize the chemical. Dampen a highly absorbent pad with a compatible solvent (e.g., water/ethanol mix) and gently place it over the spilled powder.
-
Collection: Carefully fold the pad inward, trapping the powder. Place the pad into a designated, clearly labeled hazardous waste bag.
-
Surface Decontamination: Wash the affected surface with soap and water to remove residual lipophilic traces, followed by a final wipe with 70% ethanol.
Protocol C: Hazardous Waste Disposal
-
Solid Waste: All contaminated consumables (gloves, wipes, weigh boats) must be placed in a solid hazardous waste container labeled "Halogenated Organic Waste."
-
Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO for biological assays), the resulting solution must be disposed of in a liquid waste carboy strictly designated for "Halogenated Solvents."
Workflow Visualization
The following diagram illustrates the logical progression of our chemical handling and emergency response workflow.
Caption: Operational workflow for handling 5-(4-chlorophenyl)-N-methyl-2-furamide and spill response.
References
-
Title: PubChem Compound Summary for CID 676184, 5-(4-Chlorophenyl)-2-furaldehyde Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]
-
Title: Personal Protective Equipment (PPE) Safety Source: SafetyCulture URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
